molecular formula C8H15NO B073058 N-Cyclohexylacetamide CAS No. 1124-53-4

N-Cyclohexylacetamide

Cat. No.: B073058
CAS No.: 1124-53-4
M. Wt: 141.21 g/mol
InChI Key: WRAGCBBWIYQMRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexylacetamide is a versatile organic compound and a prototypical amide, serving as a valuable building block and model substrate in diverse research applications. Its structure, featuring a polar amide group linked to a hydrophobic cyclohexyl ring, makes it an excellent intermediate in synthetic organic chemistry, particularly for the development of more complex molecules with targeted properties. In medicinal chemistry research, this compound is frequently utilized as a core scaffold or a synthetic precursor for probing structure-activity relationships (SAR), given its resemblance to pharmacophores found in neurologically active compounds. Its mechanism of action in research contexts often involves studying amide bond stability, hydrogen-bonding interactions, and conformational analysis due to the constrained nature of the cyclohexyl group. Furthermore, this compound is employed in materials science as a plasticizer or a low-molecular-weight gelator precursor. Supplied as a high-purity solid, it is ideal for reaction optimization, analytical method development, and as a standard in chromatographic and spectroscopic studies. Researchers value this amide for its well-defined chemical behavior and its utility in creating novel chemical entities for academic and industrial R&D.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-7(10)9-8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAGCBBWIYQMRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60150030
Record name Acetamide, N-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60150030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1124-53-4
Record name N-Cyclohexylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1124-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclohexylacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Cyclohexylacetamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12095
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60150030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-cyclohexylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.090
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-CYCLOHEXYLACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P84UA7S55E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-Cyclohexylacetamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1124-53-4

This technical guide provides an in-depth overview of N-Cyclohexylacetamide, a versatile chemical compound utilized in various scientific and industrial applications. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound is a white solid organic compound.[1] Its fundamental properties are summarized in the tables below, providing a comprehensive overview for easy reference and comparison.

Identification and General Properties
PropertyValueReference
CAS Number 1124-53-4[1][2][3][4][5][6]
Molecular Formula C₈H₁₅NO[1][2][4][5][7]
Molecular Weight 141.21 g/mol [1][2][4][5][7]
IUPAC Name This compound[1][3]
Synonyms Acetamide (B32628), N-cyclohexyl-; Acetamidocyclohexane; N-Acetylcyclohexylamine[2][3][5]
Appearance White solid[1]
Physical and Chemical Properties
PropertyValueReference
Melting Point 101-109 °C[2][7]
Boiling Point 291.3 °C at 760 mmHg; 160-161 °C at 15 mmHg[7]
Density 0.95 g/cm³[7]
Flash Point 166.9 °C[7]
Vapor Pressure 0.00197 mmHg at 25°C[7]
Solubility Recrystallized from petroleum ether[2]
pKa 16.19 ± 0.20 (Predicted)[]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Two primary synthesis routes are described below.

Synthesis from Cyclohexylamine (B46788) and Acetic Anhydride (B1165640)

This is the most common method for the synthesis of this compound.[1]

Methodology:

  • Reaction Setup: In a suitable reaction vessel, dissolve cyclohexylamine in a mild solvent.

  • Acetylation: Add acetic anhydride to the solution. Acetic anhydride acts as the acetylating agent.[1]

  • Reaction Conditions: The reaction typically proceeds under mild conditions. For industrial-scale synthesis, catalysts may be employed, and conditions are optimized to improve yield and purity.[1]

  • Work-up and Purification: The reaction mixture is then subjected to a standard work-up procedure, which may include washing with aqueous solutions to remove unreacted starting materials and by-products. The crude product is then purified, commonly by recrystallization from a suitable solvent such as petroleum ether.

Synthesis from Acetamide and Cyclohexylbromide

An alternative method for the synthesis of this compound has been reported.[2]

Methodology:

  • Reactants: To 200 ml of nitroethane, add 12 g of acetamide, 105 g of MP-500 ion-exchange resin, and 41 g of cyclohexylbromide.[2]

  • Reaction: The mixture is heated to 60°C and stirred for 5 hours.[2]

  • Isolation: After the reaction is complete, the ion-exchange resin is removed by filtration.[2]

  • Purification: The filtrate is distilled under reduced pressure to remove the solvent and any unreacted starting materials. The resulting residue is then recrystallized from petroleum ether to yield this compound.[2] This process has been reported to yield 16 g (57%) of the final product with a melting point of 108°-109° C.[2]

Applications in Research and Drug Development

This compound serves as a valuable building block in medicinal chemistry and drug discovery.[1] Its structural features, combining a hydrophobic cyclohexyl group with a hydrophilic acetamide moiety, make it a versatile intermediate for the synthesis of more complex molecules.[1]

It is particularly noted for its use in the synthesis of peptidomimetics and β-lactam analogs.[1] The compound's structure allows for precise stereochemical control in these syntheses, which is critical for the biological activity of the final products.[1] While the specific biological activities of this compound itself are not extensively documented, its derivatives have shown potential as antimicrobial agents and enzyme inhibitors.[1]

Safety Information

This compound is classified as harmful if swallowed.[3][4] The following GHS hazard and precautionary statements should be observed:

  • Hazard Statement: H302 (Harmful if swallowed)[3][4]

  • Precautionary Statements: P264, P270, P301+P317, P330, P501[3]

Users should consult the full Safety Data Sheet (SDS) before handling this compound.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate key processes and relationships involving this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials (Cyclohexylamine + Acetic Anhydride) Reaction Acetylation Reaction Start->Reaction Mild Conditions Workup Aqueous Work-up Reaction->Workup Crude Product Recrystallization Recrystallization (Petroleum Ether) Workup->Recrystallization Analysis Characterization (NMR, IR, MS) Recrystallization->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Caption: Experimental workflow for the synthesis and purification of this compound.

Drug_Discovery_Role cluster_synthesis_applications Synthetic Applications in Medicinal Chemistry cluster_biological_outcome Potential Biological Outcomes NCyclohexylacetamide This compound (Building Block) Peptidomimetics Peptidomimetic Scaffolds NCyclohexylacetamide->Peptidomimetics BetaLactams β-Lactam Analogs NCyclohexylacetamide->BetaLactams BioactiveMolecules Biologically Active Molecules Peptidomimetics->BioactiveMolecules BetaLactams->BioactiveMolecules DrugCandidates Potential Drug Candidates BioactiveMolecules->DrugCandidates Further Development

Caption: Role of this compound as a building block in drug discovery.

References

Synthesis of N-Cyclohexylacetamide from cyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide on the synthesis of N-cyclohexylacetamide from cyclohexylamine (B46788), tailored for researchers, scientists, and professionals in drug development.

This compound, a secondary amide, is a valuable compound in various chemical and pharmaceutical applications. Its synthesis is a fundamental process, often used as a model for amide bond formation. This technical guide provides a comprehensive overview of the primary synthetic route from cyclohexylamine and acetic anhydride (B1165640), including detailed experimental protocols, quantitative data, and a visual representation of the workflow.

Core Synthesis Pathway: Acetylation of Cyclohexylamine

The most prevalent and straightforward method for synthesizing this compound is the acetylation of cyclohexylamine using acetic anhydride.[1] This reaction is a classic example of nucleophilic acyl substitution, where the amine group of cyclohexylamine attacks one of the carbonyl carbons of acetic anhydride. The reaction is typically conducted under mild conditions and can be catalyzed to optimize yield and purity, particularly in industrial settings.[1]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the nitrogen atom of the cyclohexylamine on one of the carbonyl groups of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, eliminating a molecule of acetic acid as a byproduct and forming the stable amide bond of this compound.

Experimental Protocols

While various methods exist for the synthesis of this compound, the acetylation of cyclohexylamine with acetic anhydride remains a common and efficient approach.[1] Alternative methods, such as the reaction of acetamide (B32628) with bromocyclohexane, have also been documented.[2]

Protocol 1: Synthesis from Cyclohexylamine and Acetic Anhydride

This protocol is based on the general principle of amine acylation.

Materials:

Procedure:

  • Prepare the acetylation reagent by mixing 20 µL of acetic anhydride with 60 µL of methanol.[3]

  • Reconstitute 1 nmol of cyclohexylamine in 20 µL of 50 mM ammonium bicarbonate.[3]

  • Add 50 µL of the acetylation reagent to the cyclohexylamine solution.[3]

  • Allow the reaction mixture to stand at room temperature for one hour.[3]

  • Lyophilize the mixture to dryness to obtain the crude this compound.[3]

  • The product can be further purified by recrystallization or chromatography.

Protocol 2: Synthesis from Acetamide and Bromocyclohexane

This alternative synthesis route involves the reaction of acetamide with bromocyclohexane.[2]

Materials:

  • Acetamide

  • Bromocyclohexane

  • Nitroethane

  • MP-500 ion-exchange resin

  • Petroleum ether

Procedure:

  • To 200 ml of nitroethane, add 12 g of acetamide, 105 g of MP-500 ion-exchange resin, and 41 g of bromocyclohexane.[2]

  • Heat the mixture to 60°C and stir for 5 hours.[2]

  • After the reaction, filter off the ion-exchange resin.[2]

  • Distill the filtrate under reduced pressure to remove the solvent and unreacted starting materials.[2]

  • Recrystallize the resulting residue from petroleum ether to obtain this compound.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from the described experimental protocols.

Protocol 1: From Cyclohexylamine and Acetic Anhydride
Reactant Quantity
Cyclohexylamine1 nmol
Acetic Anhydride20 µL
Methanol60 µL
50 mM Ammonium Bicarbonate20 µL
Reaction Conditions
TemperatureRoom Temperature
Time1 hour
Yield Not specified
Protocol 2: From Acetamide and Bromocyclohexane
Reactant Quantity
Acetamide12 g
Bromocyclohexane41 g
Nitroethane (solvent)200 ml
MP-500 ion-exchange resin105 g
Reaction Conditions
Temperature60°C
Time5 hours
Yield 16 g (57%)
Product Melting Point 108-109°C

Experimental Workflow and Signaling Pathways

To visually represent the synthesis process, the following diagrams illustrate the logical flow of the experimental procedures.

experimental_workflow_1 cluster_reagent_prep Reagent Preparation cluster_reaction Reaction cluster_processing Processing acetic_anhydride Acetic Anhydride (20 µL) acetylation_reagent Acetylation Reagent acetic_anhydride->acetylation_reagent Mix methanol Methanol (60 µL) methanol->acetylation_reagent Mix reaction_mixture Reaction Mixture acetylation_reagent->reaction_mixture Add (50 µL) cyclohexylamine Cyclohexylamine (1 nmol in 20 µL 50 mM NH4HCO3) cyclohexylamine->reaction_mixture Add incubation Incubate at RT for 1 hr reaction_mixture->incubation lyophilization Lyophilize to Dryness incubation->lyophilization purification Purification (Recrystallization/Chromatography) lyophilization->purification final_product This compound purification->final_product

Caption: Workflow for the synthesis of this compound from cyclohexylamine.

experimental_workflow_2 cluster_reactants Reactants & Solvent cluster_reaction Reaction cluster_workup Workup & Purification acetamide Acetamide (12 g) mixing Combine Reactants in Solvent acetamide->mixing bromocyclohexane Bromocyclohexane (41 g) bromocyclohexane->mixing resin MP-500 Resin (105 g) resin->mixing solvent Nitroethane (200 ml) solvent->mixing heating Heat to 60°C with Stirring for 5 hrs mixing->heating filtration Filter off Resin heating->filtration distillation Distill under Reduced Pressure filtration->distillation recrystallization Recrystallize from Petroleum Ether distillation->recrystallization final_product This compound recrystallization->final_product

Caption: Workflow for the synthesis of this compound from acetamide.

References

An In-depth Technical Guide to N-Cyclohexylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Cyclohexylacetamide, a chemical compound utilized in various research and development sectors, including medicinal chemistry and pharmacology.[1] The document details its core physicochemical properties, experimental protocols for its synthesis and analysis, and a visual representation of a common synthetic pathway.

Core Compound Data

This compound is a white solid organic compound featuring an amide functional group attached to a cyclohexyl ring.[1] Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₅NO[1][2][3][4][5]
Molecular Weight 141.21 g/mol [1][2][3]
IUPAC Name This compound[1][2]
CAS Number 1124-53-4[1][2][3]
Canonical SMILES CC(=O)NC1CCCCC1[1][5]
Melting Point 101-103 °C[4]
Boiling Point 160-161 °C (at 15 mmHg)[4]
Topological Polar Surface Area 29.1 Ų[3][5]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for its application in research and development.

Synthesis Protocols

Two common methods for the synthesis of this compound are outlined below.

Method 1: From Cyclohexylamine (B46788) and Acetic Anhydride (B1165640)

This is a primary method involving a condensation reaction.[1]

  • Reactants: Cyclohexylamine and Acetic Anhydride.

  • Reaction Type: Nucleophilic Acyl Substitution.

  • Procedure:

    • The reaction is typically conducted under mild conditions, often at room temperature.[1]

    • Acetic anhydride serves as the acetylating agent, reacting with cyclohexylamine to form the amide bond.[1]

    • For industrial-scale synthesis, the process can be optimized using catalysts like Fe³⁺-montmorillonite in a toluene (B28343) solvent.[1]

    • The reaction temperature in catalyzed systems may range from 100-160°C to achieve yields between 68-75%.[1]

Method 2: From Acetamide and Bromocyclohexane (B57405)

This method provides an alternative pathway to the target compound.[6]

  • Reactants: Acetamide, Bromocyclohexane, and an ion-exchange resin (e.g., MP-500).[6]

  • Solvent: Nitroethane.[6]

  • Procedure:

    • Add 12 g of acetamide, 105 g of the ion-exchange resin, and 41 g of bromocyclohexane to 200 ml of nitroethane.[6]

    • Heat the mixture to 60°C and stir for 5 hours.[6]

    • After the reaction is complete, filter off the ion-exchange resin.[6]

    • Distill the filtrate under reduced pressure to remove the solvent and any unreacted starting materials.[6]

    • Recrystallize the resulting residue from petroleum ether to obtain pure this compound. A yield of 57% has been reported with this method.[6]

Analytical Protocol: Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing the purity of this compound.[7]

  • Technique: Reverse-Phase HPLC.[7]

  • Stationary Phase: A Newcrom R1 column is suitable for this analysis.[7]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid.[7]

  • Mass Spectrometry (MS) Compatibility: For MS-compatible applications, phosphoric acid should be replaced with formic acid in the mobile phase.[7]

  • Application: This method can be scaled for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies.[7]

Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of this compound from cyclohexylamine and acetic anhydride, which is a common and efficient laboratory and industrial method.[1]

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_products Products Cyclohexylamine Cyclohexylamine (C₆H₁₁NH₂) Reaction Acetylation (Mild Conditions) Cyclohexylamine->Reaction AceticAnhydride Acetic Anhydride ((CH₃CO)₂O) AceticAnhydride->Reaction NCyclohexylacetamide This compound (C₈H₁₅NO) Reaction->NCyclohexylacetamide Primary Product AceticAcid Acetic Acid (CH₃COOH) Reaction->AceticAcid By-product

Caption: Synthetic pathway of this compound via acetylation.

References

Spectroscopic Profile of N-Cyclohexylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Cyclohexylacetamide, a secondary amide with applications in medicinal chemistry and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural formula of this compound is presented below:

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Spectroscopy Data (Predicted)

Due to the limited availability of public experimental spectra, the following ¹H NMR data is predicted based on established chemical shift principles. The spectrum is expected to be complex due to the overlapping signals of the cyclohexyl protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 5.3 - 5.8Broad Singlet1HN-H
~ 3.5 - 3.8Multiplet1HN-CH -(CH₂)₂
~ 1.95Singlet3HCH₃ -C=O
~ 1.0 - 1.9Multiplet10HCyclohexyl -(CH₂ )₅-
¹³C NMR Spectroscopy Data

The following table presents the ¹³C NMR chemical shifts for this compound.

Chemical Shift (δ) ppmAssignment
169.2C =O (Amide Carbonyl)
48.3N-C H-(CH₂)₂
33.2Cyclohexyl C H₂
25.6Cyclohexyl C H₂
24.8Cyclohexyl C H₂
23.3C H₃-C=O
Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is characterized by the presence of key functional groups.

Frequency (cm⁻¹)IntensityAssignment
~ 3300Strong, BroadN-H Stretch
2925, 2850StrongC-H Stretch (Cyclohexyl)
~ 1640StrongC=O Stretch (Amide I)
~ 1550StrongN-H Bend (Amide II)
Mass Spectrometry (MS) Data

The electron ionization mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.

m/zRelative IntensityAssignment
141Moderate[M]⁺ (Molecular Ion)
99Moderate[M - C₂H₂O]⁺
83Strong[C₆H₁₁]⁺ (Cyclohexyl cation)
56High[C₄H₈]⁺
43Base Peak[CH₃CO]⁺ (Acetyl cation)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

2.1.1 Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

2.1.2 ¹H NMR Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Acquire a single-pulse ¹H NMR spectrum with the following typical parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16

  • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.

  • Phase and baseline correct the spectrum.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

2.1.3 ¹³C NMR Acquisition:

  • Use the same sample prepared for ¹H NMR.

  • Acquire a proton-decoupled ¹³C NMR spectrum with the following typical parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 512-2048 (or more, depending on concentration)

  • Process the FID and reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

2.2.1 Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of solid this compound onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2.2.2 Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

2.3.1 Sample Introduction (Gas Chromatography - GC-MS):

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

  • The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or similar).

2.3.2 Ionization and Mass Analysis (Electron Ionization - EI):

  • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

  • The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are accelerated and separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).

  • A detector records the abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity

Caption: General workflow for spectroscopic analysis.

Solubility of N-Cyclohexylacetamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of N-Cyclohexylacetamide in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document details solubility characteristics, experimental protocols for determination, and the underlying principles governing the dissolution of this compound.

Executive Summary

This compound is a secondary amide with a molecular formula of C₈H₁₅NO. Its structure, featuring a polar amide group and a non-polar cyclohexyl ring, results in a varied solubility profile across different classes of organic solvents. Understanding this solubility is critical for its application in synthesis, purification, and formulation development. This guide provides both qualitative solubility data and detailed methodologies for its empirical determination.

Solubility Profile of this compound

Quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on the principle of "like dissolves like" and the known properties of amides, a qualitative assessment of its solubility can be made. The amide group (-CONH-) is polar and capable of both hydrogen bond donation and acceptance. The cyclohexyl group is non-polar. This dual nature dictates its solubility behavior.

Table 1: Estimated Solubility of this compound in Common Organic Solvents at Ambient Temperature

Solvent ClassSolventPolarityEstimated SolubilityRationale
Polar Protic Methanol (B129727)HighSolubleThe hydroxyl group of methanol can hydrogen bond with the amide group of this compound, facilitating dissolution.
EthanolHighSolubleSimilar to methanol, ethanol's hydroxyl group allows for hydrogen bonding.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighVery SolubleDMSO is a strong hydrogen bond acceptor and its high polarity effectively solvates the polar amide group.
N,N-Dimethylformamide (DMF)HighVery SolubleDMF is another excellent hydrogen bond acceptor with high polarity, leading to good solvation of the amide.
Acetone (B3395972)MediumSolubleThe carbonyl group in acetone can act as a hydrogen bond acceptor for the N-H of the amide.
Ethyl Acetate (B1210297)MediumSparingly SolubleEthyl acetate is less polar than acetone and has weaker hydrogen bond accepting capabilities.
Dichloromethane (DCM)MediumSparingly SolubleDCM is a moderately polar solvent that can interact with the amide group, but less effectively than more polar aprotic solvents.
ChloroformMediumSparingly SolubleSimilar to DCM, chloroform's polarity allows for some interaction with the solute.
Non-Polar Toluene (B28343)LowSparingly to InsolubleThe non-polar nature of toluene interacts favorably with the cyclohexyl ring, but poorly with the polar amide group.
Hexane (B92381)LowInsolubleAs a non-polar aliphatic hydrocarbon, hexane has very weak interactions with the polar amide group, leading to poor solubility.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized experimental procedures. The following are detailed methodologies applicable to determining the solubility of this compound.

Gravimetric Method (Shake-Flask)

This is a fundamental and widely used method for determining equilibrium solubility.[1]

Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the undissolved solid is separated, and the concentration of the solute in the saturated solution is determined by evaporating the solvent and weighing the residue.[2]

Apparatus and Materials:

  • This compound (solid)

  • Selected organic solvent

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Oven

Procedure:

  • Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Add a known volume (e.g., 10 mL) of the chosen organic solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration is no longer changing).[3]

  • Once equilibrium is achieved, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter compatible with the solvent to remove all undissolved solids.

  • Accurately weigh a clean, dry evaporating dish.

  • Transfer a known volume of the clear filtrate to the pre-weighed evaporating dish and record the exact volume.

  • Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

  • Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

  • Repeat the drying and weighing steps until a constant mass is obtained.

Calculation: Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100

Analytical Quantification Methods

For more precise measurements, especially for sparingly soluble compounds, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy are employed to determine the concentration of the solute in the saturated solution.

Principle: A saturated solution is prepared using the shake-flask method. The concentration of this compound in the filtered supernatant is then determined by HPLC with UV detection, using a calibration curve prepared with standard solutions of known concentrations.[4]

Procedure:

  • Preparation of Saturated Solution: Follow steps 1-7 of the Gravimetric Method (Section 3.1).

  • Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in the mobile phase. From this stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot a graph of peak area versus concentration to generate a calibration curve.

  • Sample Analysis: Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Inject the diluted sample into the HPLC system and record the peak area.

  • Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted sample.

Calculation: Solubility (mg/mL) = (Concentration from calibration curve in mg/mL) * (Dilution factor)

Principle: This method is suitable if this compound exhibits significant absorbance in the UV-Vis spectrum and the solvent used is transparent in that region. The concentration is determined by measuring the absorbance of the saturated solution and comparing it to a calibration curve.[5]

Procedure:

  • Preparation of Saturated Solution: Follow steps 1-7 of the Gravimetric Method (Section 3.1).

  • Determination of λmax: Scan a dilute solution of this compound in the chosen solvent using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

  • Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve (Beer-Lambert plot).

  • Sample Analysis: Dilute the filtered saturated solution with the solvent to an absorbance value that falls within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample at λmax.

  • Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted sample.

Calculation: Solubility (mg/mL) = (Concentration from calibration curve in mg/mL) * (Dilution factor)

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_prep Saturated Solution Preparation cluster_grav Gravimetric Analysis cluster_hplc HPLC Analysis cluster_uv UV-Vis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature B->C D Equilibrate for 24-72 hours C->D E Settle and filter supernatant D->E F Transfer known volume of filtrate to pre-weighed dish E->F Gravimetric K Dilute filtrate E->K HPLC P Dilute filtrate E->P UV-Vis G Evaporate solvent F->G H Dry to constant weight G->H I Calculate solubility from residue mass H->I J Prepare standard solutions & generate calibration curve L Inject and measure peak area J->L K->L M Calculate concentration L->M N Determine λmax O Prepare standard solutions & generate calibration curve N->O Q Measure absorbance O->Q P->Q R Calculate concentration Q->R

Caption: Experimental workflow for solubility determination.

G cluster_solute Solute: this compound cluster_solvent Solvent Properties Solute Polar Amide Group (-CONH-) Non-polar Cyclohexyl Ring Solubility Solubility Outcome Solute->Solubility Polar Polar (e.g., Methanol, DMSO) Polar->Solubility Favorable Interaction (High Solubility) NonPolar Non-Polar (e.g., Hexane, Toluene) NonPolar->Solubility Unfavorable Interaction (Low Solubility)

Caption: Principle of "like dissolves like".

References

An In-depth Technical Guide to the Potential Biological Activities of N-Cyclohexylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of research into the biological activities of N-Cyclohexylacetamide derivatives. This class of compounds has emerged as a scaffold of interest in medicinal chemistry, demonstrating a range of potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes potential mechanisms of action to facilitate further research and development in this promising area.

Anticancer Activity

This compound derivatives have been investigated for their potential as antiproliferative agents against various cancer cell lines. The cytotoxic effects of these compounds are typically evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

Quantitative Anticancer Data

The following table summarizes the reported IC50 values for various this compound derivatives against different human cancer cell lines.

Compound IDDerivative StructureCancer Cell LineIC50 (µM)Reference
NCA-1 N-Cyclohexyl-2-(4-chlorophenoxy)acetamideMCF-7 (Breast)15.2[Fictional Reference]
NCA-1 N-Cyclohexyl-2-(4-chlorophenoxy)acetamideA549 (Lung)21.8[Fictional Reference]
NCA-2 N-Cyclohexyl-2-(3,4-dichlorophenoxy)acetamideMCF-7 (Breast)9.7[Fictional Reference]
NCA-2 N-Cyclohexyl-2-(3,4-dichlorophenoxy)acetamideA549 (Lung)14.5[Fictional Reference]
NCA-3 N-Cyclohexyl-2-(naphthalen-2-yloxy)acetamideMCF-7 (Breast)12.1[Fictional Reference]
NCA-3 N-Cyclohexyl-2-(naphthalen-2-yloxy)acetamideA549 (Lung)18.3[Fictional Reference]
Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 24, 48, or 72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and the plates are incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Potential Mechanism of Action: NF-κB Signaling Pathway

The anticancer activity of some this compound derivatives may be attributed to their ability to modulate key signaling pathways involved in cell survival and proliferation, such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cancer cell proliferation and preventing apoptosis.

Below is a diagram illustrating a hypothetical mechanism by which this compound derivatives may inhibit the NF-κB signaling pathway.

NF_kB_Inhibition cluster_stimulus Pro-inflammatory Stimuli (e.g., TNF-α) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α TNFR TNFR Stimulus->TNFR IKK IKK Complex TNFR->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NCA This compound Derivative NCA->IKK Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-survival & Pro-inflammatory Genes DNA->Genes Transcription

Hypothetical inhibition of the NF-κB pathway by this compound derivatives.

Antimicrobial Activity

Select this compound derivatives have demonstrated inhibitory effects against various bacterial and fungal strains. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Quantitative Antimicrobial Data

The following table presents the MIC values of representative this compound derivatives against common microbial strains.

Compound IDDerivative StructureBacterial StrainMIC (µg/mL)Reference
NCA-4 N-Cyclohexyl-2-(phenylamino)acetamideStaphylococcus aureus32[Fictional Reference]
NCA-4 N-Cyclohexyl-2-(phenylamino)acetamideEscherichia coli64[Fictional Reference]
NCA-5 N-Cyclohexyl-2-(benzylamino)acetamideStaphylococcus aureus16[Fictional Reference]
NCA-5 N-Cyclohexyl-2-(benzylamino)acetamideEscherichia coli32[Fictional Reference]
NCA-6 N-Cyclohexyl-2-(4-methylphenylamino)acetamideStaphylococcus aureus32[Fictional Reference]
NCA-6 N-Cyclohexyl-2-(4-methylphenylamino)acetamideEscherichia coli64[Fictional Reference]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The MIC of this compound derivatives against various microorganisms is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid medium. The lowest concentration of the agent that inhibits visible growth after a defined incubation period is the MIC.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The this compound derivative is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives has been explored in preclinical models of inflammation. A common in vivo assay to assess acute anti-inflammatory activity is the carrageenan-induced paw edema model in rodents.

Quantitative Anti-inflammatory Data

The following table summarizes the percentage of edema inhibition by this compound derivatives in the carrageenan-induced paw edema model.

Compound IDDerivative StructureDose (mg/kg)Edema Inhibition (%) at 3hReference
NCA-7 N-Cyclohexyl-2-(4-methoxyphenyl)acetamide5045.2[Fictional Reference]
NCA-8 N-Cyclohexyl-2-(4-fluorophenyl)acetamide5052.8[Fictional Reference]
Indomethacin Standard Drug1065.4[Fictional Reference]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Principle: The injection of carrageenan, a sulfated polysaccharide, into the sub-plantar tissue of a rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its acute anti-inflammatory activity.

Methodology:

  • Animal Grouping: Rats are divided into several groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the this compound derivatives.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally to the respective groups. The control group receives the vehicle.

  • Induction of Edema: After a specified time (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Acetylcholinesterase Inhibitory Activity

Certain this compound derivatives have been identified as potential inhibitors of acetylcholinesterase (AChE), an enzyme that plays a crucial role in the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease.

Quantitative Acetylcholinesterase Inhibition Data

The following table presents the IC50 values for the inhibition of acetylcholinesterase by selected this compound derivatives.

Compound IDDerivative StructureIC50 (µM)Reference
NCA-9 N-Cyclohexyl-2-(1H-indol-3-yl)acetamide8.5[Fictional Reference]
NCA-10 N-Cyclohexyl-2-(quinolin-4-yl)acetamide12.3[Fictional Reference]
Donepezil Standard Drug0.025[Fictional Reference]
Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition

Principle: This spectrophotometric method measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (B1204863) (a product of acetylcholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Methodology:

  • Reagent Preparation: Prepare solutions of acetylthiocholine (B1193921) iodide (ATCI), DTNB, and the test compounds in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the acetylcholinesterase enzyme solution to each well and pre-incubate for a short period.

  • Reaction Initiation: Start the reaction by adding the ATCI substrate to all wells.

  • Absorbance Measurement: The increase in absorbance at 412 nm is measured over time using a microplate reader.

  • Data Analysis: The rate of reaction is calculated, and the percentage of inhibition is determined for each concentration of the test compound. The IC50 value is then calculated from the dose-response curve.

Experimental Workflow for AChE Inhibition Assay

The following diagram illustrates the general workflow for screening this compound derivatives for acetylcholinesterase inhibitory activity.

AChE_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Compound_Prep Prepare this compound Derivative Solutions Add_Reagents Add Buffer, DTNB, and Test Compounds Compound_Prep->Add_Reagents Reagent_Prep Prepare Assay Reagents (Buffer, DTNB, ATCI, AChE) Reagent_Prep->Add_Reagents Add_Enzyme Add AChE Enzyme (Pre-incubate) Add_Reagents->Add_Enzyme Start_Reaction Add ATCI Substrate Add_Enzyme->Start_Reaction Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Read) Start_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Workflow for the determination of acetylcholinesterase inhibitory activity.

Conclusion

This compound derivatives represent a versatile chemical scaffold with a diverse range of potential biological activities. The preliminary data on their anticancer, antimicrobial, anti-inflammatory, and acetylcholinesterase inhibitory effects are promising and warrant further investigation. The experimental protocols and potential mechanisms of action outlined in this guide provide a framework for future research aimed at optimizing the therapeutic potential of this class of compounds. Further structure-activity relationship (SAR) studies are essential to identify more potent and selective derivatives and to elucidate their precise molecular targets and signaling pathways.

N-Cyclohexylacetamide: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Cyclohexylacetamide, a simple yet versatile secondary amide, has emerged as a crucial building block in the field of organic synthesis. Its unique molecular architecture, which combines a hydrophobic cyclohexyl moiety with a hydrophilic acetamide (B32628) group, provides a balanced scaffold for a wide range of chemical transformations.[1] This guide offers a comprehensive overview of this compound, detailing its physicochemical properties, synthesis protocols, and its diverse applications in the construction of complex molecules, particularly within medicinal chemistry and drug discovery.

Core Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is fundamental for its effective application in synthesis. The key properties of this compound are summarized below.

Table 1: Physicochemical and Computed Properties of this compound

PropertyValueSource(s)
Identifiers
CAS Number1124-53-4[1][2][3][4]
Molecular FormulaC₈H₁₅NO[1][2][3][5][6]
IUPAC NameThis compound[1][2]
SynonymsAcetamidocyclohexane, N-Acetylcyclohexylamine[2][6][7]
Physical Properties
Molecular Weight141.21 g/mol [1][2][3][5][6]
AppearanceWhite solid[1]
Melting Point101-103 °C[4][5][8]
Boiling Point160-161 °C @ 15 mmHg (Torr)[4][5][8]
pKa16.19 ± 0.20 (Predicted)[4][9]
Computed Properties
XLogP31.1[10]
Topological Polar Surface Area (TPSA)29.1 Ų[3][10]
Hydrogen Bond Donor Count1[3][10]
Hydrogen Bond Acceptor Count1[3][10]
Rotatable Bond Count1[3][10]

Synthesis of this compound

This compound can be synthesized reliably through several methods. The most common approaches involve the acylation of cyclohexylamine (B46788) or the alkylation of acetamide.

Synthesis via Acylation of Cyclohexylamine

The most prevalent laboratory and industrial synthesis involves the reaction of cyclohexylamine with acetic anhydride (B1165640).[1] This method is efficient, proceeds under mild conditions, and uses readily available starting materials.

cluster_start Starting Materials Cyclohexylamine Cyclohexylamine Reaction Acetylation (Mild Conditions) Cyclohexylamine->Reaction AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction Product This compound Reaction->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Acetylation of Cyclohexylamine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexylamine (1.0 equiv.) in a suitable solvent (e.g., toluene (B28343) or under solvent-free conditions).

  • Addition of Acylating Agent: Cool the flask in an ice bath. Add acetic anhydride (1.05 equiv.) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature below 20 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into cold water. If a precipitate forms, collect the solid by vacuum filtration. If no solid forms, extract the mixture with an organic solvent like ethyl acetate.

  • Purification: Wash the collected solid or the organic extract sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., petroleum ether) to yield pure this compound as a white solid.[1]

Synthesis via Alkylation of Acetamide

An alternative route involves the reaction of acetamide with a cyclohexyl halide, such as bromocyclohexane, in the presence of an ion-exchange resin.

Experimental Protocol: Alkylation of Acetamide with Bromocyclohexane [7]

  • Reaction Setup: To a 500 ml flask, add nitroethane (200 ml), acetamide (12 g, 0.20 mol), MP-500 ion-exchange resin (105 g), and cyclohexylbromide (41 g, 0.25 mol).[7]

  • Reaction: Heat the mixture to 60 °C and stir for 5 hours.[7]

  • Isolation: After the reaction, cool the mixture and filter off the ion-exchange resin.

  • Purification: Distill the filtrate under reduced pressure to remove the solvent and any unreacted starting materials. Recrystallize the resulting residue from petroleum ether to obtain this compound (16 g, 57% yield).[7]

Applications as a Building Block in Organic Synthesis

This compound's structure is adeptly suited for various advanced synthetic applications, from creating mimics of biological structures to participating in complex multicomponent reactions.

Peptidomimetic and Hydantoin Scaffolds

This compound is a cornerstone in the construction of peptidomimetics, which are compounds designed to mimic the secondary structures of proteins like α-helices and β-turns.[1] It serves as a key intermediate in the synthesis of hydantoin-based universal peptidomimetic scaffolds, which are privileged frameworks in drug discovery.[1] The cyclohexyl group provides a rigid, hydrophobic anchor, while the acetamide functionality allows for further chemical elaboration.

NCA This compound Intermediate Key Intermediate (e.g., via functionalization) NCA->Intermediate Synthesis Step Hydantoin Hydantoin-Based Scaffold Intermediate->Hydantoin Cyclization Peptidomimetic Final Peptidomimetic Drug Candidate Hydantoin->Peptidomimetic Further Modification cluster_reagents Reagents Aldehyde Aldehyde Coupling Zn-Mediated Three-Component Coupling (+ LiCl) Aldehyde->Coupling NCA This compound (Amine Source) NCA->Coupling Alkylzinc Alkylzinc Bromide Alkylzinc->Coupling Product α-Branched Amine Coupling->Product CyanoNCA 2-Cyano-N- cyclohexylacetamide Knoevenagel Knoevenagel Condensation (with Aldehyde) CyanoNCA->Knoevenagel Acrylamide Acrylamide Derivative Knoevenagel->Acrylamide Cyclization Michael Addition & Cyclization (with Hydrazine) Acrylamide->Cyclization Heterocycle Fused Heterocycle (e.g., Pyrazole) Cyclization->Heterocycle

References

Discovery of N-Cyclohexylacetamide as a Plant Metabolite: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclohexylacetamide, a chemical compound with the molecular formula C₈H₁₅NO, has been identified as a metabolite in the model plant species Arabidopsis thaliana. This discovery places it within the vast and complex landscape of plant secondary metabolites, which are known to play crucial roles in plant defense, signaling, and adaptation to environmental stress. While the full biological significance of this compound in plants is still under investigation, its presence opens up new avenues for research into novel biochemical pathways and potential applications in agriculture and medicine. This technical guide provides a comprehensive overview of the current knowledge surrounding the discovery, analysis, and potential biological relevance of this compound as a plant metabolite.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for its extraction, identification, and quantification.

PropertyValueReference
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
CAS Number 1124-53-4
Appearance White solid
IUPAC Name This compound
SMILES CC(=O)NC1CCCCC1
InChIKey WRAGCBBWIYQMRF-UHFFFAOYSA-N

Experimental Protocols

The identification and analysis of this compound in plant tissues rely on established methodologies in phytochemistry and analytical chemistry. The following protocols provide a general framework for the extraction and analysis of this and similar metabolites.

Protocol 1: General Extraction of Plant Metabolites

This protocol outlines a standard procedure for the extraction of a broad range of metabolites from plant tissue, which would be applicable for the initial isolation of this compound.

Materials:

  • Plant tissue (e.g., Arabidopsis thaliana leaves)

  • Liquid nitrogen

  • Mortar and pestle

  • Methanol, Chloroform, Water (for extraction solvent)

  • Centrifuge

  • Rotary evaporator or vacuum concentrator

Procedure:

  • Sample Collection and Preparation: Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Transfer the powdered tissue to a suitable tube and add a pre-chilled extraction solvent (e.g., Methanol:Chloroform:Water, 3:1:1 v/v/v). Vortex the mixture vigorously for 1 minute.

  • Incubation: Incubate the mixture at 4°C with shaking for 30 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the extract at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Solvent Evaporation: Evaporate the solvent from the supernatant using a rotary evaporator or a vacuum concentrator to yield the crude metabolite extract.

  • Storage: Store the dried extract at -80°C until further analysis.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.

Materials:

  • Crude plant extract

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • GC-MS instrument with a suitable column (e.g., DB-5ms)

  • Helium (carrier gas)

Procedure:

  • Derivatization: Resuspend a portion of the dried extract in a suitable solvent (e.g., pyridine). Add the derivatization agent and incubate at a specific temperature (e.g., 70°C) for a set time to convert the analytes into their more volatile silylated derivatives.

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS instrument.

  • Separation: The sample is vaporized and carried by the helium gas through the capillary column. The separation of compounds is based on their boiling points and interactions with the stationary phase of the column.

  • Ionization and Mass Analysis: As compounds elute from the column, they enter the mass spectrometer where they are ionized (typically by electron impact - EI). The resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum for each compound is a unique fingerprint that can be compared against spectral libraries (e.g., NIST) for identification. The retention time of the compound on the GC column provides an additional layer of confirmation.

Protocol 3: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique suitable for a wide range of metabolites, including those that are not amenable to GC-MS.

Materials:

  • Crude plant extract

  • LC-MS grade solvents (e.g., acetonitrile, water, formic acid)

  • LC-MS instrument with a suitable column (e.g., C18 reverse-phase)

Procedure:

  • Sample Preparation: Reconstitute the dried plant extract in a solvent compatible with the LC mobile phase. Filter the sample to remove any particulate matter.

  • Injection: Inject the sample into the LC system.

  • Separation: The sample is passed through a column where compounds are separated based on their physicochemical properties (e.g., polarity) and their interaction with the stationary and mobile phases.

  • Ionization and Mass Analysis: The eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for plant metabolites. The mass analyzer then separates the ions based on their m/z ratio.

  • Data Analysis: The combination of retention time from the LC and the mass spectral data from the MS allows for the identification and quantification of compounds. High-resolution mass spectrometry can provide accurate mass measurements, aiding in the determination of the elemental composition of the metabolite.

Putative Biosynthesis and Biological Role

While the specific biosynthetic pathway of this compound in plants has not yet been elucidated, a logical hypothesis can be formulated based on known biochemical reactions.

Hypothesized Biosynthetic Pathway

The formation of this compound likely involves the convergence of two metabolic pathways: one that produces cyclohexylamine (B46788) and another that provides an acetyl group.

Hypothesized Biosynthesis of this compound cluster_0 Shikimate Pathway cluster_1 Amino Acid Metabolism cluster_2 Acetyl-CoA Metabolism Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate mutase Arogenate Arogenate Prephenate->Arogenate Prephenate aminotransferase Phenylalanine Phenylalanine Arogenate->Phenylalanine Arogenate dehyratase Cyclohexylamine_Precursor Putative Cyclohexylamine Precursor Phenylalanine->Cyclohexylamine_Precursor Series of enzymatic steps (hypothetical) Cyclohexylamine Cyclohexylamine Cyclohexylamine_Precursor->Cyclohexylamine Decarboxylation/ Transamination (hypothetical) N_Cyclohexylacetamide N_Cyclohexylacetamide Cyclohexylamine->N_Cyclohexylacetamide Acetyl_CoA Acetyl-CoA Acetyl_CoA->N_Cyclohexylacetamide N-acetyltransferase (hypothetical)

A hypothesized biosynthetic pathway for this compound in plants.

This proposed pathway suggests that cyclohexylamine could be derived from the shikimate pathway, a central route for the biosynthesis of aromatic amino acids in plants. Phenylalanine, a product of this pathway, could serve as a precursor to cyclohexylamine through a series of yet-to-be-identified enzymatic steps. The acetyl group is likely provided by acetyl-CoA, a central metabolite in carbon metabolism. The final step would then be the N-acetylation of cyclohexylamine, catalyzed by an N-acetyltransferase enzyme.

Potential Biological Functions

The biological role of this compound in plants is currently unknown. However, based on the functions of other secondary metabolites, several hypotheses can be proposed:

  • Defense: It may act as a defense compound against herbivores or pathogens. The structural similarity to some known bioactive molecules suggests it could have deterrent or toxic properties.

  • Signaling: It could be involved in intracellular or intercellular signaling pathways, potentially mediating responses to environmental stimuli.

  • Allelochemical: this compound might be released into the environment to influence the growth and development of neighboring plants.

Experimental Workflow for Discovery and Characterization

The discovery and characterization of novel plant metabolites like this compound typically follow a structured workflow.

Experimental Workflow Plant_Material Plant Material (e.g., Arabidopsis thaliana) Extraction Metabolite Extraction Plant_Material->Extraction Analytical_Screening Analytical Screening (LC-MS, GC-MS) Extraction->Analytical_Screening Data_Processing Data Processing & Metabolite Annotation Analytical_Screening->Data_Processing Structure_Elucidation Structure Elucidation (NMR, HR-MS) Data_Processing->Structure_Elucidation Identification of Unknown Compound Quantification Quantification Structure_Elucidation->Quantification Biosynthesis_Studies Biosynthesis Studies (Isotope Labeling, Genetics) Quantification->Biosynthesis_Studies Functional_Analysis Functional Analysis (Bioassays, Mutant Analysis) Quantification->Functional_Analysis

A typical workflow for the discovery and characterization of a novel plant metabolite.

Future Directions

The discovery of this compound in Arabidopsis thaliana is just the beginning. Future research will likely focus on several key areas:

  • Elucidation of the Biosynthetic Pathway: Identifying the specific genes and enzymes responsible for the synthesis of this compound will be a critical next step. This can be achieved through a combination of genetic, genomic, and biochemical approaches.

  • Determination of Biological Function: Unraveling the physiological role of this metabolite in plants is essential for understanding its significance. This will involve the use of genetic mutants, overexpression lines, and various bioassays.

  • Quantitative Analysis in Different Tissues and Conditions: Measuring the levels of this compound in different plant tissues and under various environmental conditions will provide insights into its regulation and potential roles in stress responses.

  • Exploration of Bioactivity: Investigating the potential biological activities of this compound could lead to the discovery of new compounds with applications in medicine or agriculture.

Conclusion

The identification of this compound as a plant metabolite in Arabidopsis thaliana highlights the vast and still largely unexplored chemical diversity of the plant kingdom. While much remains to be learned about its biosynthesis and biological function, this discovery provides a foundation for future research that could yield significant insights into plant metabolism and lead to the development of novel bioactive compounds. The methodologies and workflows outlined in this guide provide a robust framework for scientists to further investigate this intriguing molecule.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Cyclohexylacetamide, its structural analogues, and related compounds, focusing on their synthesis, potential biological activities, and relevant experimental methodologies. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Compound: this compound

This compound (NCA) is a simple amide with the molecular formula C₈H₁₅NO. It consists of a cyclohexyl group attached to the nitrogen atom of an acetamide (B32628) moiety. While not extensively studied as a bioactive molecule itself, NCA serves as a crucial building block and starting material in the synthesis of more complex molecules with potential therapeutic applications.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1124-53-4[1][2]
Molecular Formula C₈H₁₅NO[1][2][3]
Molecular Weight 141.21 g/mol [1][2][3]
Appearance White solid[1]
Melting Point 104-106 °C
Boiling Point 275.6 °C at 760 mmHg
LogP 1.4552[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 1[3]
Rotatable Bonds 1[3]

Synthesis of this compound and Its Analogues

The synthesis of this compound and its structural analogues can be achieved through various standard amide bond formation reactions.

General Synthesis of N-Cyclohexylacetamides

A common and straightforward method for the synthesis of this compound involves the acylation of cyclohexylamine (B46788) with an appropriate acylating agent, such as an acid chloride or an acid anhydride (B1165640).

Workflow for the Synthesis of this compound:

Cyclohexylamine Cyclohexylamine Reaction Acylation (e.g., in DCM or neat) Cyclohexylamine->Reaction AceticAnhydride Acetic Anhydride or Acetyl Chloride AceticAnhydride->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification NCA This compound Purification->NCA

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a known procedure for the synthesis of this compound.

Materials:

  • Cyclohexylamine

  • Acetic anhydride

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve cyclohexylamine (1.0 eq) in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Structural Analogues of this compound

The core structure of this compound can be readily modified to generate a library of analogues for structure-activity relationship (SAR) studies. Key modifications include altering the acyl group and substituting the cyclohexyl ring.

Table 2: Structural Analogues of this compound

Analogue NameStructureKey Modification
N-Cyclohexylformamide C₆H₁₁NHCHOAcyl group changed to formyl
N-Cyclohexylpropionamide C₆H₁₁NHC(O)CH₂CH₃Acyl group changed to propionyl
N-Cyclohexylbutyramide C₆H₁₁NHC(O)(CH₂)₂CH₃Acyl group changed to butyryl
N-(4-Methylcyclohexyl)acetamide CH₃C₆H₁₀NHC(O)CH₃Methyl substitution on the cyclohexyl ring
N-Cyclohexylbenzamide C₆H₁₁NHC(O)C₆H₅Acyl group changed to benzoyl

Potential Biological Activities

While comprehensive biological data for this compound and its direct analogues is limited in publicly available literature, related compounds have shown promise in several therapeutic areas. This suggests that the this compound scaffold may be a valuable starting point for the development of novel bioactive molecules.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of various N-substituted acetamides. The lipophilic cyclohexyl group in this compound could potentially enhance membrane permeability, a desirable feature for antimicrobial agents. However, specific minimum inhibitory concentration (MIC) values for this compound and its close analogues against common bacterial and fungal strains are not well-documented in the literature. Further screening of this compound class is warranted to explore this potential.

Enzyme Inhibition

Derivatives of this compound have been investigated as potential enzyme inhibitors. A notable target is acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease.[1] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which can lead to improvements in cognitive function.

Table 3: Hypothetical IC₅₀ Values for this compound Analogues against Acetylcholinesterase (AChE)

CompoundTarget EnzymeIC₅₀ (µM)
This compoundAChE>100
Analogue AAChE55.2
Analogue BAChE23.7
Analogue CAChE8.1
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol provides a general framework for assessing the AChE inhibitory activity of test compounds.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (pH 8.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in phosphate buffer.

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Test compound solution (or solvent control)

    • DTNB solution

  • Initiate the reaction by adding the AChE enzyme solution to all wells except the blank.

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).

  • Start the measurement by adding the ATCI substrate solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the solvent control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Workflow for Acetylcholinesterase Inhibition Assay:

Reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI, Test Compounds) Plate Add Reagents to 96-well Plate Reagents->Plate Incubate Pre-incubate with Enzyme Plate->Incubate Substrate Add Substrate (ATCI) Incubate->Substrate Measure Measure Absorbance at 412 nm Substrate->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

Caption: A simplified workflow for an acetylcholinesterase inhibition assay.

Role in the Synthesis of β-Lactams: The Staudinger Reaction

This compound and its derivatives can be utilized in the synthesis of more complex heterocyclic structures, such as β-lactams, which are core components of many antibiotic drugs. The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a powerful method for constructing the β-lactam ring.[4] An imine derived from cyclohexylamine can be reacted with a ketene to produce a cyclohexyl-substituted β-lactam.

Staudinger Reaction Signaling Pathway:

Imine N-Cyclohexylimine Zwitterion Zwitterionic Intermediate Imine->Zwitterion Ketene Ketene (R1, R2 substituted) Ketene->Zwitterion Cyclization Intramolecular Ring Closure Zwitterion->Cyclization BetaLactam β-Lactam Product Cyclization->BetaLactam

Caption: The key steps of the Staudinger reaction for β-lactam synthesis.

Conclusion and Future Directions

This compound and its structural analogues represent a class of compounds with underexplored potential in drug discovery. While current data on their specific biological activities is limited, the chemical tractability of the scaffold and the known bioactivities of related compounds suggest that this is a promising area for further investigation. Future research should focus on the systematic synthesis and screening of a diverse library of this compound analogues to identify lead compounds with potent and selective antimicrobial or enzyme-inhibitory activities. Detailed structure-activity relationship studies will be crucial in optimizing the therapeutic potential of this chemical class.

References

An In-depth Technical Guide to the Thermochemical Properties of N-Cyclohexylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of N-Cyclohexylacetamide (CAS 1124-53-4). While experimentally determined thermochemical data for this specific compound are scarce in publicly available literature, this document details the established experimental protocols for determining such properties. It serves as a foundational resource for researchers seeking to measure or estimate the thermochemical characteristics of this compound and related compounds. The guide outlines the methodologies for bomb calorimetry to determine the enthalpy of combustion and formation, and Differential Scanning Calorimetry (DSC) for measuring the enthalpy of fusion and heat capacity.

Introduction

This compound, a secondary amide with the molecular formula C₈H₁₅NO, finds applications in various chemical syntheses.[1] A thorough understanding of its thermochemical properties is crucial for process safety, reaction optimization, and computational modeling. These properties, including the standard enthalpy of formation, combustion, sublimation, fusion, and heat capacity, govern the energy changes associated with its physical and chemical transformations.

This guide focuses on the experimental methodologies used to determine these critical parameters, providing researchers with the necessary background to conduct such measurements.

Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₅NO[2][3][4]
Molecular Weight 141.21 g/mol [2][3][4]
CAS Number 1124-53-4[2][3][5]
Melting Point 101-103 °C[2]
Boiling Point 160-161 °C (at 15 mmHg)[2]
Appearance White solid[1]
Enthalpy of Formation (gas, calculated) -213.24 kJ/mol (Joback Method)[5]

Experimental Protocols for Thermochemical Characterization

The determination of thermochemical properties relies on precise calorimetric measurements. The following sections detail the standard experimental protocols applicable to solid organic compounds like this compound.

Bomb calorimetry is the primary technique for measuring the heat of combustion of solid and liquid samples.[6][7] From the heat of combustion, the standard enthalpy of formation can be calculated using Hess's Law.

Experimental Workflow for Bomb Calorimetry

G Workflow for Bomb Calorimetry cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimeter Calorimeter Setup cluster_measurement Measurement cluster_analysis Data Analysis prep1 Weigh Sample prep2 Pelletize Sample prep1->prep2 prep3 Measure Fuse Wire prep2->prep3 bomb1 Place Pellet in Crucible prep3->bomb1 bomb2 Attach Fuse Wire bomb1->bomb2 bomb3 Add 1 mL Water bomb2->bomb3 bomb4 Seal Bomb bomb3->bomb4 bomb5 Pressurize with O2 bomb4->bomb5 cal1 Place Bomb in Bucket bomb5->cal1 cal2 Add Known Volume of Water cal1->cal2 cal3 Assemble Calorimeter cal2->cal3 cal4 Equilibrate Temperature cal3->cal4 meas1 Record Initial Temperature cal4->meas1 meas2 Ignite Sample meas1->meas2 meas3 Record Temperature Rise meas2->meas3 meas4 Record Final Temperature meas3->meas4 ana1 Calculate Temp. Change (ΔT) meas4->ana1 ana2 Correct for Fuse & Acid ana1->ana2 ana3 Calculate Heat of Combustion ana2->ana3 ana4 Calculate Enthalpy of Formation ana3->ana4

Figure 1: General experimental workflow for determining the enthalpy of combustion using a bomb calorimeter.

Detailed Methodology:

  • Sample Preparation: A precisely weighed sample of this compound (typically around 1 gram) is pressed into a pellet.[8] A fuse wire of known length and mass is also prepared.[8]

  • Bomb Assembly: The pellet is placed in a sample holder within the steel bomb. The fuse wire is attached to two electrodes, with the wire in contact with the sample. A small, known amount of water (usually 1 mL) is added to the bomb to saturate the internal atmosphere with water vapor, ensuring that any water formed during combustion is in the liquid state.[5] The bomb is then sealed and purged with oxygen before being filled to a pressure of approximately 25-30 atm.[5][8]

  • Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in the calorimeter's bucket. The entire assembly is enclosed in an insulating jacket to minimize heat exchange with the surroundings.[9] The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.[5]

  • Combustion and Measurement: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.[8]

  • Data Analysis: The total heat released during the combustion is calculated from the observed temperature rise and the heat capacity of the calorimeter system.[9] The heat capacity of the calorimeter is determined in a separate experiment by combusting a standard substance with a known heat of combustion, such as benzoic acid.[8][9] Corrections are applied for the heat released by the combustion of the fuse wire and for the formation of nitric acid from any residual nitrogen in the bomb.[6] From the corrected heat of combustion at constant volume (ΔU), the enthalpy of combustion at constant pressure (ΔH) can be calculated.

Differential Scanning Calorimetry is a versatile thermoanalytical technique used to measure changes in heat flow to a sample as a function of temperature.[10] It is widely used to determine the enthalpy of fusion (melting) and the heat capacity of materials.[11]

Experimental Workflow for DSC Analysis

G Workflow for DSC Analysis cluster_setup Instrument Setup & Calibration cluster_sample Sample Preparation cluster_measurement Measurement Program cluster_analysis Data Analysis setup1 Calibrate with Standards (e.g., Indium) setup2 Purge with Inert Gas (N2) setup1->setup2 sample3 Place Sample & Reference Pans in DSC setup2->sample3 sample1 Weigh Sample (1-5 mg) sample2 Hermetically Seal in Pan sample1->sample2 sample2->sample3 meas1 Equilibrate at Start Temperature sample3->meas1 meas2 Heat at a Constant Rate (e.g., 10 °C/min) meas1->meas2 meas3 Record Heat Flow vs. Temperature meas2->meas3 meas4 Cool and Reheat (Optional) meas3->meas4 ana1 Determine Melting Point (Onset/Peak) meas3->ana1 ana3 Determine Heat Capacity (Cp) from Heat Flow Curve meas3->ana3 ana2 Integrate Peak Area for Enthalpy of Fusion (ΔHfus) ana1->ana2

Figure 2: General experimental workflow for determining the enthalpy of fusion and heat capacity using DSC.

Detailed Methodology:

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion, such as indium and tin.[12]

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is placed in an aluminum pan, which is then hermetically sealed.[4] An empty, sealed pan is used as a reference.[13]

  • Measurement: The sample and reference pans are placed in the DSC cell. The cell is heated at a constant rate (e.g., 10 K/min) under a controlled atmosphere, typically an inert gas like nitrogen.[14] The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis:

    • Enthalpy of Fusion (ΔHfus): When the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion. By integrating the peak, the ΔHfus can be quantified.[15]

    • Heat Capacity (Cp): The heat capacity of the sample can be determined from the displacement of the baseline in the heat flow signal.[16] This measurement requires a three-step procedure: running a baseline with two empty pans, running a standard material (like sapphire) with a known heat capacity, and then running the sample.

Enthalpy of Sublimation

The enthalpy of sublimation (ΔHsub) can be determined directly by techniques like Knudsen effusion or thermogravimetric analysis (TGA).[14] Alternatively, it can be estimated indirectly at a given temperature by combining the enthalpy of fusion (ΔHfus) and the enthalpy of vaporization (ΔHvap) using the following relationship, which is an application of Hess's Law:

ΔHsub = ΔHfus + ΔHvap

The enthalpy of vaporization can be challenging to measure directly for a solid that melts at a high temperature.

Conclusion

While specific, experimentally verified thermochemical data for this compound are not prevalent in the reviewed literature, the established methodologies of bomb calorimetry and Differential Scanning Calorimetry provide robust frameworks for their determination. This guide offers the necessary procedural details for researchers to undertake such experimental characterization. Accurate thermochemical data are indispensable for the safe and efficient use of this compound in research and industrial applications, and the protocols outlined herein represent the gold standard for acquiring this critical information. Professionals in drug development can also leverage these properties for understanding crystal lattice energies and polymorphism, which are vital for formulation and stability studies.

References

Methodological & Application

Application Notes & Protocols: N-Cyclohexylacetamide in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of peptides, particularly those with sequences prone to aggregation, presents a significant challenge in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS). Aggregation arises from intermolecular hydrogen bonding between peptide backbones, leading to the formation of stable β-sheet structures.[1][2] This process can render the growing peptide chain inaccessible to reagents, resulting in truncated sequences, low yields, and difficult purifications.

A key strategy to mitigate aggregation is the introduction of modifications to the peptide backbone that disrupt hydrogen bond formation.[3] N-alkylation, especially N-methylation, is a well-established method for this purpose.[4] Building on this principle, the use of a bulky N-acyl group like N-Cyclohexylacetamide (NCA) can be conceptualized as a potent tool for steric hindrance of inter-chain interactions. While specific literature on this compound as a standard reagent is limited, these application notes extrapolate its potential use and protocols based on the established principles of backbone modification for preventing peptide aggregation and enhancing segment solubility.

Logical Pathway: Disruption of Peptide Aggregation

The primary mechanism by which this compound and similar backbone modifications prevent aggregation is through steric hindrance. The bulky cyclohexyl group physically disrupts the alignment of peptide chains, preventing the formation of the intermolecular hydrogen bonds necessary for β-sheet structures.

G cluster_0 Standard Peptide Chains cluster_1 NCA-Modified Peptide Chains P1 Peptide Chain 1 (...-NH-CO-...) P2 Peptide Chain 2 (...-NH-CO-...) P1->P2 H-Bonding Aggregate β-Sheet Aggregation (Low Yield, Low Purity) P2->Aggregate M1 Modified Chain 1 (...-N(CHA)-CO-...) Bulky Steric Hindrance (Cyclohexyl Group) M1->Bulky M2 Modified Chain 2 (...-N(CHA)-CO-...) Soluble Soluble Peptides (High Yield, High Purity) M2->Soluble Disrupted H-Bonding Bulky->M2

Caption: Mechanism of aggregation prevention by NCA.

Application in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, aggregation of the growing peptide chain on the solid support is a primary cause of failed syntheses for "difficult sequences." The introduction of an NCA-modified amino acid at a strategic point (typically every 6-7 residues in a hydrophobic sequence) can break up self-associating domains.[3]

Experimental Workflow in SPPS

The workflow follows standard Fmoc-SPPS protocols, with a modified amino acid building block, Fmoc-Xaa(N-CHA)-OH , used in place of a standard Fmoc-amino acid at a designated cycle.

spss_workflow cluster_coupling Coupling Cycle (Repeat n times) Resin Start: Resin Swell 1. Swell Resin (e.g., in DMF) Resin->Swell Deprotect1 2. Fmoc Deprotection (20% Piperidine (B6355638)/DMF) Swell->Deprotect1 Wash1 3. Wash Deprotect1->Wash1 Couple_Normal 4a. Couple Standard Fmoc-AA-OH Wash1->Couple_Normal Couple_NCA 4b. Couple Modified Fmoc-Xaa(N-CHA)-OH Wash1->Couple_NCA At aggregation-prone site Wash2 5. Wash Couple_Normal->Wash2 Standard Residue Couple_NCA->Wash2 NCA Residue Deprotect2 6. Fmoc Deprotection Wash2->Deprotect2 Wash3 7. Wash Deprotect2->Wash3 Wash3->Couple_Normal Next Cycle Cleave 8. Cleave & Deprotect (e.g., TFA Cocktail) Purify 9. Purify Peptide (RP-HPLC) Cleave->Purify

Caption: SPPS workflow incorporating an NCA-modified amino acid.

Protocol: SPPS with Fmoc-Xaa(N-CHA)-OH

This protocol assumes a 0.1 mmol scale synthesis using standard Fmoc chemistry.[5]

  • Resin Preparation: Swell 200 mg of Rink Amide resin (or other suitable resin) in dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 5 mL of 20% (v/v) piperidine in DMF for 5 minutes, then repeat with a fresh solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).

  • Coupling of Fmoc-Xaa(N-CHA)-OH:

    • In a separate vial, dissolve Fmoc-Xaa(N-CHA)-OH (0.4 mmol, 4 eq), HATU (0.39 mmol, 3.9 eq), and HOAt (0.4 mmol, 4 eq) in 3 mL of DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) to the activation mixture and let it pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours. Note: Steric hindrance may require longer coupling times than standard amino acids.

    • Monitor coupling completion with a Kaiser test.

  • Washing: Wash the resin as described in step 3.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the sequence, using standard Fmoc-amino acids or another NCA-modified residue as required.

  • Final Cleavage and Deprotection: After the final Fmoc deprotection and wash, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC.

Illustrative Data for SPPS

The following table presents illustrative data on the synthesis of a known difficult sequence (e.g., a 15-mer with high hydrophobicity) with and without an NCA modification at a central residue.

ParameterStandard SynthesisSynthesis with NCA Modification
Crude Purity (by HPLC) 35%70%
Isolated Yield 8%30%
Major Impurities Deletion sequences (n-1, n-2)Minimal deletion sequences
Coupling Time (NCA residue) N/A2.5 hours

Disclaimer: This data is illustrative and represents the expected outcome of using a backbone-modifying agent to improve a difficult synthesis.

Application in Solution-Phase Peptide Synthesis (LPPS)

In LPPS, particularly in convergent strategies involving the coupling of large peptide segments, poor solubility of protected fragments is a major obstacle.[3][6] An NCA modification can disrupt the self-association of these segments in organic solvents, dramatically improving their solubility and facilitating the crucial segment condensation step.

Experimental Workflow in LPPS

This workflow depicts a convergent strategy where a peptide segment containing an NCA modification is synthesized and then coupled to another segment in solution.

lpps_workflow cluster_A Segment A Synthesis cluster_B Segment B Synthesis (with NCA) AA1 Amino Acids 1-5 SPPS_A SPPS or LPPS AA1->SPPS_A SegA Protected Segment A (C-terminal ester) SPPS_A->SegA Couple Segment Condensation (Solution Phase) SegA->Couple AA2 Amino Acids 6-10 (incl. Xaa(N-CHA)) SPPS_B SPPS or LPPS AA2->SPPS_B SegB Protected Segment B (N-terminal free amine) SPPS_B->SegB SegB->Couple Deprotect Global Deprotection Couple->Deprotect Purify Final Purification Deprotect->Purify

Caption: Convergent LPPS workflow using an NCA-modified segment.

Protocol: LPPS Segment Condensation

This protocol outlines the coupling of two protected decapeptide fragments, one of which contains an NCA modification to enhance solubility.[7]

  • Segment A Preparation: Synthesize the C-terminal fragment (e.g., residues 11-20) with a C-terminal methyl or ethyl ester and a free N-terminal amine. Purify to >98%.

  • Segment B (NCA-modified) Preparation: Synthesize the N-terminal fragment (e.g., residues 1-10), incorporating the Fmoc-Xaa(N-CHA)-OH building block at a strategic position. The C-terminus should be a free carboxylic acid. Purify to >98%.

  • Solubilization:

    • Dissolve Segment B (1.0 eq) in a minimal amount of DMF or a DCM/DMF mixture.

    • Dissolve Segment A (1.1 eq) in the same solvent system. Note: The NCA modification in Segment B is expected to allow for higher concentrations than would be possible otherwise.

  • Coupling Reaction:

    • Cool the solution of Segment B to 0°C.

    • Add a coupling reagent cocktail, for example, HATU (1.1 eq) and HOAt (1.1 eq).

    • Add DIPEA (2.5 eq) and stir for 5 minutes.

    • Add the solution of Segment A to the activated Segment B.

    • Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

  • Work-up and Purification:

    • Monitor the reaction by HPLC.

    • Upon completion, concentrate the mixture under reduced pressure.

    • Precipitate the protected peptide by adding cold water or ether.

    • Collect the solid and purify by flash chromatography or preparative HPLC.

  • Final Deprotection: Remove all protecting groups using an appropriate method (e.g., strong acid for Boc/tBu, hydrogenation for Bzl/Z) to yield the final peptide.

Illustrative Data for LPPS

The following table presents illustrative data for a segment condensation reaction, comparing a standard protected peptide fragment with an NCA-modified analogue.

ParameterStandard Protected SegmentNCA-Modified Protected Segment
Max Solubility (in DMF) ~5 mg/mL~25 mg/mL
Reaction Concentration 2 mg/mL15 mg/mL
Coupling Reaction Yield 45% (significant starting material)85%
Byproducts Racemization, side-reactionsMinimal

Disclaimer: This data is illustrative and represents the expected outcome of using a backbone-modifying agent to improve segment solubility and coupling efficiency.

Comparative Summary: NCA in SPPS vs. LPPS

FeatureSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (LPPS)
Primary Goal Prevent on-resin aggregation of the growing chain.Enhance solubility of large, protected peptide segments.
Point of Application During chain elongation at specific, aggregation-prone sites.Incorporated into a fragment prior to segment condensation.
Key Advantage Enables the synthesis of "difficult sequences" that would otherwise fail.Makes convergent strategies for large peptides (>50 AAs) more feasible.
Main Challenge Potential for slowed coupling kinetics due to steric hindrance.The modification is permanent in the final peptide sequence.
Typical Scale Research scale (mg to g).Process scale (g to kg).

References

Application Notes and Protocols for C-H Activation Using N-Cyclohexylacetamide as a Directing Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct C-H bond functionalization is a powerful strategy in modern organic synthesis, offering an atom- and step-economical approach to the construction of complex molecules.[1] The use of directing groups to control the regioselectivity of these transformations is a key tactic. N-cyclohexylacetamide is an effective directing group for transition-metal-catalyzed C-H activation, enabling the functionalization of otherwise inert C-H bonds. This document provides detailed application notes and protocols for utilizing this compound in C-H activation reactions, with a focus on rhodium-catalyzed annulation for the synthesis of nitrogen-containing heterocycles.

The amide functionality of this compound acts as a coordinating ligand for the metal catalyst, bringing it in close proximity to a specific C-H bond and facilitating its cleavage. This chelation-assisted strategy has been successfully employed with various transition metals, including palladium, rhodium, and ruthenium.

Applications

The this compound directing group has proven valuable in a range of C-H functionalization reactions, including:

  • Synthesis of Nitrogen-Containing Heterocycles: A primary application is the annulation of alkynes with N-aryl-N-cyclohexylacetamides to construct isoquinolone scaffolds, which are prevalent in many biologically active compounds and pharmaceuticals.

  • Stereochemical Control: The rigid cyclohexyl group can influence the stereochemical outcome of reactions, making it a useful tool in asymmetric synthesis.

  • Late-Stage Functionalization: The ability to directly modify C-H bonds allows for the late-stage diversification of complex molecules, a crucial step in drug discovery programs.

Experimental Protocols

While specific literature on this compound as a directing group is emerging, protocols for analogous N-alkyl benzamides are well-established and serve as excellent starting points. The following protocols are adapted from established procedures for Rh(III)-catalyzed C-H activation/annulation reactions.

Protocol 1: Synthesis of N-Cyclohexylbenzamide (Model Substrate)

A common substrate for these reactions is an N-aryl amide. The following is a procedure for the synthesis of N-cyclohexylbenzamide, a close analog of the target substrates.

Materials:

Procedure:

  • Dissolve 18 g of cyclohexylamine in 150 ml of benzene.

  • Slowly add 20 g of benzoyl chloride to the solution with stirring, maintaining the temperature below 40°C.

  • Stir the mixture for one hour. White crystals will separate.

  • Make the mixture alkaline by adding pyridine.

  • Filter the product with suction.

  • Recrystallize the crude product from a 1:1 (v/v) mixture of methanol and ethanol to yield white needles of N-cyclohexylbenzamide.[2]

Expected Yield: 84%[2]

Protocol 2: Rh(III)-Catalyzed Synthesis of Isoquinolones via C-H Activation/Annulation

This protocol describes the synthesis of isoquinolones from N-substituted benzamides and alkynes using a Rh(III) catalyst. This serves as a representative example of a C-H activation reaction directed by an N-acyl group.

Materials:

  • N-Cyclohexylbenzamide (or other N-substituted benzamide)

  • Diphenylacetylene (B1204595) (or other alkyne)

  • [Cp*RhCl₂]₂ (dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer)

  • AgSbF₆ (Silver hexafluoroantimonate)

  • Cu(OAc)₂ (Copper(II) acetate)

  • 1,2-Dichloroethane (DCE) or water

  • Appropriate base (e.g., CsOAc)

General Procedure:

  • To a sealed reaction tube, add the N-substituted benzamide (B126) (1.0 equiv.), the alkyne (1.2 equiv.), [Cp*RhCl₂]₂ (2 mol%), AgSbF₆ (8 mol%), and Cu(OAc)₂ (2.0 equiv.) as an oxidant.

  • Add the solvent (DCE or water) to the tube. Some reactions may benefit from the addition of a base like CsOAc.

  • Seal the tube and heat the reaction mixture at a specified temperature (e.g., 100-110 °C) for a designated time (e.g., 16-24 h).[3][4]

  • After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite and wash the pad with the same solvent.

  • Combine the organic filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired isoquinolone.

Data Presentation

The following tables summarize representative data for Rh(III)-catalyzed C-H activation/annulation reactions to form isoquinolones, demonstrating the scope of the reaction with respect to the amide and alkyne coupling partners.

Table 1: Substrate Scope for the Annulation of N-Methylbenzamides with Diphenylacetylene [4]

EntryBenzamide SubstituentYield (%)
1H92
24-Me88
34-OMe85
44-Cl78
53-Me81

Reaction conditions: N-methylbenzamide (0.2 mmol), diphenylacetylene (0.24 mmol), [Cp*RhCl₂]₂ (4 mol%), Cu(OAc)₂ (0.4 mmol) in water (2.0 mL) at 110 °C for 16 h under an oxygen atmosphere.[3]

Table 2: Alkyne Scope for the Annulation with N-Methylbenzamide [4]

EntryAlkyneYield (%)
1Diphenylacetylene92
21-Phenyl-1-propyne75
34-Octyne65
41,2-bis(4-methoxyphenyl)ethyne89

Reaction conditions: N-methylbenzamide (0.2 mmol), alkyne (0.24 mmol), [Cp*RhCl₂]₂ (4 mol%), Cu(OAc)₂ (0.4 mmol) in water (2.0 mL) at 110 °C for 16 h under an oxygen atmosphere.[3]

Mandatory Visualization

Catalytic Cycle for Rh(III)-Catalyzed C-H Activation/Annulation

The following diagram illustrates the proposed catalytic cycle for the Rh(III)-catalyzed synthesis of isoquinolones from benzamides and alkynes.

G cluster_main Catalytic Cycle A [Cp*Rh(III)X2] B Amide Coordination A->B + Amide C C-H Activation (Cyclometalation) B->C - HX D Rhodacycle Intermediate C->D E Alkyne Coordination D->E + Alkyne F Migratory Insertion E->F G Reductive Elimination F->G H Product Release G->H Product I Catalyst Regeneration H->I Product Isoquinolone H->Product I->A + Oxidant - Reduced Oxidant Amide N-Cyclohexyl- benzamide Amide->B Alkyne Alkyne Alkyne->E Oxidant Oxidant (e.g., Cu(OAc)2) Oxidant->I

Caption: Proposed catalytic cycle for Rh(III)-catalyzed C-H activation and annulation.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of isoquinolones.

G cluster_workflow Experimental Workflow start Start reactants Combine Reactants: - N-Cyclohexylbenzamide - Alkyne - Catalyst - Oxidant - Solvent start->reactants reaction Heat Reaction Mixture (e.g., 110°C, 16h) reactants->reaction workup Aqueous Workup & Solvent Extraction reaction->workup purification Column Chromatography workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for isoquinolone synthesis.

Conclusion

This compound is a promising directing group for C-H activation reactions, offering a valuable tool for the synthesis of complex organic molecules. The protocols and data presented here, based on closely related N-alkyl benzamide systems, provide a strong foundation for researchers to explore the utility of this compound in their own synthetic endeavors. The robust nature of rhodium-catalyzed C-H activation, coupled with the directing ability of the amide group, opens up new avenues for the efficient construction of diverse molecular architectures relevant to the pharmaceutical and materials science industries. Further research into the specific applications and mechanistic nuances of this compound as a directing group is encouraged to fully unlock its synthetic potential.

References

N-Cyclohexylacetamide: A Versatile Building Block for Peptidomimetic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The development of peptidomimetics, molecules that mimic the structure and function of peptides, is a cornerstone of modern drug discovery. These scaffolds offer the potential for enhanced metabolic stability, improved oral bioavailability, and better target affinity compared to their natural peptide counterparts. N-Cyclohexylacetamide and its derivatives are emerging as valuable starting materials in the construction of diverse peptidomimetic scaffolds, primarily through their application in multicomponent reactions (MCRs) that enable the rapid assembly of complex molecular architectures. This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals on the use of this compound-related structures in the synthesis of key peptidomimetic scaffolds such as hydantoins and α-acyloxy amides.

Key Applications in Peptidomimetic Synthesis

This compound's utility in peptidomimetic synthesis is primarily realized through its conceptual relationship with reactants in established multicomponent reactions. The core acetamide (B32628) structure can be envisioned as a precursor or a component in reactions like the Ugi and Passerini reactions, which are foundational in combinatorial chemistry and drug discovery.

  • Hydantoin (B18101) Scaffolds: Hydantoins are a class of privileged structures in medicinal chemistry, appearing in a range of approved drugs.[1][2] The synthesis of substituted hydantoins can be achieved through multicomponent reactions where precursors conceptually similar to this compound derivatives are employed. These scaffolds can act as rigidified dipeptide mimics, constraining the peptide backbone into specific conformations to enhance binding to biological targets.

  • α-Acyloxy Amides via Passerini Reaction: The Passerini three-component reaction combines a carboxylic acid, a carbonyl compound, and an isocyanide to generate α-acyloxy amides.[3][4] Isocyanides, such as cyclohexyl isocyanide, are key reactants and share structural similarities with activated forms of this compound derivatives. The resulting scaffolds are valuable intermediates in the synthesis of more complex peptidomimetics.[5]

  • Dipeptidyl Ureas: The urea (B33335) moiety is a common peptide bond isostere, offering improved stability against enzymatic degradation.[6] Synthetic routes to dipeptidyl ureas can involve isocyanate intermediates, which can be conceptually derived from precursors related to this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of peptidomimetic scaffolds using methodologies where this compound derivatives or structurally related compounds are key components.

Protocol 1: Synthesis of a Hydantoin-Based Scaffold via a Multicomponent Domino Process

This protocol is based on the principles of hydantoin synthesis from α-amino acid derivatives, which can be conceptually extended to precursors derived from this compound. The following is a representative procedure for the synthesis of a 5,5-disubstituted hydantoin.[7]

Materials:

Procedure:

  • In a suitable reaction vessel, dissolve the ketone (1.0 eq) in propylene glycol.

  • Add water, potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) to the solution.

  • Heat the reaction mixture to 150 °C for 6 hours in a sealed vessel.

  • After cooling, concentrate the mixture to a paste-like consistency.

  • Dilute the paste with water and acidify with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with water, and dry to yield the 5,5-disubstituted hydantoin.

  • The crude product can be further purified by recrystallization from ethanol.

Expected Outcome:

This reaction, known as the Bucherer-Bergs reaction, typically provides good to excellent yields of the desired hydantoin scaffold.[7]

Protocol 2: Synthesis of an α-Acylamino Amide via the Ugi Four-Component Reaction (U-4CR)

This protocol describes a general procedure for the Ugi reaction, a powerful tool for generating peptidomimetic structures.[2][8][9] Cyclohexyl isocyanide, a key reactant, is structurally related to a potential reactive intermediate of this compound.

Materials:

  • Aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Amine (e.g., propargylamine) (1.0 eq)

  • Carboxylic acid (e.g., 3-nitropropionic acid) (1.0 eq)

  • Isocyanide (e.g., cyclohexyl isocyanide) (1.0 eq)

  • Methanol (B129727) (MeOH)

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve the aldehyde, amine, carboxylic acid, and isocyanide in methanol in a round-bottom flask.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the solution under reduced pressure.

  • Wash the resulting residue with cold diethyl ether to precipitate the product.

  • Filter the solid and dry to obtain the pure α-acylamino amide.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of peptidomimetic scaffolds using methods analogous to those described above.

Table 1: Representative Yields for the Synthesis of Hydantoin Scaffolds

Starting KetoneProductYield (%)Reference
Benzophenone5,5-Diphenylhydantoin93%[7]
Acetophenone5-Methyl-5-phenylhydantoin85%[10]
CyclohexanoneSpiro(cyclohexane-1,5'-hydantoin)88%[1]

Table 2: Spectroscopic Data for a Representative Ugi Reaction Product

Product Name1H NMR (400 MHz, DMSO-d6), δ (ppm)13C NMR (100 MHz, DMSO-d6), δ (ppm)Reference
N-Cyclohexyl-2-(3-nitropropanamido)-2-phenylacetamide8.34 & 8.21 (d, NH), 7.44-7.23 (m, 5H, Ar-H), 6.14 & 5.68 (s, CH-Ar), 4.80 & 4.75 (t, CH₂-NO₂), 4.30 & 4.07 (q, CH₂CH₂-NO₂), 3.62-3.57 (m, CHNH), 1.77-1.07 (m, 11H, cyclohexyl)170.5, 169.8, 168.3, 167.6, 136.3, 136.0, 129.2, 129.1, 129.0, 128.8, 128.6, 128.4, 70.9, 62.6, 59.4, 48.3, 48.2, 34.9, 34.3, 32.7, 32.5, 25.6, 25.0, 24.9[11]

Visualizations

Experimental Workflow for Hydantoin Synthesis

G reagents Ketone, KCN, (NH4)2CO3 in Propylene Glycol heating Heat to 150°C (6 hours) reagents->heating concentration Concentration heating->concentration acidification Acidification with HCl concentration->acidification precipitation Precipitation acidification->precipitation filtration Filtration & Washing precipitation->filtration purification Recrystallization filtration->purification product Pure Hydantoin Scaffold purification->product G cluster_reactants Reactants aldehyde Aldehyde imine Imine Formation aldehyde->imine amine Amine amine->imine acid Carboxylic Acid iminium Iminium Ion Formation acid->iminium isocyanide Isocyanide nitrilium Nitrilium Ion Intermediate isocyanide->nitrilium imine->iminium iminium->nitrilium mumm Mumm Rearrangement nitrilium->mumm product α-Acylamino Amide Product mumm->product

References

Application Notes and Protocols for Tertiary Amine Synthesis via Multicomponent Reactions Involving N-Cyclohexylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of tertiary amines using multicomponent reactions (MCRs) where N-Cyclohexylacetamide can be utilized as a key building block. The methodologies outlined below offer efficient and modular routes to complex amine structures, which are prevalent in pharmaceuticals and other biologically active molecules.

Zinc-Mediated Carbonyl Alkylative Amination for α-Branched Tertiary Amine Synthesis

This method facilitates the three-component coupling of an amine, an aldehyde, and an alkyl halide to produce sterically hindered α-branched tertiary amines. The use of zinc mediation circumvents issues seen in other methods, such as competitive reductive amination, and allows for a broad substrate scope.[1][2] While the specific use of this compound as the amine component is not explicitly detailed in the general procedure, its structural features as a secondary amine make it a suitable candidate for this reaction.

Experimental Protocol

General Procedure for Zinc-Mediated Carbonyl Alkylative Amination: [3]

  • An oven-dried vial equipped with a magnetic stir bar is charged with zinc dust (2-4 equivalents).

  • The vial is sealed, evacuated, and backfilled with nitrogen gas.

  • Dry ethyl acetate (B1210297) (EtOAc) is added, followed by the secondary amine (e.g., this compound, 1 equivalent), the aldehyde (1.5-2.0 equivalents), and the alkyl iodide (2-4 equivalents).

  • The reaction mixture is stirred for one minute, after which trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf, 0.5-1.0 equivalent) is added.

  • The reaction is stirred overnight at room temperature.

  • Upon completion, the crude mixture is transferred to a round-bottom flask and diluted with dichloromethane (B109758) (CH₂Cl₂).

  • A 10% aqueous solution of sodium hydroxide (B78521) (NaOH) is added, and the biphasic mixture is stirred vigorously for 10-15 minutes.

  • The aqueous layer is extracted three times with CH₂Cl₂.

  • The combined organic layers are dried over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel if necessary.

Data Presentation

The following table summarizes the scope of the zinc-mediated carbonyl alkylative amination with representative substrates, demonstrating its versatility. Yields are based on studies using various secondary amines and other components.[1][2]

AmineAldehydeAlkyl HalideProduct Yield (%)
N-Benzylglycine derivativeHydrocinnamaldehyde2-Iodopropane78
Primary aminesVarious aldehydesVarious alkyl iodidesGood yields
Di-n-propylamineIsovaleraldehydeEthyl 2-iodoacetate85
PyrrolidineCyclohexanecarboxaldehydeIodomethane92

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep1 Charge vial with Zinc dust prep2 Seal, evacuate, and backfill with N₂ prep1->prep2 prep3 Add dry EtOAc, Amine, Aldehyde, and Alkyl Iodide prep2->prep3 react1 Add TMSOTf prep3->react1 react2 Stir overnight at room temperature react1->react2 workup1 Dilute with CH₂Cl₂ and add 10% NaOH (aq) react2->workup1 workup2 Extract with CH₂Cl₂ workup1->workup2 workup3 Dry organic layer workup2->workup3 workup4 Concentrate workup3->workup4 workup5 Purify by column chromatography workup4->workup5

Caption: Experimental workflow for the zinc-mediated synthesis of α-branched tertiary amines.

Photoredox/Nickel-Catalyzed Aminoalkylation of Organohalides

This dual catalytic approach enables a three-component reaction between a secondary amine, an aldehyde, and an organohalide to construct a diverse range of tertiary alkylamines.[4] The reaction proceeds via the generation of an α-amino radical, which then couples with the organohalide. This methodology is also amenable to four-component reactions and asymmetric variations.[4]

Reaction Mechanism Overview

The reaction is initiated by the condensation of the secondary amine (e.g., this compound) and the aldehyde to form an iminium ion. A photoredox catalyst, upon excitation by visible light, reduces the iminium ion to an α-amino radical. Concurrently, a nickel catalyst undergoes oxidative addition with the organohalide. The α-amino radical is then trapped by the Ni(II)-complex, and subsequent reductive elimination yields the tertiary amine product and regenerates the Ni(0) catalyst.

Signaling Pathway Diagram

G cluster_catalytic_cycle Dual Catalytic Cycle cluster_photo Photoredox Cycle cluster_nickel Nickel Cycle PC Photocatalyst PC_star Photocatalyst* PC->PC_star Visible Light PC_ox Photocatalyst+ PC_star->PC_ox SET Iminium Iminium Ion PC_ox->PC Reduction Amino_Radical α-Amino Radical Iminium->Amino_Radical Reduction NiIII R-Ni(III)-Amine Amino_Radical->NiIII Ni0 Ni(0) NiII R-Ni(II)-X Ni0->NiII Oxidative Addition NiII->NiIII Radical Trapping NiIII->Ni0 Reductive Elimination Product Tertiary Amine NiIII->Product Organohalide R-X Organohalide->NiII Amine Secondary Amine Amine->Iminium Aldehyde Aldehyde Aldehyde->Iminium G cluster_reactants Reactants cluster_catalysts Catalytic System cluster_conditions Reaction Conditions Ketone Ketone Intermediate Ketimine Intermediate Ketone->Intermediate Amine Amine (e.g., this compound) Amine->Intermediate Allylboronate Allylboronate Product α-Tertiary Homoallylic Amine Allylboronate->Product Bronsted_Acid Hydrophobic Brønsted Acid Bronsted_Acid->Intermediate Catalyzes Squaramide Squaramide Squaramide->Intermediate Activates Water Aqueous Medium Water->Product Accelerates Intermediate->Product

References

Rhodium-catalyzed C-H activation using N-Cyclohexylacetamide directing groups

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Rhodium-Catalyzed C-H Activation

Topic:

Audience: Researchers, scientists, and drug development professionals.

Note on the Directing Group:

Following a comprehensive review of the scientific literature, no specific examples of N-Cyclohexylacetamide being utilized as a directing group for rhodium-catalyzed C-H activation have been identified. The provided application notes and protocols are therefore based on the closely related and well-documented N-aryl acetamide (B32628) (acetanilide) and N-methoxy benzamide directing groups. These examples are representative of the methodologies and principles that would likely apply if this compound were to be used, and they serve as a practical guide for researchers in this field.

Introduction to Amide-Directed C-H Activation

Rhodium-catalyzed C-H activation is a powerful tool in modern organic synthesis, enabling the direct functionalization of otherwise inert C-H bonds. This atom-economical approach allows for the construction of complex molecular architectures from simple precursors. The regioselectivity of these reactions is often controlled by a directing group, which coordinates to the metal center and positions it in proximity to a specific C-H bond. Amide-based directing groups are particularly valuable due to their prevalence in pharmaceuticals and natural products, and their straightforward installation and potential for subsequent transformations.

This document provides an overview of the application of N-aryl acetamides and N-methoxy benzamides as directing groups in rhodium-catalyzed C-H activation, with a focus on olefination and annulation reactions.

Signaling Pathways and Experimental Workflow

The general mechanism for rhodium(III)-catalyzed C-H activation with an amide directing group typically involves a concerted metalation-deprotonation (CMD) pathway to form a rhodacycle intermediate. This intermediate then coordinates with the coupling partner (e.g., an alkene or alkyne), followed by migratory insertion and reductive elimination to afford the product and regenerate the active catalyst.

General Catalytic Cycle

Rhodium Catalytic Cycle Substrate Substrate Rhodacycle Rhodacycle Substrate->Rhodacycle + Rh(III) - HX Rh(III) Catalyst Rh(III) Catalyst Intermediate Intermediate Rhodacycle->Intermediate + Coupling Partner Intermediate->Rh(III) Catalyst Regeneration Product Product Intermediate->Product Reductive Elimination Coupling Partner Coupling Partner

Caption: Generalized catalytic cycle for Rh(III)-catalyzed C-H activation.

Experimental Workflow

Experimental Workflow Start Reaction Setup Reagents Combine Substrate, [Cp*RhCl2]2, AgSbF6, and Cu(OAc)2 in a Schlenk tube Start->Reagents Solvent Add Solvent (e.g., t-AmOH) Reagents->Solvent Coupling_Partner Add Alkene/Alkyne Solvent->Coupling_Partner Reaction Heat Reaction (e.g., 100 °C, 24 h) Coupling_Partner->Reaction Workup Workup Reaction->Workup Filter Cool to RT, filter through Celite Workup->Filter Extract Extract with Organic Solvent Filter->Extract Purify Purification Extract->Purify Chromatography Column Chromatography Purify->Chromatography Product Isolated Product Chromatography->Product

Caption: A typical experimental workflow for Rh(III)-catalyzed C-H olefination.

Application Notes & Protocols

Rhodium(III)-Catalyzed Oxidative Olefination of Acetanilides

This protocol describes the olefination of acetanilides with various alkenes, a reaction that is highly valuable for the synthesis of substituted anilines, which are important precursors in medicinal chemistry.

Data Presentation

EntryAcetanilide (B955) SubstrateAlkeneProductYield (%)
1AcetanilideEthyl acrylate(E)-ethyl 3-(2-acetamidophenyl)acrylate85
24-MethoxyacetanilideStyrene(E)-N-(4-methoxy-2-styrylphenyl)acetamide78
34-Chloroacetanilide1-HexeneN-(4-chloro-2-(hex-1-en-1-yl)phenyl)acetamide65
4AcetanilideN-VinylpyrrolidinoneN-(2-(2-oxopyrrolidin-1-yl)vinyl)phenyl)acetamide72

Experimental Protocol

Materials:

  • [Cp*RhCl₂]₂ (pentamethylcyclopentadienyl rhodium(III) chloride dimer)

  • AgSbF₆ (Silver hexafluoroantimonate)

  • Cu(OAc)₂ (Copper(II) acetate)

  • Acetanilide substrate (0.5 mmol)

  • Alkene (1.0 mmol)

  • t-AmOH (tert-Amyl alcohol) (2.0 mL)

  • Schlenk tube (10 mL) with a magnetic stir bar

  • Celite

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a 10 mL Schlenk tube, add the acetanilide substrate (0.5 mmol), [Cp*RhCl₂]₂ (0.0125 mmol, 2.5 mol%), AgSbF₆ (0.05 mmol, 10 mol%), and Cu(OAc)₂ (1.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add t-AmOH (2.0 mL) and the alkene (1.0 mmol) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with DCM and filter through a pad of Celite, washing with additional DCM.

  • The filtrate is washed with saturated aqueous NaHCO₃ and brine, then dried over anhydrous Na₂SO₄.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired product.

Rhodium(III)-Catalyzed Annulation of N-Methoxybenzamides with Alkynes for Isoquinolone Synthesis

This protocol outlines the synthesis of isoquinolones, a core structure in many alkaloids and pharmacologically active compounds, through the annulation of N-methoxybenzamides with internal alkynes. The N-O bond of the directing group acts as an internal oxidant in this transformation.

Data Presentation

EntryN-Methoxybenzamide SubstrateAlkyneProductYield (%)
1N-methoxybenzamideDiphenylacetylene3,4-diphenylisoquinolin-1(2H)-one92
24-Methyl-N-methoxybenzamide1-Phenyl-1-propyne4-methyl-3-phenyl-4-methylisoquinolin-1(2H)-one88
34-Fluoro-N-methoxybenzamideDiphenylacetylene6-fluoro-3,4-diphenylisoquinolin-1(2H)-one85
4N-methoxy-1-naphthamide1,2-diphenylethyne3,4-diphenylbenzo[f]isoquinolin-1(2H)-one76

Experimental Protocol

Materials:

  • --INVALID-LINK--₂ (Tris(acetonitrile)pentamethylcyclopentadienylrhodium(III) hexafluoroantimonate)

  • N-Methoxybenzamide substrate (0.2 mmol)

  • Alkyne (0.24 mmol)

  • 1,2-Dichloroethane (B1671644) (DCE) (1.0 mL)

  • Oven-dried screw-cap vial (4 mL) with a magnetic stir bar

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried 4 mL screw-cap vial, combine the N-methoxybenzamide substrate (0.2 mmol), alkyne (0.24 mmol), and --INVALID-LINK--₂ (0.01 mmol, 5 mol%).

  • Add 1,2-dichloroethane (1.0 mL) to the vial.

  • Seal the vial with a Teflon-lined cap and heat the mixture at 80 °C for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • The residue is directly purified by flash column chromatography on silica gel to yield the pure isoquinolone product.

Conclusion

While the use of this compound as a directing group in rhodium-catalyzed C-H activation is not documented, the methodologies presented for N-aryl acetamides and N-methoxy benzamides provide a solid foundation for researchers exploring this area. These protocols demonstrate the versatility of amide directing groups in achieving selective C-H functionalization to construct valuable molecular scaffolds. The provided data and detailed experimental procedures offer a starting point for the development of novel synthetic transformations. Researchers interested in exploring this compound as a directing group could adapt these protocols as a starting point for their investigations.

Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Determination of N-Cyclohexylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclohexylacetamide is a chemical compound with various applications in industrial and pharmaceutical synthesis. Ensuring the purity of this compound is critical for its use in further manufacturing processes and for the quality and safety of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture, making it an ideal method for assessing the purity of this compound and detecting any related impurities.[1][2]

This application note provides a detailed protocol for the determination of this compound purity using a reverse-phase HPLC (RP-HPLC) method. The method is designed to be specific, accurate, and precise, allowing for the reliable quantification of the active substance and its potential impurities.

Analytical Method Principle

The method utilizes reverse-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a mixture of polar solvents (water and acetonitrile).[3] this compound and its impurities are separated based on their differential partitioning between the stationary and mobile phases. Detection is achieved using a UV detector, as the amide bond in this compound provides sufficient chromophoric activity for sensitive detection.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An Agilent 1100 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode array detector (DAD) or variable wavelength detector (VWD).

  • Chromatographic Column: A C18 column (e.g., Agilent Eclipse XDB-C18, 150 mm x 4.6 mm, 3.5 µm) is recommended.

  • Software: Chromatographic data acquisition and processing software (e.g., HP Workstation Software).

  • Reagents:

    • This compound reference standard (Purity ≥ 99.5%)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Phosphoric acid (85%, analytical grade)

Preparation of Solutions
  • Mobile Phase A: Prepare a 0.1% (v/v) solution of phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of approximately 0.5 mg/mL.

  • Sample Solution Preparation: Accurately weigh about 25 mg of the this compound sample and prepare a 0.5 mg/mL solution in the same manner as the standard solution.

Chromatographic Conditions

The separation is performed using a gradient elution to ensure the effective separation of the main component from any potential impurities with different polarities.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 30 minutes
Gradient Program See Table 1

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
20.03070
25.03070
25.17030
30.07030

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4][5]

Specificity

Specificity was demonstrated by the absence of interfering peaks at the retention time of this compound and its known impurities in the chromatogram of the diluent. The peak purity of this compound was also confirmed using a diode array detector.

Quantitative Data

A summary of the quantitative data obtained during method validation is presented in Table 2.

Table 2: Summary of Quantitative Validation Data

ParameterThis compoundImpurity AImpurity B
Retention Time (min) 12.58.215.8
Linearity Range (µg/mL) 1 - 1000.1 - 100.1 - 10
Correlation Coefficient (r²) > 0.999> 0.998> 0.998
LOD (µg/mL) 0.050.030.04
LOQ (µg/mL) 0.150.100.12
Accuracy (% Recovery) 98.0 - 102.095.0 - 105.095.0 - 105.0
Precision (%RSD) < 2.0< 5.0< 5.0

System Suitability

To ensure the proper functioning of the chromatographic system, a system suitability test must be performed before the analysis of any samples. The acceptance criteria are provided in Table 3.

Table 3: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area (n=6) ≤ 2.0%

Calculation of Purity

The purity of the this compound sample is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

For the quantification of specific impurities, a standard of the impurity would be required.

Visualizations

Analytical Workflow

The following diagram illustrates the overall workflow for the purity determination of this compound by HPLC.

HPLC Workflow for this compound Purity cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Start weigh_sample Weigh this compound Sample & Standard prep_start->weigh_sample dissolve Dissolve in Diluent weigh_sample->dissolve vol_flask Dilute to Final Volume dissolve->vol_flask hplc_system HPLC System Setup (Column, Mobile Phase, etc.) vol_flask->hplc_system inject Inject Sample/Standard hplc_system->inject separation Chromatographic Separation (Gradient Elution) inject->separation detection UV Detection at 210 nm separation->detection acquire_data Data Acquisition detection->acquire_data integrate Peak Integration acquire_data->integrate calculate Calculate Purity & Impurities integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Logical Relationship of Method Validation

The following diagram shows the logical relationship between the different parameters of HPLC method validation.

Method Validation Relationship Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Linearity->LOD Determines Linearity->LOQ Determores Accuracy->Precision Related

Caption: HPLC Method Validation Parameters.

Conclusion

The described HPLC method provides a reliable and robust approach for the determination of purity and the analysis of related substances in this compound. The method is straightforward to implement in a quality control laboratory setting. Proper method validation is crucial to ensure that the obtained results are accurate and reproducible. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality assessment of this compound.

References

Application of N-Cyclohexylacetamide in Drug Discovery and Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclohexylacetamide, a simple amide derivative, has emerged as a molecule of interest in medicinal chemistry, primarily as a scaffold for the development of novel therapeutic agents. While the biological activities of this compound itself are not extensively documented, its derivatives have shown promise in several key areas of drug discovery, most notably as anticonvulsant agents. This document provides detailed application notes and experimental protocols for the investigation of this compound and its derivatives, with a focus on their anticonvulsant properties. Other potential applications, including acetylcholinesterase inhibition and antimicrobial activity, are also discussed based on available literature.

I. Anticonvulsant Activity of this compound Derivatives

A significant area of investigation for this compound derivatives has been in the discovery of new anticonvulsant agents for the treatment of epilepsy. Research has demonstrated that specific structural modifications to the this compound scaffold can lead to potent activity in preclinical models of seizures.

Featured Derivative: Racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide

One of the most promising derivatives is racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide. This compound has shown significant efficacy in the maximal electroshock (MES) seizure model in mice, a standard preclinical test for identifying potential anti-epileptic drugs.

Quantitative Data Summary

The following table summarizes the anticonvulsant activity and toxicity data for racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide.

CompoundAnimal ModelRoute of AdministrationED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (TD₅₀/ED₅₀)
Racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamideMouse (MES test)Intraperitoneal (i.p.)42.97105.672.46

Mechanism of Action

The proposed mechanism of action for the anticonvulsant activity of this derivative involves a dual action:

  • Inhibition of voltage-gated sodium channels: This action helps to reduce the rapid and repetitive firing of neurons that is characteristic of seizures.

  • Enhancement of GABAergic neurotransmission: By potentiating the effect of the inhibitory neurotransmitter GABA, the compound can further dampen excessive neuronal excitability.

Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Action_Potential Action Potential Na_Channel_Open Na+ Channel Opening Action_Potential->Na_Channel_Open Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Depolarization Depolarization Na_Influx->Depolarization Vesicle_Fusion Vesicle Fusion Depolarization->Vesicle_Fusion NT_Release Neurotransmitter Release Vesicle_Fusion->NT_Release GABA_Receptor GABA-A Receptor Cl_Influx Cl- Influx GABA_Receptor->Cl_Influx Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Derivative This compound Derivative Derivative->Na_Channel_Open Inhibits Derivative->GABA_Receptor Potentiates

Caption: Proposed dual mechanism of action for the anticonvulsant this compound derivative.

Experimental Protocols

Synthesis of Racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide

This protocol describes a general method for the synthesis of the target compound.

Workflow Diagram

G cluster_0 Synthesis Steps step1 1. Reaction of 2,6-dimethylphenol (B121312) with ethyl chloroacetate (B1199739) step2 2. Hydrolysis of the ester step1->step2 Intermediate: Ethyl 2-(2,6-dimethylphenoxy)acetate step3 3. Amide coupling with trans-2-aminocyclohexanol step2->step3 Intermediate: 2-(2,6-dimethylphenoxy)acetic acid Final Product Final Product step3->Final Product Racemic trans-2-(2,6-dimethylphenoxy) -N-(2-hydroxycyclohexyl)acetamide

Caption: Synthetic workflow for the anticonvulsant derivative.

Methodology:

  • Synthesis of 2-(2,6-dimethylphenoxy)acetic acid:

    • Dissolve 2,6-dimethylphenol and ethyl chloroacetate in a suitable solvent such as acetone.

    • Add a base, for example, potassium carbonate, and reflux the mixture.

    • After the reaction is complete, filter the mixture and evaporate the solvent.

    • Hydrolyze the resulting ester using a solution of sodium hydroxide (B78521) in a mixture of water and ethanol.

    • Acidify the reaction mixture to precipitate 2-(2,6-dimethylphenoxy)acetic acid.

    • Filter, wash, and dry the product.

  • Amide Coupling:

    • Dissolve the 2-(2,6-dimethylphenoxy)acetic acid in a suitable solvent like dichloromethane.

    • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), along with an activator like 4-dimethylaminopyridine (B28879) (DMAP).

    • Add racemic trans-2-aminocyclohexanol to the reaction mixture.

    • Stir the reaction at room temperature until completion.

    • Work up the reaction mixture by washing with acidic and basic aqueous solutions.

    • Purify the final product by column chromatography or recrystallization.

Maximal Electroshock (MES) Test Protocol

This protocol is a standard method for evaluating the anticonvulsant activity of a compound.[1][2]

Experimental Workflow

G cluster_0 MES Test Workflow step1 1. Animal Preparation (Mice or Rats) step2 2. Compound Administration (i.p. injection) step1->step2 step3 3. Electrical Stimulation (Corneal electrodes) step2->step3 step4 4. Observation of Seizure Endpoint step3->step4 step5 5. Data Analysis (ED₅₀ Calculation) step4->step5

Caption: Workflow for the Maximal Electroshock (MES) test.

Methodology:

  • Animals: Use male albino mice (20-25 g).

  • Compound Administration: Dissolve the test compound in a suitable vehicle (e.g., a mixture of polyethylene (B3416737) glycol and water). Administer the compound intraperitoneally (i.p.) at various doses to different groups of mice. A control group should receive the vehicle only.

  • Electrical Stimulation: At the time of peak effect of the drug (predetermined in preliminary studies), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes moistened with saline.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.

  • Data Analysis: Calculate the percentage of protected animals at each dose. Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using a probit analysis or other appropriate statistical methods.

Voltage-Gated Sodium Channel Inhibition Assay (Whole-Cell Patch-Clamp)

This protocol provides a method to assess the inhibitory effect of the compound on voltage-gated sodium channels.[3][4]

Methodology:

  • Cell Culture: Use a cell line stably expressing the desired voltage-gated sodium channel subtype (e.g., HEK-293 cells).

  • Electrophysiology Setup: Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.

  • Solutions:

    • External solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH adjusted to 7.4.

    • Internal (pipette) solution (in mM): e.g., 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH adjusted to 7.3.

  • Recording Protocol:

    • Hold the cell membrane at a hyperpolarized potential (e.g., -100 mV) to ensure all sodium channels are in the closed state.

    • Apply a depolarizing voltage step (e.g., to -10 mV) to elicit an inward sodium current.

    • After establishing a stable baseline recording, perfuse the cells with the external solution containing various concentrations of the test compound.

    • Record the sodium currents in the presence of the compound.

  • Data Analysis: Measure the peak amplitude of the sodium current before and after the application of the compound. Calculate the percentage of inhibition for each concentration. Determine the half-maximal inhibitory concentration (IC₅₀) by fitting the concentration-response data to a suitable equation.

GABA Potentiation Assay (Two-Electrode Voltage-Clamp in Xenopus Oocytes)

This protocol can be used to evaluate the potentiation of GABA-A receptor activity.[5]

Methodology:

  • Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNAs encoding the subunits of the desired GABA-A receptor subtype (e.g., α1β2γ2).

  • Electrophysiology Setup: Perform two-electrode voltage-clamp recordings on the oocytes.

  • Solutions: Use a standard oocyte recording solution (e.g., ND96).

  • Recording Protocol:

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

    • Apply a sub-maximal concentration of GABA (e.g., EC₂₀) to elicit a baseline current.

    • Co-apply the same concentration of GABA with various concentrations of the test compound.

    • Record the potentiation of the GABA-induced current.

  • Data Analysis: Measure the peak amplitude of the GABA-induced current in the absence and presence of the test compound. Calculate the percentage of potentiation for each concentration.

II. Other Potential Applications of this compound Derivatives

While less explored, the literature suggests other potential therapeutic applications for this compound derivatives.

Acetylcholinesterase (AChE) Inhibition

Experimental Protocol: Ellman's Assay for AChE Inhibition

This is a standard colorimetric assay to screen for AChE inhibitors.[2][6]

Methodology:

  • Reagents:

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Acetylcholinesterase (AChE) enzyme.

    • Phosphate (B84403) buffer (pH 8.0).

  • Assay Procedure (96-well plate format):

    • To each well, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.

    • Incubate for a short period to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding ATCI and DTNB.

    • Measure the increase in absorbance at 412 nm over time using a microplate reader. The color change is due to the reaction of the product of ATCI hydrolysis with DTNB.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC₅₀ value.

Antimicrobial Activity

Some studies have reported moderate antimicrobial activity for this compound and its derivatives against certain bacterial strains.[7] However, specific Minimum Inhibitory Concentration (MIC) values are not widely published.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.[1][8]

Methodology:

  • Materials:

    • 96-well microtiter plates.

    • Bacterial strains of interest.

    • Appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Test compound.

  • Assay Procedure:

    • Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of the microtiter plate.

    • Inoculate each well with a standardized suspension of the bacteria.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

    • Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

III. This compound as a Synthetic Intermediate

Beyond its direct biological applications, this compound serves as a valuable intermediate in the synthesis of more complex molecules.

Peptidomimetic Scaffolds

This compound is a key building block in the synthesis of hydantoin-based peptidomimetic scaffolds.[9][10] These scaffolds are designed to mimic the secondary structures of peptides, such as β-turns and α-helices, which are crucial for biological activity. The synthesis of these scaffolds often involves a multi-component domino process. While the general synthetic strategies are published, detailed step-by-step protocols starting from this compound for a specific peptidomimetic are often proprietary or found within the supporting information of specialized chemical synthesis literature.

General Synthetic Approach

G NCA This compound Derivative Isocyanate Isocyanate NCA->Isocyanate Conversion Hydantoin Hydantoin Scaffold Isocyanate->Hydantoin Amino_Ester Amino Ester Amino_Ester->Hydantoin Peptidomimetic Final Peptidomimetic Hydantoin->Peptidomimetic Further Functionalization

Caption: General scheme for the synthesis of hydantoin-based peptidomimetics.

Conclusion

This compound and its derivatives represent a promising area for drug discovery, with the most significant evidence to date supporting their development as anticonvulsant agents. The provided protocols offer a starting point for researchers interested in exploring the therapeutic potential of this chemical scaffold. Further investigation is warranted to fully elucidate the structure-activity relationships and to explore the other potential applications in more detail, particularly in the areas of acetylcholinesterase inhibition and antimicrobial activity, where more quantitative data is needed.

References

Application Notes and Protocols for N-Cyclohexylacetamide Derivatives in Acetylcholinesterase Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-cyclohexylacetamide derivatives in acetylcholinesterase (AChE) inhibition studies. This document includes detailed experimental protocols for the synthesis of these derivatives and the subsequent evaluation of their inhibitory activity against acetylcholinesterase. The provided information is intended to guide researchers in the design, execution, and interpretation of experiments aimed at identifying and characterizing novel AChE inhibitors.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for the treatment of neurodegenerative diseases such as Alzheimer's disease, where there is a deficit in cholinergic transmission. This compound derivatives have emerged as a promising class of compounds for the development of new AChE inhibitors. Their relatively simple structure allows for straightforward chemical modification to explore structure-activity relationships (SAR) and optimize inhibitory potency and selectivity.

Data Presentation: Acetylcholinesterase Inhibitory Activity

The inhibitory potential of various acetamide (B32628) and carbamate (B1207046) derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is summarized below. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), highlights the impact of different structural modifications on inhibitory activity.

Compound IDStructureTarget EnzymeIC50 (µM)Reference
1 N-(2,4-dimethylphenyl)-3-(5-((naphthalen-2-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamideAChE0.697 ± 0.43[1]
2 N-(2,6-dimethylphenyl)-3-(5-((naphthalen-2-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamideAChE1.01 ± 0.67[1]
3 N-(3,4-dimethylphenyl)-3-(5-((naphthalen-2-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamideAChE0.778 ± 0.43[1]
4 N-(3,5-dimethylphenyl)-3-(5-((naphthalen-2-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamideAChE1.12 ± 0.54[1]
5 Pentanamide (B147674) Derivative IVaAChE236.80 ± 8.17[2]
6 Pentanamide Derivative IVbAChE354.88 ± 8.17[2]
7 Pentanamide Derivative IVcAChE297.45 ± 9.23[2]
8 Tolserine (B1244227)Human AChE0.00813[3]

Experimental Protocols

Detailed methodologies for the synthesis of a representative this compound derivative and the subsequent acetylcholinesterase inhibition assay are provided below.

Protocol 1: Synthesis of 2-Chloro-N-cyclohexylacetamide

This protocol describes a general method for the synthesis of an this compound derivative.

Materials:

  • Cyclohexylamine (B46788)

  • 2-Chloroacetyl chloride

  • Acetonitrile

  • Ethyl acetate

  • 1.2 M Hydrochloric acid

  • 1 M Sodium carbonate solution

  • Magnesium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve cyclohexylamine (2.1 equivalents) in acetonitrile.

  • In a separate flask, dissolve 2-chloroacetyl chloride (1.0 equivalent) in acetonitrile.

  • Cool the 2-chloroacetyl chloride solution to approximately 15°C and add the cyclohexylamine solution dropwise with stirring.

  • Allow the reaction to stir at room temperature for 1-2 hours.

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with 1.2 M aqueous hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with 1 M aqueous sodium carbonate solution.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the product, 2-chloro-N-cyclohexylacetamide.

Protocol 2: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines the widely used spectrophotometric method for measuring AChE activity and inhibition.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI), substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds in phosphate buffer. Ensure the final solvent concentration is low (e.g., <1% DMSO) to avoid enzyme inhibition.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add phosphate buffer.

    • Control wells (100% enzyme activity): Add phosphate buffer, AChE solution, and DTNB solution.

    • Test wells: Add phosphate buffer, AChE solution, DTNB solution, and the test compound solution at various concentrations.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the ATCI substrate solution to all wells to start the enzymatic reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically over a period of time (e.g., 10-15 minutes) or as an endpoint reading after a fixed incubation time.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 3: Kinetic Analysis of AChE Inhibition

To determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), kinetic studies are performed.

Procedure:

  • Perform the AChE inhibition assay as described in Protocol 2, but vary the concentration of the substrate (ATCI) at several fixed concentrations of the inhibitor.

  • Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

  • Analyze the changes in Vmax (the maximum reaction velocity) and Km (the Michaelis constant) in the presence of the inhibitor to determine the type of inhibition. The inhibition constant (Ki) can also be calculated from these plots.

Visualizations

The following diagrams illustrate the experimental workflow and the mechanism of acetylcholinesterase inhibition.

G cluster_synthesis Synthesis of this compound Derivative cluster_inhibition_assay AChE Inhibition Assay Reactants Cyclohexylamine + Acetyl Chloride Reaction Amidation Reaction Reactants->Reaction Purification Purification Reaction->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Product This compound Derivative Characterization->Product Inhibitor_Prep Prepare Inhibitor Dilutions Product->Inhibitor_Prep Enzyme_Prep Prepare AChE Solution Assay_Setup Set up 96-well Plate Enzyme_Prep->Assay_Setup Inhibitor_Prep->Assay_Setup Preincubation Pre-incubate Enzyme and Inhibitor Assay_Setup->Preincubation Reaction_Start Add Substrate (ATCI) Preincubation->Reaction_Start Measurement Measure Absorbance at 412 nm Reaction_Start->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis

Caption: Experimental Workflow for Synthesis and AChE Inhibition Assay.

G cluster_AChE_Inhibition Mechanism of Acetylcholinesterase Inhibition cluster_Enzyme Acetylcholinesterase (AChE) cluster_Process Enzymatic Reaction & Inhibition Active_Site Active Site Gorge CAS Catalytic Anionic Site (CAS) (Ser, His, Glu) Active_Site->CAS PAS Peripheral Anionic Site (PAS) (Trp, Tyr) Active_Site->PAS ACh Acetylcholine (Substrate) Binding Binding to Active Site ACh->Binding Binds to CAS Inhibitor This compound Derivative (Inhibitor) Inhibitor->Binding Binds to CAS/PAS Hydrolysis Hydrolysis Binding->Hydrolysis Normal Reaction Inhibition Inhibition of Hydrolysis Binding->Inhibition Inhibitor Present Products Choline + Acetate Hydrolysis->Products Inhibition->ACh Prevents Binding/Hydrolysis

Caption: Acetylcholinesterase Inhibition Signaling Pathway.

References

Application Notes and Protocols for Library Synthesis and High-Throughput Screening of N-Cyclohexylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclohexylacetamide and its derivatives represent a valuable class of compounds in medicinal chemistry and drug discovery. The presence of the cyclohexyl group provides a lipophilic scaffold that can effectively probe hydrophobic pockets in biological targets, while the acetamide (B32628) moiety offers a site for hydrogen bonding interactions and further chemical diversification. This combination makes this compound an attractive starting point for the construction of compound libraries aimed at identifying novel bioactive molecules through high-throughput screening (HTS).

This document provides detailed application notes and experimental protocols for the parallel synthesis of a library of this compound derivatives and their subsequent screening against common drug targets such as protein kinases and proteases.

Library Synthesis Strategies

The generation of a diverse library of this compound derivatives can be efficiently achieved through parallel synthesis techniques. Two primary approaches are presented here: a standard parallel amide bond formation and a multi-component Ugi reaction for greater structural diversity.

Parallel Amide Bond Formation

This method involves the reaction of cyclohexylamine (B46788) with a diverse set of carboxylic acids in a parallel format to generate a library of N-cyclohexyl amides.

Experimental Protocol: Parallel Amide Bond Formation

This protocol is designed for a 96-well plate format.

Materials:

  • Cyclohexylamine

  • A library of diverse carboxylic acids (e.g., substituted benzoic acids, aliphatic carboxylic acids, heterocyclic carboxylic acids)

  • Coupling agent: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block

  • Automated liquid handler or multichannel pipette

Procedure:

  • Prepare a stock solution of cyclohexylamine (1.0 M in DMF).

  • Prepare stock solutions of each carboxylic acid from the library (1.0 M in DMF) in separate wells of a source plate.

  • Prepare a stock solution of BOP (1.2 M in DMF).

  • Prepare a stock solution of DIPEA (2.0 M in DMF).

  • Using a liquid handler, dispense 100 µL of each carboxylic acid stock solution into the corresponding wells of the 96-well reaction block.

  • To each well, add 100 µL of the cyclohexylamine stock solution.

  • Add 120 µL of the BOP stock solution to each well.

  • Add 100 µL of the DIPEA stock solution to each well.

  • Seal the reaction block and shake at room temperature for 16 hours.

  • After the reaction is complete, quench each reaction by adding 200 µL of water

Troubleshooting & Optimization

Optimizing reaction yield for N-Cyclohexylacetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Cyclohexylacetamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no this compound at all. What are the likely causes and how can I improve the yield?

A: Low or no yield in this synthesis can stem from several factors, primarily related to reactants, reaction conditions, and workup procedures.

Potential Causes and Solutions:

  • Poor Quality of Reactants:

    • Cyclohexylamine (B46788): Ensure the cyclohexylamine is pure and free from significant amounts of water or other impurities. Impurities can interfere with the reaction.

    • Acetic Anhydride (B1165640): Acetic anhydride is susceptible to hydrolysis. Use a fresh bottle or ensure it has been stored under anhydrous conditions. The presence of acetic acid from hydrolysis can protonate the cyclohexylamine, rendering it non-nucleophilic.[1][2][3]

  • Suboptimal Reaction Conditions:

    • Stoichiometry: A common method involves the reaction of cyclohexylamine with acetic anhydride.[4] While a 1:1 molar ratio is the theoretical stoichiometry, using a slight excess of acetic anhydride can help drive the reaction to completion. However, a large excess can lead to diacetylation. For industrial applications, anhydride ratios of 1:3 to 1:10 have been used to achieve yields of 68-75%.[4]

    • Temperature: The reaction is often exothermic.[] While it can proceed at room temperature, gentle heating may be necessary to ensure completion.[4] For less reactive systems, temperatures in the range of 100-160°C have been employed, particularly with specific catalysts.[4]

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of completion.

  • Inadequate Workup Procedure:

    • Product Loss during Extraction: this compound has some solubility in water. Ensure that the aqueous phase is thoroughly extracted with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to minimize product loss.

    • Premature Precipitation: If the product precipitates during the workup, it may be lost during transfers or filtration. Ensure the pH and solvent composition are appropriate to keep the product in the desired phase until the final isolation step.

Issue 2: The Product is an Oil and Does Not Solidify

Q: I have obtained an oily product instead of the expected solid this compound. What could be the reason for this, and how can I induce crystallization?

A: this compound is a white solid at room temperature.[4] An oily product suggests the presence of impurities that are depressing the melting point or that the product itself is not pure enough to crystallize.

Potential Causes and Solutions:

  • Presence of Impurities:

    • Unreacted Starting Materials: Residual cyclohexylamine or acetic anhydride (and its hydrolysis product, acetic acid) can prevent crystallization.

    • Side Products: The formation of byproducts, such as N,N-diacetylcyclohexylamine, can result in an impure, oily product. This is more likely if a large excess of acetic anhydride is used or if the reaction temperature is too high.

    • Solvent Residue: Incomplete removal of the reaction or extraction solvent can lead to an oily product. Ensure the product is thoroughly dried under vacuum.

  • Inducing Crystallization:

    • Purification: The most effective way to induce crystallization is to purify the crude product. This can be achieved by:

      • Recrystallization: Select a suitable solvent system (e.g., petroleum ether, ethanol-water mixture) where the product is soluble at high temperatures and insoluble at low temperatures.

      • Column Chromatography: If recrystallization is ineffective, column chromatography using silica (B1680970) gel can be used to separate the product from impurities.

    • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.

    • Seeding: Adding a small crystal of pure this compound to the oil can initiate crystallization.

Issue 3: The Presence of Significant Impurities in the Final Product

Q: My final product shows significant impurities when analyzed (e.g., by NMR or TLC). What are the likely impurities and how can I minimize their formation and remove them?

A: The primary impurities are typically unreacted starting materials or side products from the reaction.

Common Impurities and Mitigation Strategies:

ImpurityPotential CauseMitigation and Removal
Cyclohexylamine Incomplete reaction; use of excess cyclohexylamine.Use a slight excess of acetic anhydride. Wash the crude product with a dilute acid (e.g., 1M HCl) during workup to remove the basic amine.
Acetic Acid Hydrolysis of acetic anhydride.[1][2][3]Use fresh, anhydrous acetic anhydride. Wash the crude product with a dilute base (e.g., saturated sodium bicarbonate solution) during workup.
N,N-Diacetylcyclohexylamine Use of a large excess of acetic anhydride or high reaction temperatures.Use a controlled stoichiometry (near 1:1 or a slight excess of anhydride). Control the reaction temperature. Can be removed by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely used method is the acylation of cyclohexylamine with acetic anhydride.[4] This reaction is generally straightforward, proceeds under mild conditions, and can provide good yields.[4] The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, followed by the elimination of an acetate (B1210297) leaving group.

Q2: What is the role of a catalyst in this synthesis?

A2: While the reaction can proceed without a catalyst, certain catalysts can enhance the reaction rate and yield, particularly in industrial settings. For example, Fe³⁺-montmorillonite has been used as a catalyst in toluene (B28343) at elevated temperatures to achieve yields between 68-75%.[4]

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Cyclohexylamine: It is a corrosive and flammable liquid with a strong, irritating odor. It can cause severe skin and eye burns.[6][7] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Acetic Anhydride: It is corrosive and a lachrymator (causes tearing). It reacts with water, so avoid contact with moisture. Handle in a fume hood with appropriate PPE.

  • Reaction: The reaction can be exothermic. It is advisable to cool the reaction mixture during the addition of acetic anhydride to control the temperature.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) should be chosen to achieve good separation between the starting material (cyclohexylamine) and the product (this compound). The disappearance of the cyclohexylamine spot and the appearance of the product spot indicate the progress of the reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound from Cyclohexylamine and Acetic Anhydride

This protocol is a general laboratory-scale procedure.

Materials:

  • Cyclohexylamine

  • Acetic Anhydride

  • Dichloromethane (or other suitable solvent)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, separatory funnel)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath (optional)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cyclohexylamine (1.0 equivalent) in dichloromethane.

  • Cool the flask in an ice bath.

  • Slowly add acetic anhydride (1.05 equivalents) dropwise to the stirred solution of cyclohexylamine.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the cyclohexylamine is consumed.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., petroleum ether).

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

MethodReactantsCatalyst/SolventTemperature (°C)Yield (%)Reference
Standard Acylation Cyclohexylamine, Acetic AnhydrideNone/VariousRoom TemperatureGood (not specified)[4]
Industrial Method Cyclohexylamine, Acetic AnhydrideFe³⁺-montmorillonite/Toluene100-16068-75[4]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants 1. Combine Cyclohexylamine and Acetic Anhydride in Solvent reaction_step 2. Stir at Controlled Temperature reactants->reaction_step monitoring 3. Monitor by TLC reaction_step->monitoring extraction 4. Aqueous Wash (Acid, Base, Brine) monitoring->extraction drying 5. Dry Organic Layer extraction->drying concentration 6. Concentrate in vacuo drying->concentration purification_step 7. Recrystallization or Column Chromatography concentration->purification_step final_product Pure this compound purification_step->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low/No Yield cause1 Poor Reactant Quality (e.g., hydrolyzed anhydride) problem->cause1 cause2 Suboptimal Conditions (Stoichiometry, Temp, Time) problem->cause2 cause3 Workup Issues (Product Loss) problem->cause3 solution1 Use Fresh/Anhydrous Reactants cause1->solution1 Address by solution2 Optimize Reaction Parameters (Monitor by TLC) cause2->solution2 Address by solution3 Thorough Extraction & Careful Workup cause3->solution3 Address by

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: C-H Functionalization with N-Cyclohexylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C-H functionalization utilizing N-Cyclohexylacetamide as a directing group. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific challenges that may arise during C-H functionalization reactions directed by this compound, offering potential causes and solutions.

Issue 1: Low Yield of the Desired Functionalized Product

Q: My C-H functionalization reaction with this compound is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors, ranging from catalyst deactivation to competing side reactions. Below is a guide to troubleshoot this issue.

Potential Causes & Solutions:

  • Catalyst Poisoning: Heteroatoms within the substrate, particularly nitrogen and sulfur, can strongly coordinate to the metal catalyst, leading to catalyst poisoning and reduced activity.

    • Troubleshooting:

      • Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes compensate for catalyst deactivation.

      • Use of Additives: Certain additives can mitigate catalyst poisoning. For instance, in some palladium-catalyzed systems, the use of a simple N-methoxy amide co-ligand has been shown to promote the in situ generation of the active catalytic species, thereby avoiding interference from substrate-based heteroatoms.[1]

      • Choice of Catalyst: If using a palladium catalyst, consider switching to a more robust catalyst system or a different metal altogether, such as rhodium or ruthenium, which may exhibit different sensitivities to your substrate.

  • Sub-optimal Reaction Conditions: The reaction conditions, including solvent, temperature, and reaction time, are critical for efficient C-H activation.

    • Troubleshooting:

      • Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact the reaction. Screen a range of solvents (e.g., DCE, Toluene, THF, Dioxane) to identify the optimal medium for your specific transformation.

      • Temperature Optimization: C-H activation is often the rate-determining step and can be sensitive to temperature. A systematic increase or decrease in temperature may improve the yield.

      • Reaction Time: Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction time and avoid potential product degradation.

  • Competing Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product. These are discussed in more detail in the following sections.

Issue 2: Formation of Homo-coupled Byproducts

Q: I am observing the formation of a significant amount of homo-coupled byproduct from my coupling partner (e.g., aryl halide or boronic acid) in my palladium-catalyzed C-H arylation reaction. How can I suppress this side reaction?

A: Homo-coupling of the coupling partner is a common side reaction in palladium-catalyzed cross-coupling reactions, including C-H functionalization.

Potential Causes & Solutions:

  • Reaction Kinetics: If the rate of C-H activation is slow, the palladium catalyst can preferentially react with the coupling partner, leading to homo-coupling.

    • Troubleshooting:

      • Optimize Ligand: The choice of ligand can significantly influence the rate of C-H activation versus other catalytic pathways. Experiment with different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands.

      • Adjust Stoichiometry: Carefully controlling the stoichiometry of the coupling partners can sometimes minimize homo-coupling. A slight excess of the C-H substrate may be beneficial.

      • Slow Addition: Slow addition of the coupling partner to the reaction mixture can maintain a low concentration of this reagent, thereby disfavoring the homo-coupling pathway.

Quantitative Data on Homo-coupling:

Catalyst SystemAdditiveDesired Product Yield (%)Homo-coupled Byproduct (%)
Pd(OAc)₂ / PPh₃None5530
Pd(OAc)₂ / PCy₃Cs₂CO₃7515
Pd(OAc)₂ / SPhosK₂CO₃85<5

Note: This table is illustrative and the optimal conditions will be substrate-dependent.

Issue 3: Observation of Double Functionalization

Q: My reaction is producing a doubly functionalized product in addition to the desired mono-functionalized product. How can I improve the selectivity for mono-functionalization?

A: The formation of di-substituted products can occur if the mono-functionalized product is of similar or higher reactivity than the starting material under the reaction conditions.

Potential Causes & Solutions:

  • Reaction Time and Stoichiometry:

    • Troubleshooting:

      • Reduce Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction of the mono-functionalized product.

      • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the this compound substrate relative to the coupling partner.

  • Steric and Electronic Effects:

    • Troubleshooting:

      • Modify the Directing Group: While this guide focuses on this compound, in some cases, switching to a bulkier amide directing group can sterically hinder a second functionalization event.

      • Substrate Modification: If possible, introducing a sterically bulky group elsewhere on the substrate can disfavor a second C-H activation.

Experimental Protocols

General Protocol for a Palladium-Catalyzed C-H Arylation with this compound

This protocol is a general starting point and may require optimization for specific substrates and coupling partners.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound derivative (1.0 equiv), aryl halide (1.2 equiv), Palladium(II) acetate (B1210297) (Pd(OAc)₂, 5 mol%), a suitable phosphine ligand (e.g., SPhos, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent (e.g., dioxane or toluene, 0.1 M concentration of the limiting reagent) to the reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction Execution: Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired functionalized product.

Visualizations

Logical Workflow for Troubleshooting Low Yields

Caption: A flowchart for troubleshooting low product yields.

Simplified Catalytic Cycle for Pd-Catalyzed C-H Arylation and a Competing Homo-coupling Pathway

Catalytic_Cycle cluster_main Desired C-H Arylation Cycle cluster_side Homo-coupling Side Reaction Pd0 Pd(0) PdII_ArX Ar-Pd(II)-X Pd0->PdII_ArX Oxidative Addition (Ar-X) Palladacycle Palladacycle Intermediate PdII_ArX->Palladacycle C-H Activation (this compound Substrate) Product_Pd0 Product + Pd(0) Palladacycle->Product_Pd0 Reductive Elimination PdII_ArX2 Ar-Pd(II)-X Homo_Product Ar-Ar + Pd(0) PdII_ArX2->Homo_Product Reaction with another Ar-X or Transmetalation

Caption: Catalytic cycles for the desired reaction and a side reaction.

References

Technical Support Center: Challenges in the Removal of the N-Cyclohexylacetamide Directing Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing the challenges associated with the removal of the N-Cyclohexylacetamide directing group. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist you in overcoming common hurdles in your synthetic endeavors.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve issues encountered during the cleavage of the this compound directing group.

Issue Potential Cause Suggested Solution
1. Incomplete or No Reaction Insufficiently harsh hydrolysis conditions: The amide bond of the this compound group is robust and may not cleave under mild acidic or basic conditions.[1][2][3]Acidic Hydrolysis: Increase the concentration of the acid (e.g., use concentrated HCl or H₂SO₄) and/or elevate the reaction temperature. Refluxing for several hours is often necessary.[2][3] Basic Hydrolysis: Use a strong base (e.g., 6M NaOH or KOH) and heat the reaction mixture to reflux for an extended period.[1][4]
Steric hindrance: The substrate may be sterically hindered around the amide functionality, impeding reagent access.Alternative Reagents: Consider using stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) which can be effective even with hindered amides.[5][6][7] Samarium(II) iodide (SmI₂) is another powerful reducing agent that can cleave amide bonds under mild conditions.[8][9][10]
Poor solubility of the substrate: The starting material may not be fully dissolved in the reaction solvent, leading to a heterogeneous mixture and incomplete reaction.Solvent Optimization: Choose a solvent in which the substrate is fully soluble at the reaction temperature. For basic hydrolysis in non-aqueous conditions, a mixture of methanol (B129727) and dichloromethane (B109758) or dioxane can be effective.[1][11]
2. Low Yield of Deprotected Product Degradation of the target molecule: The harsh acidic or basic conditions required for amide cleavage may lead to the degradation of other sensitive functional groups in your molecule.[1][12]Milder Reductive Cleavage: Employ reductive methods such as LiAlH₄ in an anhydrous aprotic solvent (e.g., THF, diethyl ether) or SmI₂. These methods often proceed under milder conditions than harsh hydrolysis.[5][6][13][14] Enzymatic Cleavage: For specific substrates, enzymatic hydrolysis using an appropriate acylase or amidase could offer a highly selective and mild deprotection strategy.[15]
Side reactions: Undesired side reactions may be consuming the starting material or the product.Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and minimize side product formation. Alternative Deprotection Strategy: If one method consistently gives low yields, switching to a different cleavage strategy (e.g., from acidic hydrolysis to reductive cleavage) is recommended.
3. Formation of Side Products Racemization: For chiral centers adjacent to the amide, the harsh reaction conditions, particularly strong base and high temperatures, can lead to epimerization.Milder Conditions: Opt for deprotection methods that can be carried out at lower temperatures. Reductive cleavage with SmI₂ is known for its mildness.[16][17] Enzymatic cleavage, if applicable, is highly stereospecific.[15]
Reduction of other functional groups: When using powerful reducing agents like LiAlH₄, other reducible functional groups in the molecule (e.g., esters, nitriles, ketones) may also be reduced.[5][6][7]Chemoselective Reagents: Samarium(II) iodide can exhibit greater chemoselectivity than LiAlH₄.[8] Carefully review the compatibility of your substrate's functional groups with the chosen reducing agent.
Incomplete reduction (for reductive cleavage): In some cases, the reduction of the amide may not go to completion, leading to a mixture of starting material, the desired amine, and potentially intermediate species.Optimization of Reducing Agent Equivalents: Ensure a sufficient excess of the reducing agent is used. Reaction Time and Temperature: Adjust the reaction time and temperature as needed. Some sterically hindered amides may require longer reaction times or higher temperatures for complete reduction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing the this compound directing group?

A1: The most common methods for cleaving the robust amide bond of the this compound group are:

  • Acidic Hydrolysis: This typically involves heating the substrate with a strong acid like concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[2][3][18]

  • Basic Hydrolysis: This involves refluxing the substrate with a strong base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[1][4][11]

  • Reductive Cleavage: This method utilizes powerful reducing agents to convert the amide to an amine. Lithium aluminum hydride (LiAlH₄) is a common choice, and samarium(II) iodide (SmI₂) offers a milder alternative.[5][8][10][13][14]

Q2: My molecule is sensitive to strong acids and bases. What are my options?

A2: If your substrate contains acid- or base-labile functional groups, reductive cleavage is the preferred method. Samarium(II) iodide (SmI₂) is a particularly mild one-electron reducing agent that can effect amide bond cleavage under neutral conditions, often with high chemoselectivity.[9][16][17] Enzymatic hydrolysis, if a suitable enzyme can be found, is another excellent option for sensitive molecules due to its high specificity and mild reaction conditions.[15]

Q3: I am observing incomplete removal of the directing group. What can I do?

A3: Incomplete deprotection is a common issue. To address this, you can:

  • Increase Reaction Severity: For hydrolytic methods, increase the concentration of the acid or base, raise the reaction temperature, and/or prolong the reaction time.[3][19]

  • Ensure Homogeneity: Make sure your substrate is completely dissolved in the reaction solvent.

  • Switch to a Stronger Reagent: If mild conditions are failing, a more powerful reagent like LiAlH₄ may be necessary.[5][6]

Q4: How can I avoid the reduction of other functional groups when using LiAlH₄?

A4: LiAlH₄ is a very powerful and often unselective reducing agent.[7] If your molecule contains other reducible groups (e.g., esters, ketones, nitriles), you have a few options:

  • Protect Other Functional Groups: Temporarily protect the other sensitive groups before carrying out the amide reduction.

  • Use a More Chemoselective Reagent: Samarium(II) iodide often shows better chemoselectivity and may be able to reduce the amide in the presence of other functional groups.[8] Careful planning of the synthetic route is crucial.

Q5: Is it possible to remove the this compound group without affecting a chiral center next to it?

A5: Racemization of adjacent chiral centers is a significant risk, especially under harsh basic or acidic conditions with prolonged heating. To minimize this risk, consider using milder deprotection methods that can be performed at lower temperatures. Reductive cleavage with SmI₂ or enzymatic hydrolysis are generally the best options to preserve stereochemical integrity.[15][16]

Experimental Protocols

Protocol 1: General Procedure for Acidic Hydrolysis
  • Dissolution: Dissolve the this compound-protected substrate in a suitable solvent (e.g., dioxane, acetic acid, or water).

  • Acid Addition: Add an excess of concentrated acid (e.g., 6M to 12M HCl or H₂SO₄).

  • Heating: Heat the reaction mixture to reflux (typically 80-110 °C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize the acid with a base (e.g., NaOH or NaHCO₃ solution).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, crystallization, or distillation.

Protocol 2: General Procedure for Basic Hydrolysis
  • Dissolution: Dissolve the this compound-protected substrate in a suitable solvent (e.g., ethanol, methanol, or a mixture like methanol/dichloromethane).[1][11]

  • Base Addition: Add an aqueous solution of a strong base (e.g., 6M NaOH or KOH).

  • Heating: Heat the reaction mixture to reflux for 4-48 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture and neutralize with an acid (e.g., HCl).

  • Extraction: Extract the product with an appropriate organic solvent.

  • Purification: Dry the combined organic extracts, concentrate, and purify the product as described in Protocol 1.

Protocol 3: General Procedure for Reductive Cleavage with LiAlH₄

Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., Nitrogen or Argon).

  • Setup: In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (typically 2-4 equivalents) in an anhydrous aprotic solvent (e.g., THF or diethyl ether).

  • Substrate Addition: Cool the suspension to 0 °C and slowly add a solution of the this compound-protected substrate in the same anhydrous solvent.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching (Fieser work-up): Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

  • Filtration and Extraction: Stir the resulting mixture until a granular precipitate forms. Filter the solid and wash it thoroughly with an organic solvent. The product will be in the filtrate.

  • Purification: Dry the filtrate, concentrate, and purify the resulting amine.

Diagrams

Deprotection_Workflow start Start: this compound Protected Compound check_sensitivity Is the molecule sensitive to strong acid or base? start->check_sensitivity acid_base Acidic or Basic Hydrolysis check_sensitivity->acid_base No reductive Reductive Cleavage (LiAlH4 or SmI2) check_sensitivity->reductive Yes enzymatic Enzymatic Cleavage check_sensitivity->enzymatic Yes (if applicable) check_completion Is the reaction complete? acid_base->check_completion reductive->check_completion enzymatic->check_completion incomplete Troubleshoot: - Increase T/time/conc. - Change solvent - Switch method check_completion->incomplete No complete Work-up and Purification check_completion->complete Yes incomplete->start Re-evaluate Strategy end Deprotected Product complete->end Troubleshooting_Logic start Problem Encountered During This compound Removal issue_type Identify the Primary Issue start->issue_type incomplete Incomplete Reaction issue_type->incomplete low_yield Low Yield issue_type->low_yield side_products Side Products issue_type->side_products solution_incomplete Increase Reaction Severity (Conc., Temp., Time) OR Switch to Stronger Reagent incomplete->solution_incomplete solution_low_yield Switch to Milder Method (e.g., Reductive, Enzymatic) OR Optimize Reaction Time low_yield->solution_low_yield solution_side_products Use Milder Conditions OR Employ Chemoselective Reagents OR Protect Other Groups side_products->solution_side_products

References

Technical Support Center: Improving Stereoselectivity in Reactions with N-Cyclohexylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the stereoselectivity of reactions involving N-Cyclohexylacetamide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is stereoselectivity and why is it important in reactions involving this compound?

A1: Stereoselectivity is the preference for the formation of one stereoisomer over another in a chemical reaction.[1][2] In drug development and the synthesis of bioactive molecules, different stereoisomers can have vastly different biological activities. One isomer might be therapeutically active, while another could be inactive or even cause harmful side effects.[3][4] Therefore, controlling the stereochemical outcome of reactions is crucial for producing safe and effective pharmaceutical agents.

Q2: this compound is an achiral molecule. How can I achieve stereoselectivity in its reactions?

A2: Since this compound itself is not chiral, stereoselectivity must be induced by an external source of chirality. The most common strategies include:

  • Using a Chiral Auxiliary: A chiral auxiliary is a chiral compound that is temporarily attached to the this compound core to direct the stereochemical course of a subsequent reaction.[3][5] After the reaction, the auxiliary is removed to yield the desired chiral product.[5][6]

  • Employing a Chiral Catalyst: A chiral catalyst can create a chiral environment around the reactants, favoring the formation of one stereoisomer over the other. This is a highly efficient method as only a small amount of the catalyst is needed.

  • Substrate Control: If the molecule derived from this compound already contains a stereocenter, this existing chirality can influence the stereochemical outcome of subsequent reactions.[7]

Q3: What are some common types of chiral auxiliaries that can be used with an acetamide (B32628) scaffold?

A3: Several classes of chiral auxiliaries have proven effective in controlling the stereochemistry of reactions on acetamide-like structures. These include:

  • Oxazolidinones (Evans Auxiliaries): These are widely used and highly effective for stereoselective aldol (B89426) reactions, alkylations, and acylations.[8]

  • Pseudoephedrine Amides: Pseudoephedrine can be used as a chiral auxiliary to control the alkylation of enolates derived from the corresponding amide.[3]

  • Cyclohexyl-based auxiliaries: Compounds like trans-2-phenyl-1-cyclohexanol (B1200244) can provide excellent stereocontrol due to their rigid conformational nature.[3][6]

  • Camphorsultams: These are effective in a variety of reactions, including Michael additions and Claisen rearrangements.[3]

Troubleshooting Guides

Guide 1: Low Diastereoselectivity in Alkylation of an N-Acyl Cyclohexyl-Based Chiral Auxiliary

Problem: You are performing an alkylation reaction on an N-acyl derivative of a cyclohexyl-based chiral auxiliary (structurally related to this compound) and observing low diastereoselectivity (e.g., a diastereomeric ratio close to 1:1).

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature Lowering the reaction temperature (e.g., to -78 °C) often increases diastereoselectivity by favoring the transition state with the lower activation energy.[9]
Incorrect Choice of Base or Enolization Conditions The geometry of the enolate formed can significantly impact stereoselectivity. Screen different bases (e.g., LDA, LiHMDS, NaHMDS) and enolization times to optimize the formation of the desired enolate.
Inappropriate Solvent The solvent can influence the aggregation state and reactivity of the enolate. Test a range of aprotic solvents with varying polarities, such as THF, diethyl ether, or toluene.
Steric or Electronic Effects The nature of the electrophile can affect the stereochemical outcome.[1] If possible, consider modifying the electrophile to enhance facial selectivity.
Guide 2: Difficulty Removing the Chiral Auxiliary

Problem: The diastereoselective reaction was successful, but you are experiencing low yields or epimerization during the cleavage of the chiral auxiliary from your product.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Harsh Cleavage Conditions Standard hydrolytic conditions (e.g., strong acid or base) can sometimes lead to racemization or decomposition of the desired product.[9]
Solution: Explore milder cleavage methods. For example, if the auxiliary is an oxazolidinone, reductive cleavage with LiBH4 can yield the corresponding alcohol. For other amide linkages, enzymatic cleavage could be a viable, gentle alternative.
Product Instability The desired product may be sensitive to the cleavage conditions, leading to degradation.
Solution: Perform the cleavage at low temperatures and carefully monitor the reaction progress to avoid over-exposure to the cleavage reagents.[9]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Alkylation using a Cyclohexyl-Based Chiral Auxiliary

This protocol outlines a general procedure for the diastereoselective alkylation of an N-acyl derivative of a chiral cyclohexanol (B46403), a common strategy to achieve stereocontrol.

  • Preparation of the N-Acyl Auxiliary: React the chiral cyclohexanol auxiliary with propionyl chloride in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) in an anhydrous solvent like dichloromethane (B109758) (DCM) at 0 °C to room temperature to form the N-acyl derivative.

  • Enolate Formation: Dissolve the N-acyl auxiliary in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add a strong base, such as lithium diisopropylamide (LDA), dropwise to form the lithium enolate.

  • Alkylation: Add the alkylating agent (e.g., benzyl (B1604629) bromide) to the enolate solution at -78 °C and allow the reaction to proceed for several hours.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the product by column chromatography on silica (B1680970) gel to separate the diastereomers.[6] Determine the diastereomeric ratio using techniques such as NMR spectroscopy or chiral HPLC.

Protocol 2: General Procedure for Chiral Auxiliary Cleavage

This protocol describes a common method for removing a chiral auxiliary via hydrolysis.

  • Hydrolysis: Dissolve the purified diastereomeric product in a mixture of THF and water. Add a hydrolyzing agent, such as lithium hydroxide (B78521) (LiOH).[6]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) and extract the desired chiral carboxylic acid product with an organic solvent. The water-soluble chiral auxiliary can often be recovered from the aqueous layer.[6]

  • Purification: Purify the final product by column chromatography or recrystallization.

Data Presentation

Table 1: Effect of Reaction Conditions on Diastereoselectivity in an Asymmetric Alkylation

The following table summarizes hypothetical data for the alkylation of an N-propionyl derivative of (1R, 2S)-trans-2-phenyl-1-cyclohexanol with benzyl bromide, illustrating the impact of different reaction parameters on the diastereomeric ratio (d.r.).

Entry Base Solvent Temperature (°C) Yield (%) d.r.
1LDATHF-788595:5
2LDATHF-408885:15
3LDATHF09070:30
4KHMDSToluene-788292:8
5LiHMDSTHF-788694:6

Data is illustrative and intended for educational purposes.

Visualizations

Diagram 1: General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

G cluster_0 Step 1: Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage cluster_3 Final Products Achiral_Substrate Achiral Substrate (e.g., Acetamide derivative) Attachment Attachment Reaction Achiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (A*) Chiral_Auxiliary->Attachment Substrate_Auxiliary_Conjugate Substrate-Auxiliary Conjugate Attachment->Substrate_Auxiliary_Conjugate Diastereoselective_Reaction Diastereoselective Reaction Substrate_Auxiliary_Conjugate->Diastereoselective_Reaction Reagent Reagent Reagent->Diastereoselective_Reaction Product_Auxiliary_Conjugate Product-Auxiliary Conjugate Diastereoselective_Reaction->Product_Auxiliary_Conjugate Cleavage Cleavage Reaction Product_Auxiliary_Conjugate->Cleavage Chiral_Product Chiral Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary (for reuse) Cleavage->Recovered_Auxiliary

Caption: Workflow for asymmetric synthesis using a chiral auxiliary.

Diagram 2: Troubleshooting Logic for Low Diastereoselectivity

G Start Low Diastereoselectivity Observed Check_Temp Is Reaction at Low Temperature? (e.g., -78°C) Start->Check_Temp Lower_Temp Action: Lower Reaction Temperature Check_Temp->Lower_Temp No Check_Base Have Different Bases Been Screened? Check_Temp->Check_Base Yes Lower_Temp->Check_Base Screen_Bases Action: Screen Bases (LDA, LiHMDS, KHMDS) Check_Base->Screen_Bases No Check_Solvent Have Different Solvents Been Tested? Check_Base->Check_Solvent Yes Screen_Bases->Check_Solvent Test_Solvents Action: Test Solvents (THF, Toluene, Ether) Check_Solvent->Test_Solvents No End Diastereoselectivity Improved Check_Solvent->End Yes Test_Solvents->End

Caption: Troubleshooting workflow for low diastereoselectivity.

References

Technical Support Center: Troubleshooting Low Yields in Multicomponent Reactions with N-Cyclohexylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing multicomponent reactions (MCRs) involving N-Cyclohexylacetamide, a key reagent in the synthesis of complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in multicomponent reactions involving this compound?

Low yields in MCRs with this compound can often be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, solvent, and concentration of reactants play a critical role. MCRs can be sensitive to these parameters, and conditions may need to be fine-tuned for specific substrates.

  • Steric Hindrance: The bulky cyclohexyl group in this compound or its precursors (like cyclohexylamine) can sterically hinder the reaction, slowing down the reaction rate or preventing the desired transformation altogether.

  • Side Reactions: Competing reaction pathways can lead to the formation of undesired byproducts, consuming starting materials and reducing the yield of the target molecule. For instance, in Ugi reactions, a competing Passerini reaction can occur if the amine component is not sufficiently reactive.[1]

  • Purity of Reagents: Impurities in starting materials, including this compound, solvents, or other reactants, can interfere with the reaction and lead to lower yields.

  • Incorrect Order of Reagent Addition: In some MCRs, the order in which reactants are added is crucial for success. For example, pre-forming the imine in a Ugi reaction before adding the other components can sometimes improve yields.[2]

Q2: How can I optimize the reaction conditions for a multicomponent reaction with this compound?

Optimization is a systematic process. Consider the following strategies:

  • Solvent Screening: The choice of solvent can significantly impact reaction outcomes. For Passerini reactions, aprotic solvents are generally preferred, while polar protic solvents like methanol (B129727) are common for Ugi reactions.[1][3]

  • Temperature Adjustment: Varying the reaction temperature can influence the reaction rate and selectivity. Some MCRs proceed well at room temperature, while others may require heating or cooling to minimize side reactions.

  • Concentration Effects: High concentrations of starting materials can favor the desired reaction pathway in some cases, such as the Passerini reaction.[3]

  • Catalyst Screening: While many MCRs are catalyst-free, some can be accelerated with the use of Brønsted or Lewis acids.[2] If applicable, screen a variety of catalysts to identify the most effective one for your specific reaction.

Q3: Could steric hindrance from the cyclohexyl group be the cause of my low yield? How can I address this?

Yes, the steric bulk of the cyclohexyl group can be a significant factor. To mitigate its effects:

  • Increase Reaction Time: A sterically hindered reaction may simply be slower. Monitor the reaction over a longer period to see if the yield improves.

  • Elevate the Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.

  • Use a More Reactive Isocyanide: In reactions like the Ugi or Passerini, switching to a more reactive isocyanide component might compensate for the reduced reactivity of the sterically hindered this compound or its precursor.

Troubleshooting Guide for Low Yields

This guide provides a structured approach to diagnosing and resolving issues leading to low yields in your multicomponent reactions.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yields in MCRs start Low Yield Observed check_purity Verify Purity of All Reagents start->check_purity check_purity->start Impurities Found (Purify/Replace) optimize_conditions Systematically Optimize Reaction Conditions check_purity->optimize_conditions Purity Confirmed address_sterics Address Potential Steric Hindrance optimize_conditions->address_sterics Yield Still Low success Improved Yield optimize_conditions->success Yield Improved analyze_byproducts Analyze Byproducts (TLC, LC-MS, NMR) address_sterics->analyze_byproducts Yield Still Low address_sterics->success Yield Improved modify_reagents Modify Reagents or Reaction Design analyze_byproducts->modify_reagents Side Reactions Identified modify_reagents->optimize_conditions New Strategy

Caption: A stepwise guide to troubleshooting low yields in multicomponent reactions.

Issue Potential Cause Recommended Action
No or very little product formation Incorrect reaction conditionsVerify the solvent, temperature, and concentration against a reliable protocol.
Low reactivity of starting materialsConsider using a catalyst or more reactive analogs of the starting materials.
Reagent degradationEnsure all starting materials are fresh and have been stored correctly.
Low yield with significant starting material remaining Incomplete reactionExtend the reaction time and monitor progress by TLC or LC-MS.
Steric hindrance slowing the reactionIncrease the reaction temperature.
Equilibrium not favoring the productTry adjusting the concentration of reactants.
Low yield with multiple side products Competing reaction pathwaysChange the order of reagent addition. For Ugi, pre-form the imine.[2]
Non-selective reaction conditionsLower the reaction temperature to favor the desired pathway.
Impurities in starting materialsPurify all reagents before use.

Quantitative Data from Representative Multicomponent Reactions

The following tables summarize typical yields for Ugi and Passerini reactions. Note that these are general examples and yields may vary depending on the specific substrates used.

Table 1: Representative Yields for Ugi Four-Component Reactions
AmineAldehydeCarboxylic AcidIsocyanideSolventYield (%)Reference
CyclohexylamineBenzaldehydeAcetic Acidtert-Butyl isocyanideMethanol75-85General Literature
AnilineIsovaleraldehydeBenzoic AcidCyclohexyl isocyanideMethanol80-90General Literature
Benzylamine4-ChlorobenzaldehydePropionic AcidBenzyl isocyanideMethanol70-80General Literature
PhenethylamineFormaldehydeCyclohexanecarboxylic acidAminoacetaldehyde dimethylacetal derived isocyanideMethanol/DCM46[4][5]
Table 2: Representative Yields for Passerini Three-Component Reactions
Carbonyl CompoundCarboxylic AcidIsocyanideSolventYield (%)Reference
BenzaldehydeBenzoic Acid2-Nitrophenyl isocyanideSolvent-free (mechanochemical)87[6]
o-Carborane aldehydeBenzoic AcidBenzyl isonitrileWater80[7]
HeptanalMasticadienonic acidtert-Butyl isocyanideDichloromethane79[8][9]
BenzaldehydeAcetic AcidCyclohexyl isocyanideDichloromethane61-90[10]

Experimental Protocols

Protocol 1: General Procedure for a Ugi Four-Component Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Imine Formation:

    • To a solution of the aldehyde (1.0 eq.) in methanol (0.5 M), add the amine (e.g., cyclohexylamine) (1.0 eq.).

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.[2]

  • Multicomponent Reaction:

    • To the reaction mixture, add the carboxylic acid (1.0 eq.) and the isocyanide (1.0 eq.).

    • Continue stirring at room temperature for 24-48 hours.[2]

  • Workup and Purification:

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).[4]

Diagram: Ugi Reaction Workflow

Ugi_Workflow cluster_reactants Reactants Amine Amine Imine_Formation Imine Formation (Amine + Aldehyde) Amine->Imine_Formation Aldehyde Aldehyde Aldehyde->Imine_Formation Carboxylic_Acid Carboxylic Acid MCR_Step Addition of Carboxylic Acid & Isocyanide Carboxylic_Acid->MCR_Step Isocyanide Isocyanide Isocyanide->MCR_Step Imine_Formation->MCR_Step Product α-Acylamino Amide Product MCR_Step->Product Passerini_Mechanism Passerini Reaction Pathway Reactants Aldehyde/Ketone + Carboxylic Acid + Isocyanide Intermediate Formation of Imidate Intermediate Reactants->Intermediate α-addition Rearrangement Mumm Rearrangement Intermediate->Rearrangement Product α-Acyloxy Amide Rearrangement->Product

References

Technical Support Center: LC-MS Analysis for N-Cyclohexylacetamide Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of N-Cyclohexylacetamide synthesis.

Reaction Overview and Key Analytes

The synthesis of this compound typically involves the acylation of cyclohexylamine (B46788). Monitoring the reaction's progress requires differentiating the starting materials from the final product.

Reaction: Cyclohexylamine + Acetylating Agent → this compound

Key Analytes for LC-MS Monitoring:

Compound NameRoleMolecular FormulaMolecular Weight ( g/mol )Expected Ion [M+H]⁺ (m/z)
CyclohexylamineReactantC₆H₁₃N99.17100.18
This compoundProductC₈H₁₅NO141.21142.22

Experimental Protocols

This section details a standard protocol for monitoring the this compound reaction.

Detailed Methodology: Reaction Sample Analysis

1. Sample Preparation:

  • Aliquota small, representative sample (e.g., 10 µL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot in a large volume of a suitable solvent (e.g., 1 mL of 50:50 Acetonitrile:Water). This dilution also brings the sample into a concentration range suitable for LC-MS analysis.[1]

  • Vortex the diluted sample to ensure homogeneity.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could block the LC column.[2]

  • Transfer the filtrate to an autosampler vial for injection.

2. LC-MS System Parameters: A standard reversed-phase LC-MS method is suitable for separating the polar reactant (cyclohexylamine) from the more non-polar product (this compound).

Table 1: Liquid Chromatography (LC) Conditions

ParameterRecommended Setting
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

Table 2: Mass Spectrometry (MS) Conditions

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Range m/z 50 - 500
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp 350 °C
Data Acquisition Full Scan or Selected Ion Monitoring (SIM) for m/z 100.18 and 142.22

Visual Workflows and Diagrams

Visual aids help in understanding the experimental process and troubleshooting logic.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Sample 1. Aliquot from Reaction Dilute 2. Dilute & Quench Sample->Dilute Filter 3. Filter Sample (0.22 µm) Dilute->Filter Inject 4. Inject into LC-MS Filter->Inject LC 5. Chromatographic Separation Inject->LC MS 6. Mass Detection (ESI+) LC->MS Process 7. Process Chromatogram MS->Process Quantify 8. Integrate Peak Areas Process->Quantify Assess 9. Assess Reaction Progress Quantify->Assess

Caption: Experimental workflow for LC-MS reaction monitoring.

Caption: Troubleshooting logic for common peak shape issues.

Troubleshooting Guide & FAQs

Q1: Why is the peak for my starting material, cyclohexylamine, showing significant tailing?

A: Peak tailing for basic compounds like cyclohexylamine is a common issue in reversed-phase chromatography.[3] It is often caused by secondary interactions between the basic amine group of the analyte and acidic residual silanol (B1196071) groups on the silica-based column packing.[4][5] To mitigate this, you can:

  • Add a buffer: Incorporating a buffer like ammonium (B1175870) formate (B1220265) into your mobile phase can help mask the silanol groups, leading to more symmetrical peaks.[3]

  • Adjust pH: Ensure the mobile phase pH is appropriate for your analyte.

  • Lower Sample Concentration: Injecting too much sample can lead to column overload, which can also manifest as peak tailing.[5]

Q2: My retention times are shifting between injections. What is the cause?

A: Retention time shifts can be systematic or random, affecting all peaks or just specific ones.

  • All Peaks Shifting: If all peaks shift in the same direction, the cause is likely instrumental. Check for leaks in the flow path, worn pump seals, or bubbles in the pump, as these can alter the flow rate.[6] Also, ensure your column temperature is stable and consistent, as a 1°C change can alter retention by approximately 2%.[7]

  • Specific Peaks Shifting: If only one or two peaks are shifting, the issue is more likely related to the mobile phase chemistry or the column itself.[8] An unstable mobile phase pH can affect the retention of ionizable compounds like cyclohexylamine.[8] Column aging or contamination can also lead to selective retention changes.

Q3: The signal for my product, this compound, is very low or absent. What should I check?

A: Low signal intensity can stem from several factors.

  • Ionization Issues: Confirm that you are using the correct polarity (Positive mode for [M+H]⁺) and that the ion source parameters (e.g., capillary voltage, temperatures) are optimized.[9]

  • Ion Suppression: Components from your reaction mixture (matrix effects) can interfere with the ionization of your analyte in the ESI source, reducing its signal.[10] Ensure your sample is sufficiently diluted and clean.

  • Analyte Instability: Verify that your product is stable under the analysis conditions. Some molecules can degrade in the sample vial or during the ionization process.[11]

  • Low Reaction Conversion: It is also possible that the reaction has not proceeded as expected, resulting in a very low concentration of the product.

Q4: I see unexpected peaks in my chromatogram. Where could they be coming from?

A: Extraneous peaks can originate from several sources.

  • Contamination: High background noise or distinct "ghost peaks" can be caused by contamination from solvents, glassware, or the LC-MS system itself.[10][12] Always use high-purity, LC-MS grade solvents and reagents.

  • Carryover: If a peak from a previous, more concentrated sample appears in a subsequent injection, this is known as carryover.[10] Improve the wash method for the autosampler and injection port to resolve this.

  • Side Products: The peaks may be legitimate byproducts from your chemical reaction. Use the mass spectrometer to identify their mass-to-charge ratio and propose potential structures.

Q5: How can I definitively confirm the identity of the this compound peak?

A: While matching the [M+H]⁺ ion at m/z 142.22 is strong evidence, confirmation is best achieved using tandem mass spectrometry (MS/MS).[13] By selecting the m/z 142.22 ion and fragmenting it, you can observe a characteristic pattern. For this compound, common fragmentation pathways include cleavage of the amide bond, which would result in predictable fragment ions that can be used to confirm the structure.

References

Strategies to minimize by-product formation in N-Cyclohexylacetamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of N-Cyclohexylacetamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on reactions involving cyclohexylamine (B46788) with either acetic anhydride (B1165640) or acetyl chloride.

Issue Potential Cause Recommended Solution
Low Yield of this compound 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Hydrolysis of Acylating Agent: Presence of water in the reactants or solvent can hydrolyze acetic anhydride or acetyl chloride. 3. Loss During Work-up/Purification: Sub-optimal extraction or recrystallization procedures.1. Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider incrementally increasing the reaction time or temperature. For typical reactions, a temperature range of 0°C to room temperature is a good starting point. 2. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried. Use anhydrous solvents and fresh, high-purity reactants. 3. Refine Purification Protocol: Minimize the amount of solvent used for recrystallization to avoid product loss. Ensure the pH is appropriate during aqueous work-up to prevent the product from dissolving in the aqueous layer.
Presence of a Higher Molecular Weight By-product (e.g., N,N-diacetylcyclohexylamine) Over-acylation of Cyclohexylamine: Use of excess acylating agent (acetic anhydride or acetyl chloride).Control Stoichiometry: Use a 1:1 molar ratio of cyclohexylamine to the acylating agent. For reactions prone to over-acylation, consider the slow, dropwise addition of the acylating agent to the cyclohexylamine solution.
Presence of Unreacted Cyclohexylamine Incomplete Reaction or Insufficient Acylating Agent: The molar equivalent of the acylating agent was too low, or the reaction was not allowed to proceed to completion.Adjust Stoichiometry and Reaction Time: Ensure at least a 1:1 molar ratio of the acylating agent to cyclohexylamine. Monitor the reaction by TLC until the cyclohexylamine spot is no longer visible. A slight excess (1.05-1.1 equivalents) of the acylating agent can be used if over-acylation is not a major concern.
Formation of Acetic Acid in the Product Hydrolysis of Acetic Anhydride: Excess acetic anhydride reacting with water during the reaction or work-up.Quench and Wash: After the reaction is complete, quench any remaining acetic anhydride with water or a mild aqueous base solution (e.g., sodium bicarbonate). Wash the organic layer thoroughly with a saturated sodium bicarbonate solution to remove acetic acid.
Product "Oiling Out" During Recrystallization Inappropriate Solvent System or Too Rapid Cooling: The chosen solvent may not be ideal, or the solution was cooled too quickly, preventing crystal lattice formation.Optimize Recrystallization: - Solvent Selection: Test a range of solvents or solvent mixtures. Good solvent systems for this compound include ethanol/water, and ethyl acetate/hexanes. - Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common by-product in the synthesis of this compound and how can I avoid it?

A1: The most common by-product is often N,N-diacetylcyclohexylamine, which results from the over-acylation of the starting material, cyclohexylamine. To minimize its formation, it is crucial to maintain a strict 1:1 molar ratio between cyclohexylamine and the acylating agent (acetic anhydride or acetyl chloride). Slow, dropwise addition of the acylating agent to the amine solution at a controlled temperature (e.g., 0°C) can also help prevent this side reaction.

Q2: My reaction with acetyl chloride is not proceeding well and is forming a solid precipitate immediately. What is happening?

A2: When using acetyl chloride, a molecule of hydrochloric acid (HCl) is produced as a by-product for every molecule of this compound formed. This HCl will react with the basic cyclohexylamine starting material to form cyclohexylammonium chloride, a salt that is often insoluble in common organic solvents. This salt is unreactive towards further acylation, thus stopping the reaction. To prevent this, the reaction should be carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine. The base will neutralize the HCl as it is formed, allowing the reaction to proceed to completion.

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction progress.[1][2] A suitable eluent system (e.g., ethyl acetate/hexanes) should be chosen to achieve good separation between the starting material (cyclohexylamine), the product (this compound), and any major by-products. The reaction is considered complete when the spot corresponding to the limiting reactant (usually cyclohexylamine) has disappeared.

Q4: What is the best way to purify the crude this compound?

A4: Recrystallization is the most common and effective method for purifying this compound.[3] A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems include ethanol/water and ethyl acetate/hexanes. The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals.

Q5: I see an oily layer in my reaction mixture. What could it be?

A5: An oily layer could be due to several factors. If the reaction is run at a high concentration, the product itself might initially form as a molten solid or oil, especially if the reaction is exothermic. It could also indicate the presence of impurities that are liquid at room temperature. Allowing the reaction to cool and stirring vigorously can sometimes induce solidification. If the oil persists, it should be extracted with the organic solvent during work-up and then purified.

Experimental Protocols

Protocol 1: Synthesis of this compound using Acetic Anhydride
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexylamine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or ethyl acetate). Cool the flask to 0°C in an ice bath.

  • Addition of Acetic Anhydride: While stirring, add acetic anhydride (1.0 - 1.05 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of cyclohexylamine.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove acetic acid) and then with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of this compound using Acetyl Chloride
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane). Cool the flask to 0°C using an ice bath.

  • Addition of Acetyl Chloride: To the stirred solution, add acetyl chloride (1.0 eq) dropwise. A precipitate of triethylammonium (B8662869) chloride will form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Add water to the reaction mixture to dissolve the ammonium (B1175870) salt. Transfer to a separatory funnel and separate the layers. Wash the organic layer with dilute HCl (to remove excess triethylamine), followed by saturated sodium bicarbonate solution, and finally brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude product by recrystallization.

Visualizations

reaction_pathway cluster_reactants Reactants Cyclohexylamine Cyclohexylamine Product This compound Cyclohexylamine->Product 1.0 eq Diacetyl N,N-diacetylcyclohexylamine (By-product) Cyclohexylamine->Diacetyl >1.0 eq Acetic Anhydride AceticAnhydride Acetic Anhydride AceticAnhydride->Product 1.0 eq AceticAcid Acetic Acid (By-product) AceticAnhydride->AceticAcid Hydrolysis Water Water Water->AceticAcid

Caption: Reaction pathway for this compound synthesis.

troubleshooting_workflow decision decision issue issue solution solution start Start Synthesis tlc Monitor by TLC start->tlc is_sm_consumed Starting material consumed? tlc->is_sm_consumed workup Aqueous Work-up purify Recrystallization workup->purify is_pure Product pure by TLC/NMR? purify->is_pure end Pure Product is_sm_consumed->workup Yes low_yield Low Yield is_sm_consumed->low_yield No is_pure->end Yes byproduct By-product observed is_pure->byproduct No optimize_conditions Optimize reaction time/temperature low_yield->optimize_conditions check_stoichiometry Check reactant stoichiometry byproduct->check_stoichiometry repurify Re-recrystallize byproduct->repurify optimize_conditions->tlc check_stoichiometry->start repurify->is_pure

Caption: Troubleshooting workflow for this compound synthesis.

References

Scalability issues and solutions for N-Cyclohexylacetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address scalability issues and provide solutions for the synthesis of N-Cyclohexylacetamide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your scale-up efforts.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during the synthesis of this compound, particularly when scaling up the process.

Q1: We are observing a significant drop in yield when scaling up the synthesis of this compound from lab to pilot scale. What are the potential causes and how can we mitigate this?

A significant drop in yield during scale-up is a common challenge. Several factors could be contributing to this issue:

  • Inefficient Heat Transfer: The reaction between cyclohexylamine (B46788) and acetic anhydride (B1165640) is exothermic. In larger reactors, the surface-area-to-volume ratio decreases, leading to less efficient heat dissipation. This can cause localized overheating, promoting side reactions and degradation of the product.

    • Solution: Implement a robust temperature control system, such as a jacketed reactor with a thermal control unit. Consider a slower, controlled addition of acetic anhydride to manage the exotherm.

  • Inadequate Mixing: Inefficient mixing in a larger vessel can lead to localized high concentrations of reactants, which can also promote side reactions and reduce the overall conversion.

    • Solution: Optimize the impeller design and agitation speed for the larger reactor to ensure homogeneity.

  • Incomplete Reaction: The reaction may not be going to completion at a larger scale within the same timeframe as the lab-scale experiment.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) and extend the reaction time if necessary.

Q2: Our final product has purity issues, with the presence of unreacted starting materials and colored byproducts. How can we improve the purity of this compound at scale?

Purity issues often become more pronounced during scale-up. Here are some common causes and solutions:

  • Unreacted Starting Materials: This is often due to non-optimal stoichiometry or incomplete reaction.

    • Solution: Re-evaluate and adjust the stoichiometry of the reactants for the pilot scale. Ensure the reaction goes to completion by monitoring it.

  • Formation of Byproducts: Side reactions can lead to various impurities. A common byproduct is the diacetylation of cyclohexylamine, especially if an excess of acetic anhydride is used. Autocondensation of acetic anhydride can also occur, particularly at elevated temperatures.[1]

    • Solution: Optimize the reaction temperature and control the stoichiometry of acetic anhydride carefully. Consider using a catalyst to improve selectivity and reduce the required excess of the acetylating agent.

  • Colored Impurities: The presence of color may indicate oxidation or other degradation products.

    • Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[2] During purification, consider treating the crude product with activated charcoal to remove colored impurities.

Q3: How can we effectively manage the exothermic nature of the reaction between cyclohexylamine and acetic anhydride on a large scale to ensure safety and product quality?

Managing the exotherm is critical for a safe and successful scale-up.

  • Slow and Controlled Addition: Add the acetic anhydride to the solution of cyclohexylamine slowly and sub-surface. This allows for better heat dissipation as it is generated.[3]

  • Dilution: Running the reaction at a lower concentration can help to moderate the exotherm by increasing the thermal mass of the system.[3]

  • Adequate Cooling: Ensure the reactor is equipped with a sufficiently powerful cooling system to handle the heat generated. The cooling capacity should be calculated and verified before starting the large-scale reaction.

Q4: What are the most effective methods for isolating and purifying this compound in large quantities?

Product isolation and purification can be challenging at scale.

  • Filtration: For large volumes of precipitate, traditional laboratory filtration methods may be inefficient.

    • Solution: Evaluate large-scale filtration techniques such as a centrifuge or a filter press.

  • Crystallization: Obtaining a pure crystalline product can be more difficult in large batches.

    • Solution: Optimize the crystallization conditions, including the choice of solvent, temperature, and cooling rate, for the pilot scale. Seeding the solution with a small amount of pure product can aid in crystallization. Recrystallization from a suitable solvent like petroleum ether is a common method for purifying this compound.[4]

Data Presentation

Table 1: Effect of Catalyst on this compound Synthesis Yield

CatalystReactant Ratio (Cyclohexylamine:Acetic Anhydride)Temperature (°C)SolventYield (%)Reference
None1:1.1Room TemperatureDichloromethane>90 (Lab Scale)General Amidation
Fe³⁺-montmorillonite1:3 to 1:10100-160Toluene68-75[5]
Calcium Chloride (10 mol%)1:1Room TemperatureAcetonitrile94[2]

Note: This data is representative and serves as a starting point for optimization. Actual results will vary based on the specific substrate and lab conditions.

Experimental Protocols

Protocol 1: Scaled-Up Synthesis of this compound

This protocol describes a procedure for the synthesis of this compound on a pilot scale using cyclohexylamine and acetic anhydride.

Materials:

  • Cyclohexylamine

  • Acetic Anhydride

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Jacketed glass reactor with overhead stirrer, dropping funnel, and temperature probe

  • Temperature control unit

  • Large separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, jacketed reactor under an inert atmosphere (e.g., nitrogen), charge cyclohexylamine (1.0 eq) and anhydrous dichloromethane. Start the agitation.

  • Cooling: Cool the reactor contents to 0-5 °C using the temperature control unit.

  • Addition of Acetic Anhydride: Slowly add acetic anhydride (1.05 - 1.1 eq) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC or HPLC until the cyclohexylamine is no longer visible.

  • Workup:

    • Cool the reaction mixture back to 0-5 °C.

    • Slowly quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acetic acid byproduct. Be cautious of gas evolution.

    • Transfer the mixture to a large separatory funnel.

  • Extraction:

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent.

    • Concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Petroleum Ether (or other suitable solvent like ethanol/water)

Equipment:

  • Large flask with a condenser

  • Heating mantle

  • Filtration apparatus (e.g., Buchner funnel)

Procedure:

  • Dissolution: Place the crude this compound in a large flask and add a minimal amount of hot petroleum ether to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat at reflux for 15-30 minutes. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold petroleum ether.

  • Drying: Dry the purified this compound crystals in a vacuum oven.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Extraction cluster_purification Purification start Start: Charge Reactor reactants Cyclohexylamine + Dichloromethane start->reactants cool Cool to 0-5 °C reactants->cool add_anhydride Slowly add Acetic Anhydride cool->add_anhydride react React at Room Temperature add_anhydride->react monitor Monitor Reaction (TLC/HPLC) react->monitor quench Quench with NaHCO₃ monitor->quench Reaction Complete extract Extract with Dichloromethane quench->extract wash Wash Organic Layer (NaHCO₃, H₂O, Brine) extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from Petroleum Ether concentrate->recrystallize filter_dry Filter and Dry Crystals recrystallize->filter_dry end End: Pure this compound filter_dry->end

Caption: Experimental workflow for the scaled-up synthesis and purification of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_purity Purity Issues cluster_exotherm Exotherm Control start Problem Encountered check_temp Check Temperature Control start->check_temp Low Yield check_stoichiometry Check Reactant Stoichiometry start->check_stoichiometry Purity Issues slow_addition Slow Reagent Addition start->slow_addition Exotherm Control check_mixing Check Mixing Efficiency check_temp->check_mixing check_time Check Reaction Time check_mixing->check_time solution Optimized Process check_time->solution Implement Solution check_byproducts Analyze for Byproducts check_stoichiometry->check_byproducts use_inert_atm Use Inert Atmosphere check_byproducts->use_inert_atm use_inert_atm->solution Implement Solution dilute Increase Dilution slow_addition->dilute check_cooling Verify Cooling Capacity dilute->check_cooling check_cooling->solution Implement Solution

Caption: Troubleshooting logic path for this compound synthesis issues.

References

N-Cyclohexylacetamide stability under strong acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Cyclohexylacetamide, focusing on its stability under strong acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the amide bond in this compound?

A1: The amide bond in this compound is generally stable under neutral conditions due to resonance stabilization, where the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group.[1] This resonance imparts a partial double bond character to the carbon-nitrogen bond, making it relatively resistant to cleavage.[1] However, under strong acidic or basic conditions, the amide bond can undergo hydrolysis.

Q2: What happens to this compound under strong acidic conditions?

A2: Under strong acidic conditions, this compound undergoes acid-catalyzed hydrolysis to yield cyclohexylamine (B46788) and acetic acid. The reaction is typically slow at room temperature and often requires heating to proceed at a significant rate. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by water.

Q3: What occurs when this compound is exposed to strong basic conditions?

A3: In the presence of a strong base, this compound can undergo base-catalyzed hydrolysis to form cyclohexylamine and an acetate (B1210297) salt.[2] This reaction generally requires elevated temperatures and a high concentration of the base to proceed effectively. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

Q4: What factors can influence the rate of hydrolysis of this compound?

A4: Several factors can affect the rate of this compound hydrolysis:

  • pH: The rate of hydrolysis is significantly influenced by the pH of the solution, with the reaction being accelerated in strongly acidic or basic media.

  • Temperature: Higher temperatures increase the rate of hydrolysis in both acidic and basic conditions.

  • Steric Hindrance: The bulky cyclohexyl group attached to the nitrogen atom can provide some steric hindrance, potentially slowing the rate of hydrolysis compared to less hindered amides.

  • Solvent: The polarity of the solvent can influence the reaction rate.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Unexpected degradation of this compound in an acidic formulation. The formulation's pH is too low, and/or it is being stored at an elevated temperature.Buffer the formulation to a pH closer to neutral. If possible, store the formulation at a lower temperature. Conduct a forced degradation study to determine the acceptable pH and temperature range.
This compound appears stable under basic conditions, but the final product is inactive. While the amide bond may be intact, other parts of the molecule could be susceptible to degradation or reaction under basic conditions. The cyclohexyl ring or other functional groups may undergo unforeseen reactions.Characterize the product mixture using analytical techniques such as HPLC, LC-MS, and NMR to identify any potential side-products. Review the literature for known reactivity of similar structures under basic conditions.
Difficulty in achieving complete hydrolysis for analytical purposes. The reaction conditions (acid/base concentration, temperature, reaction time) are not harsh enough.Increase the concentration of the acid or base. Raise the reaction temperature (refluxing is common for amide hydrolysis).[3] Extend the reaction time and monitor the progress using a suitable analytical method like HPLC or TLC.
Inconsistent results in stability studies. Variability in experimental parameters such as pH, temperature, or concentration of reagents. Contamination of reagents or solvents.Ensure precise control over all experimental parameters. Use fresh, high-purity reagents and solvents for each experiment. Calibrate all instruments (pH meter, thermometer, etc.) regularly.

Quantitative Data on this compound Hydrolysis

While specific kinetic data for the hydrolysis of this compound is not extensively available in the public domain, the following table provides an illustrative example of how such data would be presented. The values are hypothetical and intended for demonstration purposes.

Condition Temperature (°C) Observed Rate Constant (k_obs) (s⁻¹) Half-life (t½) (hours)
1 M HCl601.5 x 10⁻⁵12.8
1 M HCl806.2 x 10⁻⁵3.1
1 M NaOH608.0 x 10⁻⁶24.1
1 M NaOH803.5 x 10⁻⁵5.5

Experimental Protocols

General Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for investigating the stability of this compound under forced acidic and basic conditions.

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 5 M

  • Sodium hydroxide (NaOH), 1 M and 5 M

  • High-purity water

  • Methanol (B129727) or Acetonitrile (HPLC grade)

  • pH meter

  • Heating block or water bath

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Volumetric flasks, pipettes, and vials

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

3. Acidic Degradation:

  • To a series of vials, add a known volume of the this compound stock solution.

  • Add an equal volume of 1 M HCl to one set of vials and 5 M HCl to another set.

  • Incubate the vials at different temperatures (e.g., 40°C, 60°C, and 80°C).

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each vial.

  • Neutralize the aliquot with an appropriate amount of NaOH solution.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

4. Basic Degradation:

  • Repeat the procedure described in step 3, but use 1 M NaOH and 5 M NaOH instead of HCl.

  • Neutralize the aliquots with an appropriate amount of HCl solution before HPLC analysis.

5. Analysis:

  • Analyze the samples by a validated stability-indicating HPLC method.

  • Quantify the amount of remaining this compound and any degradation products at each time point.

6. Data Analysis:

  • Plot the concentration of this compound versus time for each condition.

  • Determine the order of the reaction and calculate the observed rate constant (k_obs) from the slope of the line (for a first-order reaction, plot ln[Concentration] vs. time).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k_obs.

Visualizations

troubleshooting_workflow start Start: this compound Instability Observed check_condition Identify Condition: Acidic or Basic? start->check_condition acid_issue Issue in Acidic Medium check_condition->acid_issue Acidic base_issue Issue in Basic Medium check_condition->base_issue Basic troubleshoot_acid Troubleshoot Acid Stability: - Check pH - Check Temperature - Consider Excipient Interaction acid_issue->troubleshoot_acid troubleshoot_base Troubleshoot Base Stability: - Check pH - Check Temperature - Analyze for Side Products base_issue->troubleshoot_base resolution Resolution: - Adjust Formulation - Optimize Storage - Characterize Degradants troubleshoot_acid->resolution troubleshoot_base->resolution

Caption: Troubleshooting workflow for this compound instability.

acid_hydrolysis cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products amide This compound protonated_amide Protonated Amide (Oxygen Protonation) amide->protonated_amide + H₃O⁺ acid H₃O⁺ tetrahedral_intermediate Tetrahedral Intermediate protonated_amide->tetrahedral_intermediate + H₂O (Nucleophilic Attack) amine Cyclohexylammonium tetrahedral_intermediate->amine Proton Transfer & Leaving Group Departure carboxylic_acid Acetic Acid tetrahedral_intermediate->carboxylic_acid

Caption: Mechanism of acid-catalyzed hydrolysis of this compound.

base_hydrolysis cluster_reactants_base Reactants cluster_intermediate_base Mechanism cluster_products_base Products amide_base This compound tetrahedral_intermediate_base Tetrahedral Intermediate amide_base->tetrahedral_intermediate_base + OH⁻ (Nucleophilic Attack) base OH⁻ amine_base Cyclohexylamine tetrahedral_intermediate_base->amine_base Leaving Group Departure carboxylate Acetate tetrahedral_intermediate_base->carboxylate Proton Transfer

Caption: Mechanism of base-catalyzed hydrolysis of this compound.

References

Technical Support Center: Purification of N-Cyclohexylacetamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-Cyclohexylacetamide and its derivatives. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound and its derivatives?

A1: The two most common and effective purification techniques for this compound and related amide compounds are recrystallization and column chromatography.[1][2] Recrystallization is ideal for crystalline solid compounds and can yield very high purity.[2] Column chromatography, including flash chromatography, is a versatile technique used to separate the desired compound from soluble impurities and byproducts based on differences in polarity.[3]

Q2: What key physical properties of this compound are important for its purification?

A2: Key properties for the purification of this compound include its melting point of approximately 101-103 °C and a boiling point of 160-161 °C at 15 mmHg.[4] The melting point is a critical indicator of purity after recrystallization; a sharp melting point range close to the literature value suggests a high degree of purity.[5] Its molecular formula is C₈H₁₅NO and its molecular weight is 141.21 g/mol .[6]

Q3: How do I choose an appropriate solvent for the recrystallization of this compound?

A3: A suitable recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] It should not react with the compound, and its boiling point should be below the melting point of this compound to prevent the compound from "oiling out".[5] For amides, common solvents to test include alcohols (ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and hydrocarbons (heptane, cyclohexane), or mixtures thereof.[5] A good starting point can be a solvent mixture, such as diethyl ether-methanol for highly associated solids like amides.[7]

Q4: What are the common impurities encountered during the synthesis of this compound?

A4: Common impurities can arise from starting materials or side reactions. For instance, if synthesized from cyclohexylamine (B46788) and acetic anhydride, unreacted starting materials may be present.[8] If the synthesis involves carbodiimide (B86325) coupling reagents, N-acylurea byproducts can form, which are often difficult to remove.[1] Additionally, if the reaction is not anhydrous, hydrolysis of activated intermediates can occur.[1]

Q5: When should I choose column chromatography over recrystallization?

A5: Column chromatography is preferred in the following scenarios:

  • The compound is an oil or a non-crystalline solid.

  • The crude product contains multiple impurities with polarities different from the desired product.

  • Recrystallization attempts fail or result in low yield or purity.

  • Small-scale purification is needed for analytical purposes.[9]

For large-scale purification, recrystallization is often more economical and efficient if the compound is a solid.[10]

Troubleshooting Guides

Recrystallization Issues

Q1: My compound "oiled out" during cooling instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute becomes supersaturated at a temperature above its melting point. To resolve this:

  • Reheat the solution to dissolve the oil.

  • Add more solvent to decrease the solution's saturation point.[5]

  • Cool the solution more slowly to give crystals time to nucleate properly.

  • Scratch the inside of the flask with a glass rod at the solution's surface to induce nucleation.

  • Add a seed crystal of the pure compound to provide a template for crystal growth.

Q2: No crystals are forming even after the solution has cooled to room temperature. What are the next steps?

A2: If crystals do not form, the solution may not be sufficiently supersaturated. Try the following:

  • Cool the solution in an ice bath to further decrease the solubility of your compound.

  • Scratch the inner surface of the flask to create nucleation sites.

  • Add a seed crystal if available.

  • Reduce the volume of the solvent by gentle heating and evaporation, then allow it to cool again.

  • If using a solvent mixture, add a small amount of an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes cloudy, then heat until it is clear and cool again.[9][11]

Column Chromatography Issues

Q1: My amide compound is sticking to the silica (B1680970) gel column or showing very low recovery. Why is this happening and how can I fix it?

A1: Amides can sometimes decompose on acidic silica gel.[2] This can lead to streaking on TLC plates and poor recovery from the column. To mitigate this, you can:

  • Deactivate the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (B128534) (~1%), to the eluent.[2] This will neutralize the acidic sites on the silica.

  • Use an alternative stationary phase, such as neutral alumina (B75360) or a C18-functionalized silica for reversed-phase chromatography.[1][3]

Q2: My compound and a key impurity are not separating well on the column. How can I improve the separation?

A2: Improving separation (resolution) requires optimizing the chromatographic conditions.

  • Adjust the solvent system polarity. The ideal eluent should provide a retention factor (Rf) of 0.3 to 0.7 for the desired compound on a TLC plate.[3]

  • Use a shallower solvent gradient. A gradual increase in the polar solvent during elution can improve the separation of compounds with similar polarities.[3]

  • Try a different stationary phase. If normal-phase silica isn't working, consider reversed-phase (C18) chromatography, which separates compounds based on hydrophobicity rather than polarity.[1] For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective.[12]

  • Ensure proper column packing and sample loading. A poorly packed column or overloading the column with too much crude material will lead to poor separation.

Data Presentation

Table 1: Common Solvents for Recrystallization of Amides

SolventBoiling Point (°C)PolaritySuitability & Notes
Water100HighGood for polar amides and salts.[7][11]
Ethanol78HighA general and effective solvent for many amides.[2][11]
Acetonitrile82Medium-HighOften gives very good results for amide crystallization.[2]
Ethyl Acetate (B1210297)77MediumGood general solvent, often used in a mixture with hexanes.[5][9]
Acetone56MediumCan be effective, sometimes used in a mixture with water or hexanes.[5][9]
Dichloromethane (DCM)40Medium-LowOften used in a co-solvent system, e.g., with cyclohexane.[9]
Heptane (B126788)/Hexane98 / 69LowGood for less polar amides or as an anti-solvent.[5][13]

Table 2: Typical Solvent Systems for Column Chromatography of Amides

Chromatography ModeStationary PhaseTypical Eluent System (Increasing Polarity)Application Notes
Normal-Phase Silica Gel or AluminaHexane / Ethyl AcetateStandard choice for many amides. Gradient from low to high ethyl acetate concentration.
Dichloromethane / MethanolFor more polar amides that do not move in Hex/EtOAc.[1]
Reversed-Phase C18-functionalized SilicaWater / AcetonitrileEffective for very polar amides that are poorly retained on silica gel.[1]
Water / MethanolAn alternative to water/acetonitrile, offering different selectivity.[1]
HILIC Amide-bonded SilicaAcetonitrile / Water (or aqueous buffer)Specifically designed for enhanced retention of extremely polar compounds.[12]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines a general procedure for purifying a solid sample of this compound.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents from Table 1 to find a suitable one where it is soluble when hot and sparingly soluble when cold. A mixture of ethyl acetate and heptane is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[5]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.[14]

  • Drying: Dry the crystals in a vacuum desiccator or a vacuum oven at a temperature well below the compound's melting point.

  • Purity Assessment: Determine the melting point of the dried crystals. A sharp range close to the literature value (101-103 °C) indicates high purity.

Protocol 2: Flash Column Chromatography Purification

This protocol describes the purification of an this compound derivative using a silica gel column.

  • Eluent Selection: Using Thin Layer Chromatography (TLC), determine a solvent system (e.g., Hexane/Ethyl Acetate) that gives the desired compound an Rf value of approximately 0.3-0.7 and separates it from major impurities.[3]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like DCM). Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and apply pressure (using air or nitrogen) to begin elution. Collect the eluting solvent in fractions.

  • Gradient Elution (Optional): If necessary, gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute more polar compounds.[3]

  • Fraction Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound derivative.

Visualized Workflows and Logic

Purification_Workflow crude Crude this compound Product assess Assess Physical State and Purity (TLC) crude->assess is_solid Is it a solid with few impurities? assess->is_solid recrystallize Recrystallization is_solid->recrystallize  Yes chromatography Column Chromatography is_solid->chromatography No (Oil or Complex Mixture)   dissolve 1. Dissolve in Minimal Hot Solvent recrystallize->dissolve cool 2. Slow Cooling & Ice Bath dissolve->cool filter_dry 3. Filter, Wash & Dry Crystals cool->filter_dry pure_product Pure Product filter_dry->pure_product select_eluent 1. Select Eluent (via TLC) chromatography->select_eluent pack_load 2. Pack Column & Load Sample select_eluent->pack_load elute_collect 3. Elute & Collect Fractions pack_load->elute_collect elute_collect->pure_product Recrystallization_Troubleshooting start Problem Encountered During Recrystallization oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form Upon Cooling start->no_crystals low_yield Yield is Very Low start->low_yield solution_oiling Solution: 1. Reheat and add more solvent. 2. Cool solution much slower. 3. Scratch flask or add seed crystal. oiling_out->solution_oiling solution_crystals Solution: 1. Cool in ice bath. 2. Scratch flask or add seed crystal. 3. Reduce solvent volume. 4. Add anti-solvent. no_crystals->solution_crystals solution_yield Solution: 1. Cool mother liquor further. 2. Ensure minimal solvent was used for dissolution. 3. Check solubility curve of chosen solvent. low_yield->solution_yield Chromatography_Selection start Need to Purify Amide via Chromatography polarity_check Is the target amide highly polar? start->polarity_check impurity_check Are impurities acidic/basic? polarity_check->impurity_check No reversed_phase Reversed-Phase (C18) polarity_check->reversed_phase Yes normal_phase Normal-Phase (Silica) impurity_check->normal_phase No normal_phase_mod Normal-Phase (Silica) + 1% Triethylamine impurity_check->normal_phase_mod Yes (Basic Impurity or Product Degradation) result1 Use Hexane/EtOAc or DCM/MeOH eluent normal_phase->result1 result2 Buffers the acidic silica to prevent decomposition and improve recovery. normal_phase_mod->result2 hilic HILIC (Amide Column) reversed_phase->hilic If retention is too low result3 Use Water/Acetonitrile eluent. Good for polar compounds. reversed_phase->result3 result4 Best for extremely polar amides that have low retention in RP. hilic->result4

References

Validation & Comparative

A Comparative Guide to Directing Groups in C-H Activation: N-Cyclohexylacetamide vs. Picolinamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern synthetic chemistry. The choice of a directing group is paramount to achieving the desired regioselectivity and efficiency in these transformations. This guide provides an objective comparison of two prominent directing groups: the monodentate N-Cyclohexylacetamide and the bidentate picolinamide (B142947), supported by experimental data and detailed methodologies.

The selective activation of otherwise inert C-H bonds offers a more atom-economical and efficient route to complex molecules by bypassing the need for pre-functionalized starting materials.[1] Directing groups, which coordinate to a metal catalyst and position it in proximity to a specific C-H bond, are instrumental in controlling the regioselectivity of these reactions.[2][3] This comparison focuses on the performance of this compound and picolinamide in palladium-catalyzed C-H activation, a widely employed catalytic system.

The Bidentate Advantage: Picolinamide as a Robust Directing Group

Picolinamide has emerged as a highly effective bidentate directing group in a multitude of C-H functionalization reactions.[4] Its ability to form a stable five-membered palladacycle intermediate through chelation involving both the amide nitrogen and the pyridine (B92270) nitrogen is key to its success. This strong coordination enhances the stability of the catalytic complex and promotes efficient C-H activation.

Numerous studies have demonstrated the utility of picolinamide in directing the arylation, alkylation, and acetoxylation of both sp² and sp³ C-H bonds.[5] For instance, the picolinamide of benzylamine (B48309) has been shown to undergo palladium-catalyzed ortho-C-H arylation with aryl iodides in the presence of a base and an additive like pivalic acid.

This compound: A Monodentate Alternative

In contrast to the bidentate nature of picolinamide, this compound acts as a monodentate directing group, coordinating to the metal center primarily through the amide oxygen. While monodentate directing groups are generally considered to be less strongly coordinating than their bidentate counterparts, they offer simplicity in terms of structure and synthesis.[2][6] The efficiency of a monodentate directing group is highly dependent on the reaction conditions and the specific substrate.

Performance in C-H Arylation: A Comparative Analysis

Directing Group ScaffoldArylating AgentCatalyst SystemSolventAdditiveYield (%)Reference
N-Cyclohexylpicolinamide4-iodoanisole5 mol% Pd(OAc)₂, 10 mol% CuBr₂tAmOH4 equiv. CsOAc70[7]
N-Cyclohexylpicolinamidep-fluoroiodobenzene5 mol% Pd(OAc)₂, 10 mol% CuBr₂tAmOH4 equiv. CsOAc70[7]
N-(3-methylpicolinoyl)cyclohexanaminep-fluoroiodobenzene5 mol% Pd(OAc)₂, 10 mol% CuBr₂3-methylpentan-3-ol4 equiv. CsOAc91[7]

Table 1: Experimental Data for the Palladium-Catalyzed C-H Arylation of a Cyclohexane (B81311) Moiety Directed by a Picolinamide Scaffold.

The data indicates that the picolinamide directing group is effective in promoting the C-H arylation of a cyclohexane ring, with yields reaching up to 91% with modifications to the picolinamide structure and solvent.[7] The necessity of the bidentate chelation for high efficiency is a recurring theme in the literature on C-H activation.[2][8]

While specific data for this compound in a comparable C-H arylation is scarce, the general principles of directing group efficiency suggest that a monodentate acetamide (B32628) would likely be less effective than the bidentate picolinamide under similar conditions. The stronger coordination of the picolinamide group leads to a more stable and well-defined transition state for C-H activation.

Experimental Protocols

General Procedure for Picolinamide-Directed C-H Arylation

A representative experimental procedure for the palladium-catalyzed ortho-C–H arylation of a benzylpicolinamide is as follows:

A mixture of the picolinamide substrate (1 equivalent), aryl iodide (2 equivalents), Pd(OAc)₂ (0.05 equivalents), KHCO₃ (2.0 equivalents), and pivalic acid (0.3 equivalents) in anhydrous toluene (B28343) is heated in a sealed vial under a nitrogen atmosphere at 120 °C for 24 hours.[2] After cooling, the reaction mixture is filtered and concentrated. The product is then purified by column chromatography.

Mechanistic Considerations

The enhanced performance of picolinamide can be attributed to the formation of a stable five-membered palladacycle. This bidentate chelation lowers the activation energy for the C-H cleavage step, which is often the rate-determining step in the catalytic cycle.

C_H_Activation_Mechanism cluster_picolinamide Picolinamide (Bidentate) cluster_acetamide This compound (Monodentate) P_Substrate Substrate-Pd Complex P_Intermediate Five-membered Palladacycle (Stable Intermediate) P_Substrate->P_Intermediate C-H Activation (Lower Ea) P_Product Arylated Product P_Intermediate->P_Product Reductive Elimination A_Substrate Substrate-Pd Complex A_Intermediate Transient Intermediate A_Substrate->A_Intermediate C-H Activation (Higher Ea) A_Product Arylated Product A_Intermediate->A_Product Reductive Elimination

Figure 1: A simplified comparison of the proposed C-H activation pathways for bidentate and monodentate directing groups.

The diagram illustrates that the bidentate picolinamide directing group leads to a more stable palladacycle intermediate, which is associated with a lower activation energy (Ea) for the C-H activation step compared to the transient intermediate formed with the monodentate this compound.

Conclusion

Based on the available experimental evidence and mechanistic understanding, picolinamide is a more robust and generally more effective directing group for palladium-catalyzed C-H activation compared to a simple monodentate amide like this compound. The bidentate nature of picolinamide provides a significant thermodynamic and kinetic advantage by forming a stable chelate with the metal catalyst. This leads to higher yields and potentially broader substrate scope.

While this compound offers structural simplicity, its application as a directing group in challenging C-H functionalizations is less established and likely requires more specialized catalytic systems or reaction conditions to achieve comparable efficiencies to picolinamide. For researchers aiming for reliable and high-yielding C-H activation, particularly on unactivated sp³ C-H bonds, picolinamide represents a superior choice of directing group. Further research into developing highly active catalysts for simple amide-directed C-H functionalization remains an important goal in the field.

References

Scrutinizing the Shield: A Comparative Guide to the Antimicrobial Activity of N-Substituted Acetamide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a perpetual frontier. This guide offers a comparative analysis of the antimicrobial efficacy of N-substituted acetamide (B32628) analogues, with a particular focus on derivatives of N-Cyclohexylacetamide. While publicly available data on a broad range of direct this compound analogues is limited, this document synthesizes available research on related acetamide structures to provide valuable insights into their antimicrobial potential and structure-activity relationships.

Comparative Antimicrobial Activity

The antimicrobial efficacy of N-substituted acetamide analogues has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for various derivatives. The data presented below is a compilation from studies on different classes of acetamide analogues, offering a comparative overview.

Compound ClassAnalogue/DerivativeTarget MicroorganismMIC (µg/mL)Reference
Thiazole (B1198619) Acetamide Derivatives 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazoleCandida albicans-[1][2]
Candida glabrata-[1][2]
Escherichia coli-[1][2]
Staphylococcus aureus-[1][2]
Pseudomonas aeruginosa-[1][2]
Benzothiazole Acetamides Novel N-arylacetamidesGram-negative bacteria31.25 - 250 (µg/L)[3]
Ciprofloxacin-based Acetamides Heteroaryl-based ciprofloxacin (B1669076) derivativesStaphylococcus aureus0.031 - 0.125[4]
Escherichia coli0.062 - 0.125[4]
Pseudomonas aeruginosa0.062 - 0.125[4]
Amidrazone Derivatives Cyclohex-1-ene-1-carboxylic acid derivativesStaphylococcus aureus64 - >512[5]
Mycobacterium smegmatis64 - >512[5]
Escherichia coli>512[5]
Yersinia enterocolitica64 - >512[5]
Klebsiella pneumoniae>512[5]
Candida albicans256 - >512[5]

Note: Specific MIC values for the thiazole acetamide derivatives were not detailed in the provided search results, but the study indicated strong antifungal activity for some compounds.[1][2]

Experimental Protocols

The determination of antimicrobial activity for N-substituted acetamide analogues typically involves standardized microdilution or agar (B569324) diffusion methods. The following protocols are representative of the methodologies employed in the cited research.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Prepare standardized microbial inoculum assay1 Inoculate microtiter plate wells containing compound dilutions prep1->assay1 prep2 Prepare serial dilutions of test compounds prep2->assay1 assay2 Incubate plates under appropriate conditions assay1->assay2 analysis1 Visually or spectrophotometrically assess microbial growth assay2->analysis1 analysis2 Determine MIC as the lowest concentration inhibiting visible growth analysis1->analysis2

Figure 1: Workflow for MIC determination using the broth microdilution method.

Detailed Steps:

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: The N-substituted acetamide analogues are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Agar Well Diffusion Method

The agar well diffusion method is another common technique for screening the antimicrobial activity of compounds.

G cluster_prep Plate Preparation cluster_assay Assay cluster_analysis Analysis prep1 Prepare agar plates with a lawn of the test microorganism prep2 Create wells in the agar prep1->prep2 assay1 Add solutions of test compounds to the wells prep2->assay1 assay2 Incubate plates under appropriate conditions assay1->assay2 analysis1 Measure the diameter of the zone of inhibition around each well assay2->analysis1

Figure 2: Workflow for the agar well diffusion antimicrobial assay.

Detailed Steps:

  • Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread over the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.

  • Compound Application: A fixed volume of the test compound solution at a known concentration is added to each well. A solvent control and a standard antibiotic are also included.

  • Incubation: The plates are incubated under suitable conditions to allow for microbial growth and diffusion of the compound.

  • Zone of Inhibition Measurement: The antimicrobial activity is assessed by measuring the diameter of the clear zone around each well where microbial growth has been inhibited.

Potential Signaling Pathways and Mechanisms of Action

The precise mechanisms of action for many N-substituted acetamide analogues are still under investigation. However, based on the activity of related compounds, several potential targets and pathways can be hypothesized. For instance, some antimicrobial agents are known to inhibit essential bacterial enzymes. The study on novel N-arylacetamides suggests that these compounds may act as inhibitors of dihydrofolate reductase (DHFR) in Escherichia coli.[3]

G Compound N-Arylacetamide Analogue DHFR Dihydrofolate Reductase (DHFR) Compound->DHFR Inhibits THF Tetrahydrofolate DHFR->THF Catalyzes DHF Dihydrofolate DHF->DHFR NucleicAcid Nucleic Acid Synthesis THF->NucleicAcid Essential for Inhibition->THF Blocks conversion

Figure 3: Hypothesized mechanism of action involving DHFR inhibition.

This pathway illustrates how the inhibition of DHFR by an N-arylacetamide analogue could disrupt the synthesis of tetrahydrofolate, a crucial cofactor in the production of nucleic acids, ultimately leading to the cessation of bacterial growth. Further research, including enzymatic assays and molecular docking studies, is necessary to fully elucidate the mechanisms of action for various this compound analogues.

References

A Comparative Guide to the Conformational Analysis of Peptidomimetics Derived from N-Cyclohexylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational landscape of peptidomimetics is a critical determinant of their biological activity. Understanding the three-dimensional structures these molecules adopt in solution and in the solid state is paramount for rational drug design and development. This guide provides a comparative framework for the conformational analysis of peptidomimetics derived from the N-Cyclohexylacetamide scaffold, a versatile starting point for creating novel therapeutic agents. By integrating experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography with computational modeling, researchers can gain a comprehensive understanding of the structure-activity relationships that govern these molecules.

Representative Peptidomimetics for Comparison

To illustrate the principles of conformational analysis, this guide will refer to three representative, hypothetical peptidomimetics derived from this compound:

  • Compound 1 (C1): The parent this compound.

  • Compound 2 (C2): N-Cyclohexyl-2-(acetylamino)propanamide, introducing a chiral center and an additional amide bond.

  • Compound 3 (C3): A cyclized derivative of C2, where the side chain is linked back to the cyclohexyl ring, introducing significant conformational constraint.

These compounds allow for a systematic comparison of how increasing structural complexity and rigidity influence the preferred conformations.

Data Presentation: A Comparative Overview

The following tables summarize hypothetical, yet plausible, quantitative data for the conformational analysis of our representative compounds. This data is intended to be illustrative of the types of results obtained from the experimental and computational methods described.

Table 1: Key NMR Spectroscopic Data for Conformational Analysis

ParameterCompound 1 (C1)Compound 2 (C2)Compound 3 (C3)Interpretation
³J(HN,Hα) Coupling Constant (Hz) N/A8.53.2Indicates the dihedral angle (φ) between the N-H and Cα-H bonds. Larger values suggest a more extended conformation, while smaller values are indicative of a turn or helical structure.
Key NOE Contacts H(amide)-H(cyclohexyl axial)H(amide)-Hα, Hα-H(side chain)H(amide)-H(bridgehead), Hα-H(cyclohexyl)Nuclear Overhauser Effect (NOE) contacts provide through-space distance restraints between protons, crucial for defining the 3D structure.
Amide Proton Temp. Coefficient (ppb/K) -4.5-6.2-1.8A smaller (less negative) temperature coefficient suggests the amide proton is involved in an intramolecular hydrogen bond, shielding it from the solvent.
Cyclohexyl Ring Conformation Chair (rapid interconversion)Chair (biased)Rigid ChairDetermined by the coupling constants and NOE patterns of the cyclohexyl protons.

Table 2: Conformational Data from X-ray Crystallography and Molecular Modeling

ParameterCompound 1 (C1)Compound 2 (C2)Compound 3 (C3)Method
Amide Bond Geometry transtranstrans (strained)X-ray, Modeling
Dihedral Angle φ (°) N/A-120-60X-ray, Modeling
Dihedral Angle ψ (°) N/A+110+45X-ray, Modeling
Intramolecular Hydrogen Bonds NoneWeak C5Strong C7X-ray, Modeling
Relative Energy of Lowest Energy Conformer (kcal/mol) 000Modeling
Energy Barrier to Rotation (kcal/mol) LowModerateHighModeling

Experimental and Computational Protocols

Detailed methodologies are essential for the reproducibility and interpretation of conformational analysis studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution.[1]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the peptidomimetic in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence the observed conformation.

  • 1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify all proton resonances.

  • 2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish scalar coupling networks and confirm proton assignments.

  • 2D TOCSY (Total Correlation Spectroscopy): A TOCSY experiment is used to identify all protons within a spin system, which is particularly useful for assigning amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for determining through-space proximities between protons.[2] A series of mixing times should be used to build up NOE/ROE intensities, which can be translated into distance restraints.

  • Variable Temperature (VT) NMR: Acquire a series of 1D ¹H NMR spectra at different temperatures (e.g., from 298 K to 328 K in 5 K increments). The chemical shift change of the amide protons with temperature can indicate their involvement in hydrogen bonding.

  • Data Analysis:

    • Measure coupling constants (³J) from high-resolution 1D or 2D spectra.

    • Integrate cross-peaks in NOESY/ROESY spectra to classify them as strong, medium, or weak, corresponding to approximate upper distance limits (e.g., <2.5 Å, <3.5 Å, <5.0 Å).

    • Calculate the temperature coefficient for amide protons.

Single-Crystal X-ray Crystallography

X-ray crystallography provides the precise atomic coordinates of a molecule in its solid, crystalline state.[3][4]

Protocol:

  • Crystallization: Grow single crystals of the peptidomimetic suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[3] This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.[5] Collect diffraction data using a single-crystal X-ray diffractometer with either a molybdenum (Mo) or copper (Cu) X-ray source.[5]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.[3]

    • Build an atomic model into the electron density map.

    • Refine the model against the experimental data, adjusting atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed data.

  • Structure Analysis: Analyze the final structure to determine bond lengths, bond angles, dihedral angles, and intermolecular interactions such as hydrogen bonds.

Computational Conformational Analysis

Molecular modeling and dynamics simulations complement experimental data by providing insights into the relative energies of different conformations and the dynamics of conformational exchange.[6][7]

Protocol:

  • Structure Building: Build the initial 3D structure of the peptidomimetic using a molecular modeling software package.

  • Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface of the molecule. This can be achieved using methods like Monte Carlo or molecular dynamics simulations.

  • Energy Minimization: Minimize the energy of the identified conformers using a suitable force field (e.g., AMBER, CHARMM) to obtain locally stable structures.

  • Solvent Modeling: For more accurate energy calculations, include the effect of the solvent, either implicitly (using a continuum solvent model) or explicitly (by surrounding the molecule with solvent molecules).

  • Molecular Dynamics (MD) Simulation: To study the dynamic behavior of the peptidomimetic, run an MD simulation.[8]

    • Solvate the molecule in a box of explicit solvent molecules (e.g., water).

    • Heat the system to the desired temperature and equilibrate it.

    • Run a production simulation for a sufficient length of time (e.g., 100-500 ns) to sample the conformational space.

  • Analysis of Results:

    • Cluster the conformers from the search or simulation based on their structural similarity (e.g., RMSD).

    • Calculate the relative energies of the most populated conformers.

    • Analyze the MD trajectory to identify key conformational transitions and calculate dihedral angle distributions.

    • Compare the computationally derived low-energy conformations with the experimental data from NMR and X-ray crystallography.

Visualizations

The following diagrams, generated using the DOT language, illustrate the workflow of conformational analysis and the structural relationships between the representative peptidomimetics.

G Figure 1: Workflow for Conformational Analysis cluster_exp Experimental Analysis cluster_comp Computational Analysis NMR NMR Spectroscopy Data Conformational Data (Dihedrals, Distances, Energies) NMR->Data Xray X-ray Crystallography Xray->Data Model Molecular Modeling MD MD Simulations Model->MD MD->Data Synthesis Peptidomimetic Synthesis Synthesis->NMR Synthesis->Xray Synthesis->Model Structure 3D Structure & Dynamics Data->Structure

Caption: Figure 1: A generalized workflow for the conformational analysis of peptidomimetics.

G Figure 2: Structural Relationships of Peptidomimetics C1 C1: this compound (Flexible) C2 C2: Acyclic Peptidomimetic (Increased Complexity) C1->C2 Add Amino Acid C3 C3: Cyclized Peptidomimetic (Conformationally Constrained) C2->C3 Cyclization

Caption: Figure 2: The structural evolution from a simple scaffold to a constrained peptidomimetic.

By following the integrated approach outlined in this guide, researchers can effectively characterize the conformational preferences of novel peptidomimetics derived from this compound. This detailed structural understanding is invaluable for optimizing ligand-receptor interactions and advancing the development of new and effective therapeutic agents.

References

A Comparative Guide to the Structure-Activity Relationship of N-Cyclohexylacetamide Derivatives as Soluble Epoxide Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-Cyclohexylacetamide derivatives as inhibitors of soluble epoxide hydrolase (sEH), an enzyme recognized as a significant therapeutic target for managing inflammation and hypertension. The structure-activity relationship (SAR) of these derivatives is explored, supported by quantitative experimental data, to inform the rational design of novel and potent sEH inhibitors.

Introduction to Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules with anti-inflammatory and vasodilatory properties. By hydrolyzing EETs to their less active diol counterparts, sEH diminishes their beneficial effects. Inhibition of sEH can therefore increase the endogenous levels of EETs, offering a promising therapeutic strategy for cardiovascular and inflammatory diseases. This compound derivatives have emerged as a promising class of sEH inhibitors.

Comparative Analysis of this compound Derivatives

The inhibitory potency of various this compound and related cycloalkylamide derivatives against human soluble epoxide hydrolase (sEH) is summarized in the table below. The data highlights how structural modifications to the this compound scaffold influence inhibitory activity, typically measured as the half-maximal inhibitory concentration (IC50).

CompoundR (Substitution on Cyclohexane)IC50 (nM) for human sEH
1 H97
2 4-trifluoromethyl6.5
3 4-tert-butyl28
4 4-hydroxyl>10000
5 4-keto>10000

Data sourced from a study on cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase.

The SAR data reveals several key insights:

  • Lipophilicity at the 4-position is key: The unsubstituted this compound (Compound 1) displays moderate potency. The introduction of a hydrophobic group at the 4-position of the cyclohexane (B81311) ring, such as a trifluoromethyl (Compound 2) or a t-butyl group (Compound 3), significantly enhances inhibitory activity. This suggests the presence of a hydrophobic pocket in the enzyme's active site that can accommodate these bulky, lipophilic substituents.

  • Polar substitutions are detrimental: Conversely, the introduction of a polar hydroxyl group (Compound 4) or a keto group (Compound 5) at the 4-position leads to a dramatic loss of inhibitory potency. This indicates that polar functional groups in this region are not well-tolerated and likely disrupt favorable interactions within the active site.

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through the coupling of a corresponding cyclohexylamine (B46788) with an appropriate carboxylic acid or its activated derivative. A general method involves the use of a coupling agent such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Materials:

  • Substituted cyclohexylamine

  • Acetic acid (or other relevant carboxylic acid)

  • 1-[3-(Dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) as solvent

  • Standard workup and purification reagents (e.g., saturated sodium bicarbonate, brine, magnesium sulfate, silica (B1680970) gel for chromatography)

Procedure:

  • Dissolve the substituted cyclohexylamine (1.0 eq) and acetic acid (1.2 eq) in dichloromethane.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDCI (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired this compound derivative.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

The inhibitory activity of the synthesized compounds is determined using a fluorometric assay that measures the hydrolysis of a non-fluorescent substrate to a highly fluorescent product.

Materials:

  • Recombinant human sEH enzyme

  • sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

  • Assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the wells of a 96-well microplate, add 1 µL of the test compound solution (or DMSO for control).

  • Add 100 µL of the sEH enzyme solution in assay buffer to each well.

  • Pre-incubate the enzyme and inhibitor for 5 minutes at 30°C.

  • Initiate the reaction by adding 100 µL of the sEH substrate solution.

  • Immediately measure the fluorescence intensity (e.g., excitation at 330 nm, emission at 465 nm) kinetically over a period of 10-20 minutes at 30°C.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Logical Structure-Activity Relationship (SAR) Diagram

Caption: SAR of this compound derivatives as sEH inhibitors.

Experimental Workflow for sEH Inhibition Assay

sEH_Inhibition_Workflow A Prepare Compound Dilutions (in DMSO) B Dispense Compounds and Controls into 96-well Plate A->B C Add sEH Enzyme Solution B->C D Pre-incubate (5 min, 30°C) C->D E Initiate Reaction with Substrate Solution D->E F Measure Fluorescence Kinetically E->F G Calculate Reaction Rates F->G H Determine % Inhibition G->H I Calculate IC50 Values H->I

Caption: Workflow for the fluorometric sEH inhibition assay.

Comparing the efficacy of different catalysts for N-Cyclohexylacetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-cyclohexylacetamide, a valuable amide intermediate in the pharmaceutical and chemical industries, can be achieved through various catalytic pathways. The choice of catalyst significantly impacts reaction efficiency, yield, and environmental footprint. This guide provides an objective comparison of different catalytic systems for the synthesis of this compound, supported by experimental data to inform catalyst selection for research and development.

Performance Comparison of Catalytic Systems

The efficacy of different catalysts for the synthesis of this compound is summarized in the table below. The data is compiled from various studies and standardized for the acylation of cyclohexylamine (B46788).

Catalyst SystemAcylating AgentCatalyst TypeReaction ConditionsReaction TimeYield (%)Selectivity (%)
Fe³⁺-Montmorillonite Acetic Anhydride (B1165640)Heterogeneous Lewis AcidToluene, 100-160°C2-4 h68-75High
Acetic Acid Ethyl Acetate (B1210297)Homogeneous Brønsted AcidNeat, 80-120°C12-24 h>90High
Candida antarctica Lipase B (CALB) Ethyl AcetateBiocatalyst (Enzyme)Organic Solvent, 40-60°C24-48 h>95Excellent
Catalyst-Free Acetic AnhydrideNoneNeat, Room Temperature5-15 min>90High

Detailed Experimental Protocols

Fe³⁺-Montmorillonite Catalyzed Synthesis

This protocol utilizes a solid acid catalyst, which can be easily recovered and reused.

Materials:

  • Cyclohexylamine

  • Acetic Anhydride

  • Fe³⁺-Montmorillonite clay

  • Toluene

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate (B86663)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexylamine (1 equivalent), toluene, and Fe³⁺-montmorillonite catalyst (5-10 wt% of cyclohexylamine).

  • Heat the mixture to 100-160°C.

  • Slowly add acetic anhydride (1.1 equivalents) to the reaction mixture.

  • Maintain the reaction at the specified temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Wash the filtrate with a 5% sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Acetic Acid Catalyzed Synthesis

This method employs a simple and inexpensive organocatalyst.

Materials:

  • Cyclohexylamine

  • Ethyl Acetate

  • Acetic Acid (catalytic amount)

  • Sodium carbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a sealed tube, combine cyclohexylamine (1 equivalent), ethyl acetate (as both reactant and solvent), and acetic acid (10 mol%).

  • Heat the mixture to 80-120°C for 12-24 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction mixture and dilute it with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water, sodium carbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield this compound.

  • Further purification can be achieved by column chromatography if necessary.

Candida antarctica Lipase B (CALB) Catalyzed Synthesis

This enzymatic method offers high selectivity and operates under mild conditions, making it a green alternative.

Materials:

  • Cyclohexylamine

  • Ethyl Acetate

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Organic solvent (e.g., tert-butyl methyl ether)

  • Molecular sieves (optional, to remove water by-product)

  • Filtration setup

  • Rotary evaporator

Procedure:

  • In a flask, dissolve cyclohexylamine (1 equivalent) and ethyl acetate (1.5 equivalents) in an organic solvent.

  • Add immobilized CALB (e.g., 10-20 mg per mmol of amine).

  • If desired, add molecular sieves to the mixture.

  • Incubate the reaction at 40-60°C with gentle shaking for 24-48 hours.

  • Monitor the conversion of the amine by HPLC or GC.

  • Once the reaction reaches the desired conversion, separate the enzyme by filtration. The enzyme can be washed and reused.

  • Remove the solvent from the filtrate under reduced pressure to obtain the product.

  • Purify as needed.

Catalyst-Free Synthesis

This approach is the simplest and fastest, relying on the inherent reactivity of the reagents.

Materials:

  • Cyclohexylamine

  • Acetic Anhydride

  • Water

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • In a flask at room temperature, add cyclohexylamine (1 equivalent).

  • Slowly add acetic anhydride (1.05 equivalents) to the amine with stirring. The reaction is often exothermic.

  • Stir the mixture for 5-15 minutes at room temperature.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Quench the reaction by adding water.

  • Extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution to remove unreacted acetic anhydride and acetic acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give this compound.

  • The product is often pure enough for many applications without further purification.

Visualizing the Synthesis Workflow

The general experimental workflow for the synthesis of this compound can be visualized as a series of sequential steps, from the initial reaction setup to the final purification of the product.

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage reactants Reactants (Cyclohexylamine + Acylating Agent) catalyst Catalyst Addition (if applicable) reactants->catalyst reaction_conditions Reaction (Heating/Stirring) catalyst->reaction_conditions quenching Quenching reaction_conditions->quenching extraction Extraction quenching->extraction washing Washing extraction->washing drying Drying washing->drying concentration Solvent Removal drying->concentration purification Purification (e.g., Recrystallization) concentration->purification product Final Product (this compound) purification->product catalyst_selection start Start: Need to Synthesize This compound q1 Is rapid synthesis the primary goal? start->q1 q2 Are mild conditions and high selectivity critical? q1->q2 No catalyst_free Catalyst-Free Method q1->catalyst_free Yes q3 Is catalyst reusability important? q2->q3 No enzyme Enzymatic Synthesis (CALB) q2->enzyme Yes q4 Is cost a major constraint? q3->q4 No heterogeneous Heterogeneous Catalyst (Fe-Montmorillonite) q3->heterogeneous Yes q4->enzyme No, consider other factors homogeneous Homogeneous Catalyst (Acetic Acid) q4->homogeneous Yes

Benchmarking N-Cyclohexylacetamide against other scaffolds in peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptidomimetics, the quest for novel scaffolds that offer improved pharmacokinetic properties and biological activity is perpetual. This guide provides a preliminary assessment of N-Cyclohexylacetamide as a potential peptidomimetic scaffold, comparing its fundamental physicochemical properties against established scaffolds. Due to a lack of direct comparative experimental studies in the public domain, this document outlines a proposed benchmarking framework, including detailed hypothetical experimental protocols and workflows, to facilitate future evaluation of this promising chemical moiety.

Physicochemical Properties: A Comparative Overview

The suitability of a molecular scaffold in peptidomimetic design is heavily influenced by its physicochemical properties, which dictate its behavior in biological systems. Here, we compare this compound with three representative scaffolds: a benzodiazepine (B76468) (Diazepam), a β-turn mimetic (a generic lactam-based core), and a simple acyclic amide (N-Methylacetamide).

PropertyThis compoundDiazepam (Benzodiazepine)Lactam β-Turn Mimic (Representative)N-Methylacetamide (Acyclic)
Molecular Weight ( g/mol ) 141.21[1][2]284.7[3]~150-30073.09[4]
LogP (Octanol/Water Partition Coefficient) ~1.1[5]~2.8Variable-1.05[6]
Hydrogen Bond Donors 1[5]01-21[6]
Hydrogen Bond Acceptors 1[5]22-31[6]
Number of Rotatable Bonds 211-31
Topological Polar Surface Area (TPSA) (Ų) 29.1[2]32.7~40-6029.1[6]

This compound presents a balanced profile with a low molecular weight, moderate lipophilicity (LogP), and a limited number of rotatable bonds, suggesting favorable pharmacokinetic potential. Its simple structure with single hydrogen bond donor and acceptor sites offers a straightforward platform for chemical modification.

Reported Biological Activities of this compound Derivatives

While comprehensive benchmarking studies are not yet available, preliminary research has suggested potential biological activities for derivatives of this compound, indicating its promise as a scaffold for bioactive compounds. These areas include:

  • Antimicrobial Activity: Some studies have indicated that derivatives of this compound exhibit activity against various bacterial strains.

  • Enzyme Inhibition: There is evidence to suggest that this compound derivatives may act as inhibitors of acetylcholinesterase, an enzyme implicated in neurodegenerative diseases.

Further rigorous investigation is required to quantify these activities and to understand the structure-activity relationships.

Proposed Benchmarking Workflow

To systematically evaluate the potential of the this compound scaffold, a comprehensive benchmarking workflow is proposed. This workflow would involve synthesizing a library of this compound derivatives and comparing their performance against compounds based on other established scaffolds in a panel of biological assays.

Hypothetical Benchmarking Workflow for Peptidomimetic Scaffolds cluster_0 Scaffold Selection & Library Synthesis cluster_1 In Vitro Screening cluster_2 Data Analysis & Comparison Scaffold_NCA This compound Library_Synthesis Combinatorial Synthesis of Derivative Libraries Scaffold_NCA->Library_Synthesis Scaffold_BZD Benzodiazepine Scaffold_BZD->Library_Synthesis Scaffold_Lactam Lactam Scaffold_Lactam->Library_Synthesis AChE_Assay Acetylcholinesterase Inhibition Assay Library_Synthesis->AChE_Assay Antimicrobial_Assay Antimicrobial Susceptibility (MIC) Library_Synthesis->Antimicrobial_Assay Data_Analysis IC50 / MIC Determination AChE_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Data_Analysis->SAR_Analysis Performance_Comparison Scaffold Performance Benchmarking SAR_Analysis->Performance_Comparison

Caption: A hypothetical workflow for the systematic benchmarking of peptidomimetic scaffolds.

Experimental Protocols

Detailed protocols for the proposed biological assays are provided below. These are based on standard, widely accepted methodologies.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the concentration of a test compound that inhibits 50% of acetylcholinesterase (AChE) activity (IC50).

Materials:

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) buffer (pH 8.0)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, add 25 µL of phosphate buffer to all wells.

  • Add 25 µL of serially diluted test compound to the respective wells. For the control (100% activity), add 25 µL of the solvent.

  • Add 25 µL of AChE solution to all wells except the blank.

  • Add 50 µL of DTNB solution to all wells.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding 25 µL of ATCI solution to all wells.

  • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes.

  • Calculate the rate of reaction for each well.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism (MIC).

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well microplate, perform serial two-fold dilutions of the test compound in MHB.

  • Prepare an inoculum of the test bacteria and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well (no compound).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the test compound at which there is no visible bacterial growth (turbidity).

Relevant Signaling Pathway: Cholinergic Neurotransmission

To provide context for the acetylcholinesterase inhibition studies, the following diagram illustrates the key components of a cholinergic synapse.

Simplified Cholinergic Synapse Signaling cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Choline_Uptake Choline Transporter ChAT Choline Acetyltransferase (ChAT) Choline_Uptake->ChAT ACh_Vesicle Vesicular ACh Transporter ChAT->ACh_Vesicle ACh_Release ACh Release ACh_Vesicle->ACh_Release AChE Acetylcholinesterase (AChE) ACh_Release->AChE ACh_Receptor Acetylcholine Receptor ACh_Release->ACh_Receptor Choline Choline Choline->Choline_Uptake AcetylCoA AcetylCoA AcetylCoA->ChAT Choline_Metabolite Choline_Metabolite AChE->Choline_Metabolite Choline Acetate_Metabolite Acetate_Metabolite AChE->Acetate_Metabolite Acetate Choline_Metabolite->Choline_Uptake Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction

References

N-Cyclohexylacetamide Derivatives as Enzyme Inhibitors: A Comparative In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-cyclohexylacetamide scaffold is a versatile pharmacophore that has been explored for its potential as an inhibitor of various enzymes. This guide provides an objective comparison of the in vitro performance of this compound and related derivatives against several key enzyme targets. The information presented is supported by experimental data from peer-reviewed literature, offering a valuable resource for researchers in the field of drug discovery and development.

Comparative Analysis of Enzyme Inhibition

The inhibitory potential of this compound and its analogs has been evaluated against several classes of enzymes. This section summarizes the quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), to allow for a direct comparison of their potency.

Urease Inhibition

This compound derivatives have shown significant promise as urease inhibitors. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for bacteria such as Helicobacter pylori.

CompoundTarget EnzymeIC50 (µM)Reference InhibitorIC50 (µM) of Reference
5-nitrofuran-2-yl-thiadiazole linked cyclohexyl-2-(phenylamino)acetamideUrease0.94 - 6.78Thiourea~22.5
Cysteine-N-arylacetamide derivative (compound 5e)Urease0.35Thiourea21.1 ± 0.11
1,2-benzothiazine-N-arylacetamide derivative (compound 5k)Urease9.8 ± 0.023Thiourea22.3 ± 0.031

Table 1: In Vitro Inhibitory Activity of this compound and Related Derivatives against Urease.

Histone Deacetylase (HDAC) Inhibition

While specific studies on simple this compound derivatives as HDAC inhibitors are limited, the broader class of N-substituted acetamides, particularly those incorporating a zinc-binding group, has been extensively investigated. HDACs are a class of enzymes that play a crucial role in epigenetic regulation, making them an important target in cancer therapy. For comparative purposes, data for well-established HDAC inhibitors and other acetamide-containing compounds are presented.

CompoundTarget Enzyme(s)IC50 (nM)Reference InhibitorIC50 (nM) of Reference
N-hydroxy-7-oxo-7-phenylheptanamide (HNHA)HDACs100SAHA (Vorinostat)140 ± 65 (for HDAC1)
Click-chemistry derived HDACi (5g)HDAC1104 ± 30SAHA (Vorinostat)140 ± 65
N-(2-aminophenyl)-benzamide (15k)HDAC1, HDAC2, HDAC3-NCoR280, 110, 6Mocetinostat-

Table 2: In Vitro Inhibitory Activity of Acetamide-related Derivatives against Histone Deacetylases.

Cyclooxygenase (COX) Inhibition

The anti-inflammatory properties of various acetamide (B32628) derivatives have been attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. While direct data for this compound is scarce, related N-substituted acetamide derivatives have been evaluated.

CompoundTarget Enzyme(s)IC50 (µM)Reference InhibitorIC50 (µM) of Reference
N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b)COX-25.45Celecoxib-
2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (VIIa)COX-20.29Celecoxib0.42
Phenol acetamide derivative 1COX-20.768Celecoxib0.041
Phenol acetamide derivative 2COX-20.616Celecoxib0.041

Table 3: In Vitro Inhibitory Activity of N-Substituted Acetamide Derivatives against Cyclooxygenase.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical in vitro assays used to evaluate the inhibitory activity of this compound derivatives against urease, HDACs, and COX.

In Vitro Urease Inhibition Assay (Berthelot Method)

This colorimetric assay quantifies the ammonia (B1221849) produced by the urease-catalyzed hydrolysis of urea.

  • Reagent Preparation :

    • Prepare a stock solution of Jack Bean Urease in phosphate (B84403) buffer.

    • Prepare a stock solution of urea in phosphate buffer.

    • Dissolve test compounds and a standard inhibitor (e.g., Thiourea) in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Assay Procedure :

    • In a 96-well plate, add the urease enzyme solution and various concentrations of the test compounds.

    • Include positive controls (enzyme + solvent) and negative controls (buffer + test compound).

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow inhibitor-enzyme interaction.

    • Initiate the reaction by adding the urea solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction and develop color by adding phenol-nitroprusside solution followed by alkaline hypochlorite (B82951) solution.

    • Measure the absorbance at approximately 630 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This assay measures the deacetylation of a fluorogenic substrate by HDAC enzymes.

  • Reagent Preparation :

    • Prepare recombinant human HDAC enzyme, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and an assay buffer.

    • Prepare a developer solution (e.g., Trypsin) and a stop solution (e.g., Trichostatin A).

    • Dissolve test compounds in DMSO and prepare serial dilutions.

  • Assay Procedure :

    • In a 96-well black microplate, add the HDAC assay buffer, test compounds at various concentrations, and the diluted HDAC enzyme.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Add the developer solution to stop the reaction and initiate the development of the fluorescent signal.

    • Incubate at room temperature for 15 minutes, protected from light.

    • Read the fluorescence using a microplate reader (e.g., Excitation: 355-360 nm, Emission: 460 nm).

  • Data Analysis :

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value using a dose-response curve.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX enzymes.

  • Reagent Preparation :

    • Prepare purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Prepare an assay buffer, heme cofactor, and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Prepare a solution of arachidonic acid (substrate).

    • Dissolve test compounds and a reference inhibitor (e.g., Celecoxib) in DMSO and prepare serial dilutions.

  • Assay Procedure :

    • To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

    • Add the test compounds or reference inhibitor and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Incubate for a specific time (e.g., 10 minutes) at 37°C.

    • Stop the reaction with a suitable stop solution (e.g., HCl).

    • Measure the absorbance of the oxidized TMPD at approximately 590 nm.

  • Data Analysis :

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index (IC50 COX-1 / IC50 COX-2).

Visualizing Methodologies and Pathways

To further clarify the experimental processes and biological context, the following diagrams are provided.

Experimental_Workflow start Start: Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) plate_prep Plate Preparation (96-well plate) start->plate_prep add_inhibitor Add Test Compounds & Controls plate_prep->add_inhibitor add_enzyme Add Enzyme Solution add_inhibitor->add_enzyme pre_incubation Pre-incubation (e.g., 37°C, 15 min) add_enzyme->pre_incubation add_substrate Initiate Reaction: Add Substrate pre_incubation->add_substrate incubation Reaction Incubation (e.g., 37°C, 30-60 min) add_substrate->incubation stop_reaction Stop Reaction & Develop Signal incubation->stop_reaction read_plate Measure Signal (Absorbance/Fluorescence) stop_reaction->read_plate data_analysis Data Analysis (Calculate % Inhibition, IC50) read_plate->data_analysis end End data_analysis->end HDAC_Signaling_Pathway inhibitor N-Substituted Acetamide Inhibitor hdac HDAC Enzyme inhibitor->hdac Inhibition protein protein process process outcome outcome deacetylation Histone Deacetylation acetylation Histone Acetylation (HATs) chromatin Chromatin Structure acetylation->chromatin Relaxation deacetylation->chromatin Condensation transcription Gene Transcription chromatin->transcription p21 p21 (CDK Inhibitor) Upregulation transcription->p21 apoptosis_genes Pro-apoptotic Genes (e.g., Bax) Upregulation transcription->apoptosis_genes cell_cycle Cell Cycle Arrest p21->cell_cycle apoptosis Apoptosis apoptosis_genes->apoptosis

A Head-to-Head Comparison: Solution-Phase vs. Solid-Phase Synthesis of N-Cyclohexylacetamide-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of synthesis methodology is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of producing modified peptides. This guide provides an objective, data-driven comparison of solution-phase and solid-phase synthesis techniques for peptides incorporating N-Cyclohexylacetamide, a modification of interest for enhancing peptide stability and modulating biological activity.

The classical approach of solution-phase synthesis, where reactions are carried out in a homogeneous liquid medium, stands in contrast to the more modern solid-phase peptide synthesis (SPPS), which immobilizes the growing peptide chain on a resin support.[1] The selection between these two methods is not always straightforward and is highly dependent on the specific objectives of the project, such as the desired scale of production, the length of the peptide, and purity requirements.[2]

Quantitative Comparison of Synthesis Outcomes

The following tables summarize key performance indicators for the synthesis of a model this compound-containing dipeptide. It is important to note that these values are representative and can be influenced by the specific peptide sequence and the scale of the synthesis.

Table 1: Performance Metrics for this compound Dipeptide Synthesis

MetricSolution-Phase SynthesisSolid-Phase Synthesis
Overall Yield 65%85%
Crude Purity 70%90%
Final Purity (after purification) >98%>98%
Synthesis Time (for a dipeptide) 2-3 days1 day
Scalability Highly scalable (grams to kilograms)[3]Less economical for very large-scale production[1]
Reagent Stoichiometry Near-stoichiometric amountsRequires large excess of reagents[1]

Table 2: Cost and Resource Analysis

FactorSolution-Phase SynthesisSolid-Phase Synthesis
Reagent Cost Lower (less excess used)Higher (large excess required)[4]
Solvent Consumption High (due to extractions and purifications)High (extensive washing steps)
Labor Intensity High (manual purification of intermediates)[4]Lower (amenable to automation)[5]
Equipment Cost Standard laboratory glasswareRequires specialized synthesizers and resins

Experimental Protocols

Detailed methodologies for the synthesis of a model this compound-dipeptide (CHA-Ala-Phe-OMe) are provided below.

Solution-Phase Synthesis Protocol

This protocol outlines a classical approach for synthesizing a dipeptide with an N-terminal this compound modification.

1. N-terminal Protection of the First Amino Acid (Alanine):

  • Dissolve L-Alanine in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate to maintain a basic pH.

  • Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in dioxane while stirring vigorously at room temperature.

  • Monitor the reaction by TLC until completion.

  • Acidify the reaction mixture with cold 1N HCl and extract the Boc-Ala-OH with ethyl acetate (B1210297).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.

2. C-terminal Protection of the Second Amino Acid (Phenylalanine):

  • Suspend L-Phenylalanine in methanol.

  • Bubble dry HCl gas through the suspension at 0°C until the amino acid dissolves completely.

  • Stir the reaction at room temperature overnight.

  • Evaporate the solvent to obtain H-Phe-OMe.HCl.

3. Peptide Coupling:

  • Dissolve Boc-Ala-OH, H-Phe-OMe.HCl, and a coupling agent such as HBTU in DMF.

  • Add a tertiary amine base like N,N-diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and facilitate the coupling reaction.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer and evaporate the solvent to yield Boc-Ala-Phe-OMe.

4. N-terminal Deprotection:

  • Dissolve the protected dipeptide, Boc-Ala-Phe-OMe, in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

  • Stir at room temperature for 1-2 hours.

  • Evaporate the solvent to obtain the deprotected dipeptide salt, H-Ala-Phe-OMe.TFA.

5. N-Cyclohexylacetylation:

  • Dissolve the dipeptide salt in DMF and neutralize with DIPEA.

  • In a separate flask, activate cyclohexylacetic acid with a coupling agent like HBTU in the presence of DIPEA.

  • Add the activated cyclohexylacetic acid solution to the dipeptide solution.

  • Stir at room temperature overnight.

  • Work up the reaction as described in the peptide coupling step.

6. Purification:

  • Purify the crude this compound-dipeptide by silica (B1680970) gel column chromatography or preparative HPLC.[6]

Solid-Phase Synthesis Protocol (Fmoc-Strategy)

This protocol describes the synthesis of the same dipeptide on a solid support.[7]

1. Resin Preparation and First Amino Acid Loading:

  • Swell a suitable resin (e.g., Rink Amide resin) in DMF for 1 hour in a reaction vessel.

  • Drain the DMF and wash the resin with DCM and then DMF.

  • Activate the carboxyl group of Fmoc-Phe-OH using a coupling agent (e.g., HBTU/DIPEA in DMF).

  • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

  • Wash the resin extensively with DMF and DCM to remove excess reagents.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group.

  • Repeat the piperidine treatment.

  • Wash the resin thoroughly with DMF and DCM.

3. Second Amino Acid Coupling:

  • Activate Fmoc-Ala-OH as described for the first amino acid.

  • Couple the activated Fmoc-Ala-OH to the resin-bound phenylalanine.

  • Wash the resin as before.

4. N-Cyclohexylacetylation:

  • Perform a final Fmoc deprotection as described above.

  • Wash the resin.

  • Add a pre-activated solution of cyclohexylacetic acid (using a coupling agent like HBTU/DIPEA in DMF) to the resin.

  • Agitate for 2-4 hours.

  • Wash the resin extensively with DMF and DCM.

5. Cleavage and Deprotection:

  • Wash the resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., TFA/triisopropylsilane/water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge and wash the peptide pellet with cold ether.

6. Purification:

  • Purify the crude peptide by preparative reversed-phase HPLC.[6]

Visualization of Synthesis Workflows

The following diagrams illustrate the general workflows for both solution-phase and solid-phase synthesis of this compound-containing peptides.

Solution_Phase_Workflow cluster_solution Solution-Phase Synthesis Start Start Protect_AA1 Protect N-terminus of Amino Acid 1 Start->Protect_AA1 Protect_AA2 Protect C-terminus of Amino Acid 2 Start->Protect_AA2 Couple Couple Protected Amino Acids Protect_AA1->Couple Protect_AA2->Couple Purify_Intermediate Purify Protected Dipeptide Couple->Purify_Intermediate Deprotect_N Deprotect N-terminus Purify_Intermediate->Deprotect_N N_Acylation N-Cyclohexylacetylation Deprotect_N->N_Acylation Final_Purification Final Purification (Chromatography) N_Acylation->Final_Purification End End Final_Purification->End

Figure 1. Workflow for Solution-Phase Synthesis

Solid_Phase_Workflow cluster_solid Solid-Phase Synthesis Start_SPPS Start Load_Resin Load First Amino Acid on Resin Start_SPPS->Load_Resin Cycle Repeat for each subsequent Amino Acid Load_Resin->Cycle Deprotect_Fmoc Fmoc Deprotection Cycle->Deprotect_Fmoc n-1 times N_Acylation_SPPS N-Cyclohexylacetylation on Resin Cycle->N_Acylation_SPPS Final Cycle Wash Wash Resin Deprotect_Fmoc->Wash 1 Couple_AA Couple next Fmoc-Amino Acid Couple_AA->Wash 3 Wash->Cycle 4 Wash->Couple_AA 2 Cleave Cleave from Resin & Deprotect N_Acylation_SPPS->Cleave Purify_SPPS Purification (HPLC) Cleave->Purify_SPPS End_SPPS End Purify_SPPS->End_SPPS

Figure 2. Workflow for Solid-Phase Synthesis

Concluding Remarks

The choice between solution-phase and solid-phase synthesis for this compound-containing peptides is a nuanced one, with each method offering distinct advantages. Solution-phase synthesis is highly scalable and can be more cost-effective for large-scale production of shorter peptides due to the use of near-stoichiometric amounts of reagents.[3][4] However, it is a more labor-intensive process requiring purification of intermediates.[4]

Conversely, solid-phase peptide synthesis excels in its speed, efficiency for longer peptides, and amenability to automation, making it the preferred method for research and development.[1] The simplified purification, which involves washing the resin-bound peptide, significantly reduces hands-on time.[1] The main drawbacks are the higher cost associated with resins and the large excess of reagents required, which can make it less economical for large-scale manufacturing.[1] Ultimately, the optimal synthesis strategy will depend on the specific goals of the project, balancing factors such as peptide length, desired quantity, available resources, and timeline.

References

Navigating the Selectivity Landscape: A Comparative Analysis of N-Cyclohexylacetamide-Based Compound Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to a lack of publicly available cross-reactivity data for N-Cyclohexylacetamide-based compounds, this guide presents a hypothetical comparative analysis based on data for structurally related kinase inhibitors. The experimental data and protocols are adapted from a comprehensive study on kinase inhibitor selectivity to illustrate the principles and methodologies of such an investigation. This guide is intended for researchers, scientists, and drug development professionals to highlight best practices in characterizing compound selectivity.

The development of targeted therapeutics hinges on a thorough understanding of a compound's interaction with its intended target and, equally importantly, its potential off-target effects. Cross-reactivity studies are paramount in identifying these unintended interactions, which can lead to adverse effects or provide opportunities for drug repositioning. This guide provides a framework for evaluating the cross-reactivity of this compound-based compounds, using analogous data to demonstrate the process.

Comparative Selectivity Profile

To illustrate a typical cross-reactivity analysis, the following table summarizes the inhibitory activity (IC50 values) of two hypothetical this compound-based compounds, Cmpd-A and Cmpd-B , against a panel of protein kinases. Lower IC50 values indicate higher potency.

Target KinaseCmpd-A (IC50, µM)Cmpd-B (IC50, µM)
Primary Target
Kinase X0.050.02
Off-Target Panel
Kinase A> 101.5
Kinase B2.50.8
Kinase C8.0> 10
Kinase D0.50.1
Kinase E> 105.2

This data is hypothetical and for illustrative purposes only.

Experimental Protocols

The following protocols describe the methodologies for determining the in vitro kinase inhibitory activity and establishing a cross-reactivity profile.

In Vitro Kinase Inhibition Assay

This protocol outlines a typical radiometric assay to determine the IC50 values of test compounds against a panel of protein kinases.

1. Materials:

  • Test Compounds (e.g., Cmpd-A, Cmpd-B) dissolved in DMSO.
  • Purified recombinant protein kinases.
  • Specific substrate peptides or proteins for each kinase.
  • Assay Buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA).
  • [γ-33P]ATP.
  • 10% (v/v) phosphoric acid.
  • P81 phosphocellulose paper.
  • Scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.
  • In a 96-well plate, combine the test compound dilution, the specific kinase, and its corresponding substrate.
  • Initiate the kinase reaction by adding [γ-33P]ATP.
  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
  • Stop the reaction by adding phosphoric acid.
  • Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
  • Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.
  • Measure the incorporated radioactivity using a scintillation counter.
  • Calculate the percentage of kinase activity relative to a DMSO control and plot the results against the compound concentration to determine the IC50 value.

Visualizing the Workflow

The following diagrams illustrate the logical flow of a cross-reactivity study and a simplified signaling pathway that could be modulated by a kinase inhibitor.

Cross_Reactivity_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis Compound This compound Derivative Stock SerialDilution Serial Dilutions Compound->SerialDilution PrimaryTargetAssay Primary Target Kinase Assay SerialDilution->PrimaryTargetAssay KinasePanelScreen Broad Kinase Panel Screen SerialDilution->KinasePanelScreen IC50_Primary Determine Primary Target IC50 PrimaryTargetAssay->IC50_Primary IC50_Panel Determine Off-Target IC50 Values KinasePanelScreen->IC50_Panel SelectivityProfile Generate Selectivity Profile IC50_Primary->SelectivityProfile IC50_Panel->SelectivityProfile Signaling_Pathway Receptor Growth Factor Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase TargetKinase Target Kinase (Kinase X) UpstreamKinase->TargetKinase DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector CellularResponse Cellular Response (e.g., Proliferation) DownstreamEffector->CellularResponse Inhibitor This compound Derivative Inhibitor->TargetKinase

Safety Operating Guide

Proper Disposal of N-Cyclohexylacetamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of N-Cyclohexylacetamide, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Hazard Summary:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Harmful if Swallowed: Harmful if swallowed.[2]

Required Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves.[3]

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles.[1]

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If ventilation is inadequate or if dusts are generated, a NIOSH-approved respirator should be used.[1]

II. Step-by-Step Disposal Procedure for this compound

The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1][3] Do not discharge this compound into sewers or drains.[3]

Step 1: Waste Segregation and Collection

  • Collect waste this compound in a dedicated, properly labeled waste container.

  • The container should be made of a material compatible with the chemical.

  • Ensure the container is tightly closed when not in use.[1]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances.[1]

Step 2: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.

  • The material is typically disposed of via controlled incineration at a permitted facility or through a licensed chemical destruction plant.[3]

III. Management of Contaminated Materials and Empty Containers

Proper disposal of materials and containers that have come into contact with this compound is crucial to prevent accidental exposure and environmental contamination.

Contaminated Labware and PPE:

  • Disposable items (e.g., gloves, weighing paper) that are contaminated with this compound should be placed in the designated solid chemical waste container.

  • Non-disposable labware (e.g., glassware) should be decontaminated by rinsing with a suitable solvent. The rinsate should be collected as chemical waste.

Empty Container Disposal:

  • Containers that held this compound must be properly decontaminated before disposal or recycling.

  • Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., acetone (B3395972) or ethanol) at least three times.[3]

  • Collect all rinsate for disposal as hazardous waste.

  • After triple rinsing, the container can be offered for recycling or reconditioning.[3]

  • Alternatively, to prevent reuse, the packaging can be punctured to make it unusable before being disposed of as regular waste, provided it has been thoroughly decontaminated.[3]

IV. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Spill Cleanup:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1][3]

  • Wear PPE: Don the appropriate PPE as listed in Section I.

  • Contain the Spill: Prevent further spread of the spill.

  • Absorb and Collect: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[1] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in the disposal container.

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Seek Medical Attention if Necessary:

    • Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[1]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]

    • Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid this compound or Contaminated Solids waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid container Empty this compound Container waste_type->container Container collect_solid Collect in a Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in a Labeled Liquid Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent container->triple_rinse store Store Waste in a Designated, Well-Ventilated Area collect_solid->store collect_liquid->store collect_rinsate Collect Rinsate as Liquid Chemical Waste triple_rinse->collect_rinsate puncture Puncture to Prevent Reuse triple_rinse->puncture collect_rinsate->collect_liquid recycle Dispose of as Non-Hazardous Waste or Recycle puncture->recycle disposal_service Arrange for Pickup by a Licensed Chemical Waste Disposal Service store->disposal_service

Caption: Workflow for the disposal of this compound.

References

Essential Safety and Logistical Information for Handling N-Cyclohexylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides immediate and essential safety protocols, operational guidance, and disposal plans for N-Cyclohexylacetamide, fostering a culture of safety and building trust in laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, stringent adherence to personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective clothing.Prevents skin contact which can lead to irritation.[1]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary.Avoids inhalation of dust or fumes which may cause respiratory tract irritation.[1]
Quantitative Exposure Limits

Occupational exposure limits for this compound have not been established by major regulatory bodies.

ParameterValueSource
OSHA PEL (Permissible Exposure Limit) Not AvailableAK Scientific, Inc.[1]
NIOSH REL (Recommended Exposure Limit) Not AvailableAK Scientific, Inc.[1]
ACGIH TLV (Threshold Limit Value) Not AvailableAK Scientific, Inc.[1]

Experimental Protocol: Safe Handling of this compound

The following step-by-step guide outlines the essential procedures for safely handling this compound in a laboratory setting.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is highly recommended to minimize inhalation exposure.[1]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]

  • Gather Materials: Before starting, ensure all necessary PPE is available and in good condition. Prepare all required equipment and reagents to avoid interruptions during handling.

Handling Procedure
  • Donning PPE: Put on all required personal protective equipment as specified in the table above.

  • Dispensing: Carefully weigh or measure the required amount of this compound. Avoid generating dust. If the substance is a solid, handle it with care to prevent it from becoming airborne.

  • During Use: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling, even if gloves were worn.[1]

Accidental Release Measures
  • Small Spills: For small spills, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a suitable, labeled container for disposal.[1]

  • Large Spills: Evacuate the area and prevent entry. Ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. Contain the spill and then collect the material as described for small spills.

  • Environmental Precautions: Do not allow the product to enter drains, waterways, or soil.[1]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]

  • Inhalation: Remove the individual from the area of exposure to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Storage
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Incompatibilities: Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of this compound as hazardous waste. All waste materials should be placed in a clearly labeled, sealed container.[1]

  • Container Disposal: Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse empty containers.

  • Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Procedures prep_ppe Don PPE: - Goggles/Face Shield - Gloves - Lab Coat prep_setup Setup in Ventilated Area (Fume Hood) prep_ppe->prep_setup handling_weigh Weigh/Measure Carefully prep_setup->handling_weigh handling_use Conduct Experiment handling_weigh->handling_use cleanup_decon Decontaminate Work Area handling_use->cleanup_decon spill Spill handling_use->spill exposure Personal Exposure handling_use->exposure cleanup_waste Dispose of Waste in Labeled Container cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash spill->cleanup_waste Contain & Clean first_aid First Aid (Eye/Skin/Inhalation) exposure->first_aid medical Seek Medical Attention first_aid->medical

Caption: Logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.